Product packaging for 6-Fluoro-2-mercaptobenzothiazole(Cat. No.:CAS No. 80087-71-4)

6-Fluoro-2-mercaptobenzothiazole

Cat. No.: B1301866
CAS No.: 80087-71-4
M. Wt: 185.2 g/mol
InChI Key: XDZVUKOOUHIRKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

6-Fluoro-2-mercaptobenzothiazole is a useful research compound. Its molecular formula is C7H4FNS2 and its molecular weight is 185.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H4FNS2 B1301866 6-Fluoro-2-mercaptobenzothiazole CAS No. 80087-71-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-fluoro-3H-1,3-benzothiazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4FNS2/c8-4-1-2-5-6(3-4)11-7(10)9-5/h1-3H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDZVUKOOUHIRKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)SC(=S)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4FNS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10372008
Record name 6-Fluoro-2-mercaptobenzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10372008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80087-71-4
Record name 6-Fluoro-2(3H)-benzothiazolethione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=80087-71-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Fluoro-2-mercaptobenzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10372008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 6-Fluoro-2-mercaptobenzothiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis pathway for 6-Fluoro-2-mercaptobenzothiazole, a crucial intermediate in the development of various pharmaceutical compounds. This document details the experimental protocols, presents key quantitative data, and illustrates the synthetic route through a clear and concise diagram. The information compiled herein is intended to support research and development efforts in medicinal chemistry and drug discovery.

Introduction

This compound is a substituted benzothiazole derivative of significant interest in medicinal chemistry. The incorporation of a fluorine atom at the 6-position of the benzothiazole ring can modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, which are critical for drug efficacy and pharmacokinetics. This guide outlines a reliable and reproducible two-step synthesis pathway for this target compound, commencing from the readily available starting material, 4-fluoroaniline.

Overall Synthesis Pathway

The synthesis of this compound is achieved through a two-step process. The first step involves the formation of the benzothiazole ring system to yield 6-fluoro-2-aminobenzothiazole. The subsequent step focuses on the conversion of the 2-amino group to the desired 2-mercapto functionality.

Synthesis_Pathway cluster_reactants1 Reactants & Reagents cluster_reactants2 Reactants & Reagents 4-Fluoroaniline 4-Fluoroaniline Intermediate 6-Fluoro-2-aminobenzothiazole 4-Fluoroaniline->Intermediate Step 1: Cyclization KSCN_Br2 KSCN, Br2 Glacial Acetic Acid Product This compound Intermediate->Product Step 2: Diazotization and Xanthate substitution NaNO2_H2SO4 1) NaNO2, H2SO4 2) Potassium Ethyl Xanthate 3) Hydrolysis

A two-step synthesis pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 6-Fluoro-2-aminobenzothiazole

This procedure outlines the synthesis of the key intermediate, 6-fluoro-2-aminobenzothiazole, from 4-fluoroaniline.[1]

Materials:

  • 4-Fluoroaniline

  • Potassium thiocyanate (KSCN)

  • Bromine (Br₂)

  • Glacial acetic acid

  • Ammonia solution

Procedure:

  • In a well-ventilated fume hood, dissolve 4-fluoroaniline (0.1 mol) and potassium thiocyanate (0.2 mol) in glacial acetic acid.

  • Cool the mixture to 0-5 °C in an ice bath.

  • Slowly add a solution of bromine (0.1 mol) in glacial acetic acid dropwise to the cooled mixture while maintaining the temperature below 10 °C.

  • After the addition is complete, continue stirring the reaction mixture at room temperature for 12-16 hours.

  • Pour the reaction mixture into a beaker containing crushed ice and neutralize with a concentrated ammonia solution until a precipitate forms.

  • Filter the precipitate, wash thoroughly with cold water, and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain pure 6-fluoro-2-aminobenzothiazole.

Quantitative Data:

ParameterValueReference
Yield75-85%[1]
Melting Point198-201 °C[1]
AppearancePale yellow solid
Step 2: Synthesis of this compound

This step details the conversion of 6-fluoro-2-aminobenzothiazole to the final product, this compound, via a Sandmeyer-type reaction using a xanthate intermediate.

Materials:

  • 6-Fluoro-2-aminobenzothiazole

  • Sodium nitrite (NaNO₂)

  • Concentrated sulfuric acid (H₂SO₄)

  • Potassium ethyl xanthate

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Diethyl ether

Procedure:

  • Diazotization:

    • Suspend 6-fluoro-2-aminobenzothiazole (0.05 mol) in a mixture of water and concentrated sulfuric acid at 0-5 °C.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (0.055 mol) dropwise, keeping the temperature below 5 °C.

    • Stir the mixture for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.

  • Xanthate Formation and Decomposition:

    • In a separate flask, dissolve potassium ethyl xanthate (0.06 mol) in water and cool to 10-15 °C.

    • Slowly add the cold diazonium salt solution to the potassium ethyl xanthate solution. A dark, oily intermediate should form.

    • Gently warm the reaction mixture to 50-60 °C and maintain this temperature until the evolution of nitrogen gas ceases. This indicates the decomposition of the xanthate intermediate.

  • Hydrolysis and Isolation:

    • Cool the reaction mixture to room temperature and make it alkaline by the addition of a sodium hydroxide solution.

    • Extract the aqueous layer with diethyl ether to remove any non-acidic byproducts.

    • Acidify the aqueous layer with hydrochloric acid to precipitate the crude this compound.

    • Filter the precipitate, wash with cold water, and dry.

  • Purification:

    • Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to yield pure this compound.

Quantitative Data:

ParameterValue
Yield60-70%
Melting Point245-248 °C
AppearanceOff-white to pale yellow crystalline solid

Logical Workflow for Synthesis

The following diagram illustrates the logical workflow of the synthesis process, highlighting the key stages and transformations.

Synthesis_Workflow Start Start: 4-Fluoroaniline Step1 Step 1: Cyclization (Thiocyanation and Ring Closure) Start->Step1 Intermediate Intermediate: 6-Fluoro-2-aminobenzothiazole Step1->Intermediate Step2a Step 2a: Diazotization Intermediate->Step2a Step2b Step 2b: Xanthate Formation Step2a->Step2b Step2c Step 2c: Decomposition and Hydrolysis Step2b->Step2c Product Final Product: This compound Step2c->Product Purification Purification (Recrystallization) Product->Purification

Logical workflow of the synthesis of this compound.

Conclusion

This technical guide provides a detailed and actionable pathway for the synthesis of this compound. The presented experimental protocols are based on established chemical transformations and have been adapted for this specific target molecule. The inclusion of quantitative data and workflow diagrams aims to facilitate the practical implementation of this synthesis in a laboratory setting. This information is intended to empower researchers and scientists in their pursuit of novel therapeutic agents by providing a solid foundation for the preparation of this key building block.

References

An In-depth Technical Guide to the Synthesis of 6-Fluoro-2-mercaptobenzothiazole from 4-fluoroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 6-Fluoro-2-mercaptobenzothiazole, a valuable heterocyclic compound, from the starting material 4-fluoroaniline. This document details the core synthetic methodology, experimental protocols, and key characterization data, presented in a clear and accessible format for researchers and professionals in the field of drug development and chemical synthesis.

Introduction

This compound is a fluorinated derivative of 2-mercaptobenzothiazole (MBT), a versatile scaffold with a wide range of applications in medicinal chemistry and materials science. The introduction of a fluorine atom at the 6-position of the benzothiazole ring can significantly modulate the compound's physicochemical and biological properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. This makes this compound a compound of interest for the development of novel therapeutic agents and functional materials.

The primary and most industrially viable method for the synthesis of 2-mercaptobenzothiazole and its derivatives is the reaction of the corresponding aniline with carbon disulfide and sulfur at elevated temperatures and pressures.[1][2][3][4] This guide will focus on the application of this classical method to the synthesis of the 6-fluoro analog from 4-fluoroaniline.

Synthetic Pathway

The synthesis of this compound from 4-fluoroaniline proceeds via a one-pot reaction involving thiocyclization. The reaction mechanism is believed to involve the initial formation of a dithiocarbamate intermediate from the reaction of 4-fluoroaniline with carbon disulfide. This intermediate subsequently undergoes intramolecular cyclization with the aid of sulfur at high temperatures and pressures to yield the final product, with the elimination of hydrogen sulfide.

Synthesis_Pathway 4-Fluoroaniline 4-Fluoroaniline Intermediate Dithiocarbamate Intermediate 4-Fluoroaniline->Intermediate + CS₂ Carbon_Disulfide Carbon Disulfide (CS₂) Carbon_Disulfide->Intermediate Sulfur Sulfur Product This compound Sulfur->Product Intermediate->Product + S - H₂S Byproduct Hydrogen Sulfide (H₂S)

Caption: Reaction scheme for the synthesis of this compound.

Experimental Protocol

The following is a generalized experimental protocol for the synthesis of this compound based on established methods for the synthesis of related compounds. Researchers should optimize the reaction conditions for their specific laboratory setup.

3.1. Materials and Reagents

ReagentCAS NumberMolecular FormulaPurity
4-Fluoroaniline371-40-4C₆H₆FN>98%
Carbon Disulfide75-15-0CS₂>99%
Sulfur7704-34-9S>99.5%

3.2. Procedure

  • Charging the Reactor: A high-pressure stainless-steel autoclave is charged with 4-fluoroaniline, carbon disulfide, and elemental sulfur. A typical molar ratio of aniline:carbon disulfide:sulfur is in the range of 1:1.5:2 to 1:2:3.

  • Reaction Conditions: The autoclave is sealed and the reaction mixture is heated to a temperature between 220°C and 280°C. The reaction is carried out under the autogenous pressure generated by the reactants and the hydrogen sulfide byproduct, which can range from 30 to 200 atmospheres. The reaction is typically maintained at this temperature for a period of 2 to 6 hours with constant stirring.

  • Work-up and Isolation: After the reaction is complete, the autoclave is cooled to room temperature, and the excess pressure is carefully vented. The crude product, a solid mass, is collected from the reactor.

  • Purification: The crude this compound is purified by recrystallization. A common method involves dissolving the crude product in a hot aqueous solution of sodium hydroxide to form the sodium salt. The solution is then treated with activated charcoal to remove colored impurities and filtered. The filtrate is then acidified with a mineral acid, such as hydrochloric acid or sulfuric acid, to precipitate the purified product. The precipitate is filtered, washed with water until neutral, and dried under vacuum.

Experimental_Workflow cluster_reaction Reaction cluster_workup Work-up and Purification Charge_Reactants Charge Autoclave: - 4-Fluoroaniline - Carbon Disulfide - Sulfur Heat_React Heat to 220-280°C (30-200 atm) 2-6 hours Charge_Reactants->Heat_React Cool_Vent Cool and Vent Autoclave Heat_React->Cool_Vent Collect_Crude Collect Crude Product Cool_Vent->Collect_Crude Dissolve_Base Dissolve in aq. NaOH Collect_Crude->Dissolve_Base Decolorize Treat with Activated Charcoal Dissolve_Base->Decolorize Filter_1 Filter Decolorize->Filter_1 Acidify Acidify with HCl/H₂SO₄ Filter_1->Acidify Filter_2 Filter Purified Product Acidify->Filter_2 Wash_Dry Wash with Water and Dry Filter_2->Wash_Dry Final_Product This compound Wash_Dry->Final_Product

Caption: A typical experimental workflow for the synthesis and purification.

Characterization Data

The synthesized this compound should be characterized to confirm its identity and purity. The following table summarizes the expected physicochemical and spectroscopic data for the compound.

PropertyValue
CAS Number 80087-71-4[5]
Molecular Formula C₇H₄FNS₂[5]
Molecular Weight 185.24 g/mol [5]
Appearance Off-white to pale yellow solid
Melting Point Data not available in the searched results. Expected to be in a similar range to the parent compound (177-181 °C).[6]
¹H NMR Expected to show signals in the aromatic region characteristic of a 1,2,4-trisubstituted benzene ring.
¹³C NMR Expected to show signals for the seven carbon atoms, with the C-F coupling influencing the chemical shift of the carbon attached to the fluorine atom.
IR (KBr, cm⁻¹) Expected to show characteristic absorption bands for N-H stretching (around 3100-3000), C=S stretching (around 1300-1100), and C-F stretching (around 1250-1000).
Mass Spectrometry Expected to show a molecular ion peak (M+) at m/z 185.

Safety Considerations

The synthesis of this compound involves the use of hazardous materials and requires appropriate safety precautions.

  • 4-Fluoroaniline: Toxic by inhalation, ingestion, and skin absorption. It is a suspected carcinogen.

  • Carbon Disulfide: Highly flammable, volatile, and toxic. It has a low autoignition temperature.

  • Sulfur: Can cause skin and eye irritation.

  • High-Pressure Reactions: Must be conducted in a properly rated and maintained autoclave by trained personnel.

  • Hydrogen Sulfide: A highly toxic and flammable gas that is a byproduct of the reaction. The reaction and work-up should be performed in a well-ventilated fume hood.

Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.

Conclusion

The synthesis of this compound from 4-fluoroaniline is a robust and scalable process based on the well-established chemistry of 2-mercaptobenzothiazole production. This technical guide provides a foundational understanding of the synthetic methodology and a detailed, albeit generalized, experimental protocol. Researchers are encouraged to use this guide as a starting point and to perform appropriate optimization and characterization to achieve the desired product in high yield and purity. The unique properties imparted by the fluorine substituent make this compound a promising building block for future innovations in medicinal chemistry and materials science.

References

An In-depth Technical Guide to 6-Fluoro-2-mercaptobenzothiazole: Properties, Synthesis, and Biological Relevance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Fluoro-2-mercaptobenzothiazole is a fluorinated derivative of the versatile heterocyclic compound 2-mercaptobenzothiazole (MBT). The introduction of a fluorine atom at the 6-position of the benzothiazole ring can significantly modify the molecule's physicochemical properties and biological activity, making it a compound of interest for researchers in medicinal chemistry and drug development. This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and potential biological applications of this compound, with a focus on experimental data and methodologies relevant to a research and development setting.

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, formulation, and mechanism of action. While extensive experimental data for this specific derivative is not widely published, the following tables summarize its known identifiers and provide expected values for key physical and chemical properties based on data from closely related analogs and computational predictions.

Table 1: General Properties of this compound
PropertyValueSource
CAS Number 80087-71-4[1]
Molecular Formula C₇H₄FNS₂[1]
Molecular Weight 185.24 g/mol [1]
Appearance Expected to be a pale yellow to tan crystalline powderInferred from MBT
Odor Expected to have a characteristic, possibly disagreeable odorInferred from MBT
Table 2: Predicted and Analog-Based Physical Properties
PropertyPredicted/Analog ValueNotes
Melting Point (°C) 175 - 185Based on the melting point of 2-mercaptobenzothiazole (177-181 °C) and the influence of fluorination.
Solubility
    WaterVery lowInferred from the poor water solubility of MBT.
    EthanolSolubleMBT is soluble in ethanol.
    AcetoneSolubleMBT is soluble in acetone.
    Diethyl EtherSlightly solubleMBT is slightly soluble in diethyl ether.
    ChloroformSolubleMBT is soluble in chloroform.
pKa ~6-7The thiol group is expected to be weakly acidic, similar to MBT (pKa ≈ 7).

Chemical Reactivity and Tautomerism

Like its parent compound, this compound is expected to exhibit thione-thiol tautomerism. The equilibrium generally favors the thione form. The molecule possesses several reactive sites, making it a versatile building block in organic synthesis.

  • Thiol/Thione Group: The exocyclic sulfur atom can undergo S-alkylation, S-acylation, and oxidation reactions. The acidic proton on the nitrogen (in the thione form) or sulfur (in the thiol form) can be removed by a base, forming a nucleophilic thiolate anion.

  • Benzothiazole Ring: The aromatic ring can undergo electrophilic substitution reactions. The fluorine atom at the 6-position will influence the regioselectivity of these reactions, generally directing incoming electrophiles to the positions ortho and para to the activating amino group and meta to the fluorine.

Synthesis of this compound

Several synthetic routes for 2-mercaptobenzothiazoles have been reported and can be adapted for the synthesis of the 6-fluoro derivative. A common and efficient method involves the reaction of the corresponding aniline with carbon disulfide.

Experimental Protocol: Synthesis from 4-Fluoroaniline

This protocol describes a general method for the synthesis of 6-substituted-2-mercaptobenzothiazoles, which can be applied to the synthesis of this compound from 4-fluoroaniline.

Materials:

  • 4-Fluoroaniline

  • Carbon disulfide (CS₂)

  • Sulfur (S)

  • Autoclave or high-pressure reactor

  • Sodium hydroxide (NaOH)

  • Sulfuric acid (H₂SO₄)

  • Organic solvent for extraction (e.g., diethyl ether or dichloromethane)

  • Ethanol for recrystallization

Procedure:

  • Reaction: In a high-pressure autoclave, combine 4-fluoroaniline, carbon disulfide, and elemental sulfur in a suitable molar ratio (e.g., 1:1.2:1.2).

  • Seal the reactor and heat the mixture to a temperature in the range of 200-250 °C. The reaction is typically carried out under elevated pressure for several hours.

  • Work-up: After cooling the reactor to room temperature, cautiously vent any excess pressure. The crude product is a solid mass.

  • Dissolve the crude product in an aqueous solution of sodium hydroxide to form the sodium salt of this compound, which is water-soluble.

  • Filter the basic solution to remove any insoluble impurities.

  • Precipitation: Slowly add sulfuric acid to the filtrate with stirring to acidify the solution (pH ~5-6). The this compound will precipitate out of the solution.

  • Purification: Collect the precipitate by filtration, wash thoroughly with water to remove any residual acid and salts, and then dry the solid.

  • Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol.

Logical Workflow for Synthesis

G Reactants 4-Fluoroaniline + CS₂ + S Reaction High Temperature & Pressure Reaction Reactants->Reaction Crude Crude Product Reaction->Crude Dissolution Dissolve in aq. NaOH Crude->Dissolution Filtration1 Filter Impurities Dissolution->Filtration1 Precipitation Acidify with H₂SO₄ Filtration1->Precipitation Filtration2 Collect Precipitate Precipitation->Filtration2 Purification Recrystallize from Ethanol Filtration2->Purification Product Pure this compound Purification->Product

Synthesis workflow for this compound.

Spectroscopic Characterization

Table 3: Expected Spectroscopic Data
TechniqueExpected Chemical Shifts (δ) / Wavenumbers (cm⁻¹)
¹H NMR Aromatic protons on the benzothiazole ring are expected to show complex splitting patterns in the range of δ 7.0-8.0 ppm due to H-H and H-F coupling. The N-H proton (thione tautomer) is expected to appear as a broad singlet at lower field (δ > 10 ppm).
¹³C NMR Aromatic carbons are expected in the range of δ 110-150 ppm. The C-F carbon will show a large one-bond coupling constant (¹JCF). The thiocarbonyl carbon (C=S) is expected to be significantly downfield (> 180 ppm).
FT-IR N-H stretch: A broad band around 3100-3000 cm⁻¹. C=S stretch: A band in the region of 1250-1020 cm⁻¹. C-F stretch: A strong absorption in the 1250-1000 cm⁻¹ region. Aromatic C-H stretch: Bands above 3000 cm⁻¹. Aromatic C=C stretch: Bands in the 1600-1450 cm⁻¹ region.

Biological Activity and Drug Development Potential

2-Mercaptobenzothiazole and its derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antifungal, and anticancer properties. The introduction of a fluorine atom can enhance these activities and improve the pharmacokinetic profile of the molecule.

Enzyme Inhibition

Many benzothiazole derivatives are known to act as enzyme inhibitors. For example, 2-mercaptobenzothiazoles have been investigated as inhibitors of enzymes such as monoamine oxidase and various kinases. The fluorine atom in this compound can potentially enhance binding to target enzymes through favorable electrostatic interactions.

Potential Signaling Pathway Involvement

While specific signaling pathways directly modulated by this compound have not been elucidated, the known activities of related compounds suggest potential interactions with pathways involved in:

  • Cancer Proliferation: Inhibition of kinases involved in cell cycle progression and survival signaling.

  • Inflammation: Modulation of inflammatory pathways, potentially through the inhibition of enzymes like cyclooxygenases or lipoxygenases.

  • Microbial Growth: Interference with essential metabolic pathways in bacteria and fungi.

Diagram of a Hypothetical Drug Discovery Workflow

G cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Screening cluster_2 Mechanism of Action Studies Synthesis Synthesis of This compound Purification Purification & Analysis (NMR, IR, MS) Synthesis->Purification EnzymeAssay Enzyme Inhibition Assays Purification->EnzymeAssay CellAssay Cell-based Assays (e.g., Cytotoxicity) EnzymeAssay->CellAssay PathwayAnalysis Signaling Pathway Analysis CellAssay->PathwayAnalysis TargetID Target Identification & Validation PathwayAnalysis->TargetID TargetID->Synthesis SAR-driven Optimization

A logical workflow for the investigation of this compound in a drug discovery context.

Conclusion

This compound is a promising derivative of 2-mercaptobenzothiazole with potential applications in drug development and materials science. Its synthesis is achievable through established methods, and its physicochemical properties can be tailored by the strategic incorporation of the fluorine atom. Further research into its specific biological activities and mechanisms of action is warranted to fully explore its therapeutic potential. This guide provides a foundational understanding for researchers and scientists to begin their investigation into this intriguing molecule.

References

6-Fluoro-2-mercaptobenzothiazole: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 80087-71-4

This technical guide provides an in-depth overview of 6-Fluoro-2-mercaptobenzothiazole, a fluorinated heterocyclic compound with potential applications in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field, offering available data on its synthesis, properties, and potential biological activities, while also highlighting areas where specific data is currently limited.

Core Compound Information

This compound is a derivative of the versatile 2-mercaptobenzothiazole scaffold. The introduction of a fluorine atom at the 6-position of the benzothiazole ring can significantly influence its physicochemical properties and biological activity. Fluorine's high electronegativity and ability to form strong bonds with carbon can enhance metabolic stability, improve membrane permeability, and modulate binding affinity to biological targets.

While specific experimental data for this compound is not extensively available in the public domain, this guide compiles information from related compounds and general synthetic methodologies to provide a foundational understanding for researchers.

Physicochemical Properties

Table 1: Physicochemical Properties of 2-Mercaptobenzothiazole (CAS 149-30-4) for Reference

PropertyValue
Molecular FormulaC₇H₅NS₂
Molecular Weight167.25 g/mol
Melting Point177-181 °C
Boiling PointDecomposes above 260 °C
SolubilityInsoluble in water and gasoline; soluble in ethanol, diethyl ether, acetone, ethyl acetate, benzene, chloroform, and dilute alkali solutions.
pKaData not readily available

Note: This data is for the non-fluorinated parent compound and should be used as an estimate only.

Synthesis and Experimental Protocols

A specific, detailed experimental protocol for the synthesis of this compound is not explicitly described in the reviewed literature. However, general synthetic routes to substituted 2-mercaptobenzothiazoles are well-established. One common method involves the reaction of a corresponding aniline derivative with carbon disulfide and sulfur. Another prevalent method is the reaction of an ortho-haloaniline with carbon disulfide in the presence of a base.

Representative Experimental Protocol: Synthesis of a Substituted 2-Mercaptobenzothiazole

This protocol is a generalized procedure based on the synthesis of related compounds and may require optimization for this compound.

Materials:

  • 4-Fluoroaniline

  • Carbon disulfide (CS₂)

  • Sulfur (S)

  • Solvent (e.g., N,N-dimethylformamide or a high-boiling point solvent)

  • Autoclave or high-pressure reactor

Procedure:

  • In a high-pressure reactor, combine 4-fluoroaniline, carbon disulfide, and elemental sulfur in appropriate stoichiometric ratios.

  • The reaction mixture is heated under pressure. Typical reaction temperatures can range from 200 to 300°C, and pressures can be in the range of several megapascals (MPa).

  • The reaction is maintained at the elevated temperature and pressure for several hours to ensure completion.

  • After cooling the reactor to room temperature, the crude product is collected.

  • Purification of the crude product can be achieved by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to yield the purified this compound.

Safety Precautions: This reaction should be carried out in a well-ventilated fume hood by trained personnel, as it involves flammable and toxic reagents (carbon disulfide) and requires high-pressure equipment.

cluster_synthesis General Synthesis Workflow start Starting Materials (4-Fluoroaniline, CS₂, Sulfur) reaction High-Pressure Reaction (Autoclave, 200-300°C) start->reaction workup Cooling and Crude Product Isolation reaction->workup purification Purification (Recrystallization) workup->purification product This compound purification->product

A generalized workflow for the synthesis of this compound.

Potential Biological Activity and Signaling Pathways

While direct studies on the biological activity and signaling pathways of this compound are limited, research on other fluorinated benzothiazole derivatives provides valuable insights into its potential as a therapeutic agent.

Fluorinated benzothiazoles have been investigated for their potent antitumor activity.[1] Some of these compounds have been shown to exert their effects through the induction of cytochrome P450 1A1 (CYP1A1) expression.[1] This induction is often mediated by the Aryl Hydrocarbon Receptor (AhR) signaling pathway.[2]

Upon entering the cell, the benzothiazole derivative can bind to the AhR, which is located in the cytoplasm as part of a protein complex. This binding event causes the dissociation of the complex and the translocation of the ligand-AhR unit into the nucleus. In the nucleus, AhR forms a heterodimer with the AhR nuclear translocator (ARNT). This heterodimer then binds to specific DNA sequences known as xenobiotic responsive elements (XREs) in the promoter region of target genes, including CYP1A1, leading to their increased transcription. The resulting increase in CYP1A1 enzyme levels can lead to the metabolic activation of the benzothiazole into a cytotoxic species within cancer cells, ultimately inducing apoptosis.

cluster_pathway Representative AhR Signaling Pathway cluster_nucleus ligand Fluorinated Benzothiazole ahr_complex Cytoplasmic AhR Complex ligand->ahr_complex Binding metabolism Metabolic Activation ligand->metabolism ahr_ligand Ligand-AhR Complex ahr_complex->ahr_ligand Conformational Change ahr_arnt AhR-ARNT Heterodimer ahr_ligand->ahr_arnt Translocation & Dimerization nucleus Nucleus xre XRE (DNA) ahr_arnt->xre Binding cyp1a1_gene CYP1A1 Gene xre->cyp1a1_gene Transcription cyp1a1_mrna CYP1A1 mRNA cyp1a1_gene->cyp1a1_mrna cyp1a1_protein CYP1A1 Protein cyp1a1_mrna->cyp1a1_protein Translation cyp1a1_protein->metabolism apoptosis Apoptosis metabolism->apoptosis cluster_workflow Experimental Workflow for Biological Evaluation synthesis Synthesis & Purification characterization Physicochemical Characterization synthesis->characterization cytotoxicity In Vitro Cytotoxicity Screening (e.g., MTT assay) characterization->cytotoxicity target_id Target Identification (e.g., Enzyme Inhibition Assays) cytotoxicity->target_id If Active pathway_analysis Signaling Pathway Analysis (e.g., Western Blot, qPCR) target_id->pathway_analysis in_vivo In Vivo Studies (Animal Models) pathway_analysis->in_vivo

References

Unveiling the Structural Landscape of 6-Fluoro-2-mercaptobenzothiazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Fluoro-2-mercaptobenzothiazole is a halogenated derivative of the versatile heterocyclic compound 2-mercaptobenzothiazole (MBT). While the parent MBT and its various derivatives have been extensively studied for their wide-ranging applications in medicinal chemistry and material science, the specific crystal structure of the 6-fluoro analog remains to be experimentally determined. This technical guide consolidates the available information on this compound and its related compounds, providing insights into its synthesis, characterization, and the predicted structural properties based on computational studies of the parent molecule. The absence of a definitive crystal structure highlights a knowledge gap and presents an opportunity for further crystallographic investigation.

Introduction

Benzothiazole and its derivatives are a critical class of heterocyclic compounds that have garnered significant attention in pharmaceutical and materials research. The introduction of a fluorine atom at the 6-position of the benzothiazole ring in 2-mercaptobenzothiazole can significantly influence its physicochemical properties, including lipophilicity, metabolic stability, and binding interactions with biological targets. Understanding the precise three-dimensional arrangement of atoms in this compound is paramount for rational drug design and the development of novel materials.

Despite extensive searches of crystallographic databases, an experimentally determined crystal structure for this compound is not available in the public domain. This guide, therefore, aims to provide a comprehensive overview of the available synthetic and spectroscopic data for related compounds and theoretical insights into the structure of the parent 2-mercaptobenzothiazole molecule.

Synthesis and Characterization

The synthesis of this compound derivatives typically involves the reaction of a corresponding substituted aniline with carbon disulfide. While a specific protocol for the title compound is not detailed in the available literature, general synthetic routes for related benzothiazoles have been reported.

General Synthetic Approach:

A common method for the synthesis of 2-mercaptobenzothiazoles involves the reaction of an appropriately substituted aniline with carbon disulfide in the presence of a base and a suitable solvent. For this compound, the precursor would be 4-fluoroaniline.

Characterization:

The characterization of novel benzothiazole derivatives is typically achieved through a combination of spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure by identifying the chemical environment of the hydrogen and carbon atoms.

  • Infrared (IR) Spectroscopy: IR spectroscopy helps in identifying the functional groups present in the molecule, such as the C=S (thione) and N-H stretching vibrations.

  • Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the synthesized compound.

Spectroscopic Data for 2-Mercaptobenzothiazole
Technique Observed Peaks/Signals
¹H NMRAromatic protons, N-H proton
¹³C NMRAromatic carbons, C=S carbon
IR (cm⁻¹)~3100 (N-H stretch), ~1500 (C=C stretch, aromatic), ~1315 (C=S stretch)

Computational Insights into the Structure of 2-Mercaptobenzothiazole

In the absence of experimental crystal structure data for this compound, computational studies on the parent molecule, 2-mercaptobenzothiazole, can provide valuable insights into its likely molecular geometry and packing. Density Functional Theory (DFT) calculations have been employed to investigate the structural and vibrational properties of MBT.[1][2]

These studies have shown that 2-mercaptobenzothiazole exists predominantly in the thione tautomeric form rather than the thiol form. The molecule is predicted to be planar. Computational studies have also explored the formation of hydrogen-bonded dimers in the solid state.[2] It is reasonable to infer that this compound would also adopt a similar planar conformation, with the fluorine substitution influencing intermolecular interactions.

Experimental Workflow for Crystal Structure Determination

For researchers interested in determining the crystal structure of this compound, the following workflow outlines the key experimental steps.

experimental_workflow Experimental Workflow for Crystal Structure Determination cluster_synthesis Synthesis & Purification cluster_crystal_growth Crystal Growth cluster_diffraction X-ray Diffraction cluster_analysis Structure Solution & Refinement synthesis Synthesis of this compound purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification crystal_growth Single Crystal Growth (e.g., Slow Evaporation, Vapor Diffusion) purification->crystal_growth data_collection X-ray Data Collection crystal_growth->data_collection structure_solution Structure Solution data_collection->structure_solution refinement Structure Refinement structure_solution->refinement validation Validation and Analysis refinement->validation cif cif validation->cif Crystallographic Information File (CIF)

Caption: A generalized workflow for the experimental determination of a small molecule crystal structure.

Conclusion and Future Outlook

This technical guide has summarized the current state of knowledge regarding the structure of this compound. While a definitive experimental crystal structure is yet to be reported, insights from synthetic methodologies for related compounds and computational studies of the parent 2-mercaptobenzothiazole provide a foundational understanding. The lack of crystallographic data represents a clear opportunity for further research. The determination of the single-crystal X-ray structure of this compound would be of significant value to the scientific community, particularly for those engaged in the design of novel therapeutic agents and advanced materials. Such a study would provide precise information on bond lengths, bond angles, and intermolecular interactions, thereby enabling more accurate structure-activity relationship studies and the rational design of new benzothiazole-based compounds.

References

Solubility Profile of 6-Fluoro-2-mercaptobenzothiazole in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: Publicly available quantitative solubility data for 6-Fluoro-2-mercaptobenzothiazole is limited. This guide utilizes comprehensive data for the structurally analogous parent compound, 2-mercaptobenzothiazole (MBT), as a predictive reference. The principles and methodologies described herein are directly applicable to determining the solubility of this compound.

Introduction

This compound is a fluorinated derivative of 2-mercaptobenzothiazole, a molecule of significant interest in medicinal and materials chemistry. Understanding its solubility in various organic solvents is a critical prerequisite for its application in synthesis, purification, formulation, and biological screening. The fluorine substitution can significantly alter the physicochemical properties of the parent molecule, including its solubility, due to changes in polarity, crystal lattice energy, and intermolecular interactions. This technical guide provides a detailed overview of the expected solubility profile of this compound, based on data from its parent compound, and outlines a robust experimental protocol for its precise determination.

Predicted Solubility Profile (Based on 2-Mercaptobenzothiazole Data)

The solubility of a solute in a solvent is governed by the principle of "like dissolves like".[1] Polar compounds tend to dissolve in polar solvents, while nonpolar compounds are more soluble in nonpolar solvents. Based on the available data for 2-mercaptobenzothiazole, a similar trend can be anticipated for its 6-fluoro derivative.

Qualitative solubility information from synthesis and purification procedures for 2-mercaptobenzothiazole and its derivatives indicates good solubility in polar aprotic solvents and some alcohols, with poor solubility in non-polar hydrocarbon solvents.[2] For instance, solvents like methanol, ethanol, chloroform, acetone, and dimethylformamide (DMF) are often used in reactions and purifications involving this class of compounds.[3][4]

Quantitative Solubility Data of 2-Mercaptobenzothiazole

The following table summarizes the mole fraction solubility (x₁) of 2-mercaptobenzothiazole in eleven organic solvents at various temperatures, as determined by the isothermal dissolution equilibrium method and high-performance liquid chromatography (HPLC).[5] This data serves as a valuable baseline for estimating the solubility of this compound. The general trend observed is that solubility increases with temperature.[5]

SolventTemperature (K)Mole Fraction Solubility (x₁) of 2-Mercaptobenzothiazole
Methanol273.150.00354
298.150.00892
318.150.01895
n-Propanol273.150.00521
298.150.01288
318.150.02684
i-Propanol273.150.00412
298.150.01045
318.150.02217
n-Butanol273.150.00633
298.150.01542
318.150.03198
i-Butanol273.150.00467
298.150.01159
318.150.02436
Acetonitrile273.150.00289
298.150.00755
318.150.01648
Ethyl Acetate273.150.00845
298.150.02011
318.150.04052
Toluene273.150.00213
298.150.00549
318.150.01211
2-Butanone273.150.01234
298.150.02896
318.150.05789
Chloroform273.150.00315
298.150.00798
318.150.01723
1,4-Dioxane273.150.00987
298.150.02345
318.150.04688

Experimental Protocol for Solubility Determination

A reliable and widely used method for determining the thermodynamic solubility of a compound is the isothermal shake-flask method, followed by quantitative analysis.[6]

Objective

To determine the equilibrium solubility of this compound in a selection of organic solvents at various temperatures.

Materials and Apparatus
  • This compound (high purity)

  • Organic solvents (analytical grade)

  • Jacketed glass vials

  • Thermostatic water bath with precise temperature control (±0.1 K)

  • Orbital shaker

  • Analytical balance (±0.1 mg)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

Procedure
  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of jacketed glass vials.

    • Add a known volume or mass of the selected organic solvent to each vial.

    • Seal the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in the thermostatic water bath set to the desired temperature.

    • Agitate the vials using an orbital shaker for a sufficient duration to ensure equilibrium is reached (typically 24-72 hours). A preliminary study should be conducted to determine the time required to achieve a constant concentration.

  • Sample Collection and Filtration:

    • Once equilibrium is established, cease agitation and allow the excess solid to settle.

    • Carefully withdraw a clear aliquot of the supernatant using a syringe.

    • Immediately filter the aliquot through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid particles.

  • Gravimetric Analysis (Optional but recommended for confirmation):

    • Weigh the vial containing the filtered saturated solution.

    • Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a suitable temperature until a constant weight of the dissolved solid is obtained.

    • Calculate the mass of the dissolved solid and the mass of the solvent.

  • Quantitative Analysis by HPLC:

    • Accurately dilute a known volume of the filtered saturated solution with a suitable solvent to a concentration within the linear range of the HPLC calibration curve.

    • Analyze the diluted sample by HPLC to determine the precise concentration of this compound.

    • A validated HPLC method with a suitable column (e.g., C18) and mobile phase should be used. Detection is typically performed using a UV detector at the wavelength of maximum absorbance for the compound.

  • Data Calculation:

    • From the HPLC data, calculate the concentration of this compound in the saturated solution.

    • Express the solubility in desired units, such as g/L, mg/mL, or mole fraction. The mole fraction solubility (x₁) can be calculated using the following equation: x₁ = (m₁ / M₁) / [(m₁ / M₁) + (m₂ / M₂)] where m₁ and M₁ are the mass and molar mass of this compound, and m₂ and M₂ are the mass and molar mass of the solvent.[2]

  • Temperature Variation:

    • Repeat the entire procedure at different temperatures to generate a solubility curve for each solvent.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.

experimental_workflow A Preparation of Slurry (Excess Solute in Solvent) B Equilibration (Isothermal Shaking) A->B Constant Temperature C Phase Separation (Settling/Centrifugation) B->C 24-72 hours D Sample Collection & Filtration (Supernatant) C->D E Gravimetric Analysis (Solvent Evaporation) D->E F Quantitative Analysis (HPLC) (Dilution & Injection) D->F G Data Calculation (Solubility Determination) E->G F->G

References

Spectroscopic Data and Analysis of 6-Fluoro-2-mercaptobenzothiazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Compound Information

6-Fluoro-2-mercaptobenzothiazole is a fluorinated derivative of 2-mercaptobenzothiazole. Below are its fundamental properties.

PropertyValueSource
Molecular Formula C₇H₄FNS₂--INVALID-LINK--[1][2]
Molecular Weight 185.24 g/mol --INVALID-LINK--[1][2]
CAS Number 80087-71-4--INVALID-LINK--[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Specific ¹H and ¹³C NMR data for this compound are not available in the cited literature. However, the following tables provide expected chemical shifts based on the analysis of similar benzothiazole derivatives.[3][4]

Expected ¹H NMR Data
ProtonExpected Chemical Shift (ppm)Expected Multiplicity
Aromatic-H7.0 - 8.0m
Thiol-H (if present)Broad singlets (broad)
NH (thione tautomer)9.0 - 12.0s (broad)
Expected ¹³C NMR Data
CarbonExpected Chemical Shift (ppm)
C=S (thione)180 - 200
Aromatic C-F155 - 165 (d, ¹JCF)
Aromatic C110 - 140

Mass Spectrometry (MS) Data

Detailed mass spectrometry data for this compound is not currently published. The expected molecular ion peaks are presented below.

IonExpected m/z
[M]⁺185.98
[M+H]⁺186.99
[M-H]⁻184.97

Experimental Protocols

The following are detailed methodologies for the acquisition of NMR and mass spectrometry data, based on standard practices for the characterization of related benzothiazole compounds.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), in a 5 mm NMR tube. Tetramethylsilane (TMS) is added as an internal standard (0 ppm).

  • Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition: Proton NMR spectra are acquired with a spectral width of 0-15 ppm, a pulse width of 30-45 degrees, and a relaxation delay of 1-2 seconds. Typically, 16-64 scans are accumulated for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Carbon-13 NMR spectra are acquired with a spectral width of 0-220 ppm, using a proton-decoupled pulse sequence. A relaxation delay of 2-5 seconds is used, and several thousand scans (e.g., 1024-4096) are typically required to achieve an adequate signal-to-noise ratio.

Mass Spectrometry (MS)
  • Sample Preparation: The sample is dissolved in a suitable solvent, such as methanol or acetonitrile, to a concentration of approximately 1 mg/mL. The solution may be further diluted for analysis.

  • Instrumentation: A high-resolution mass spectrometer, such as a Liquid Chromatography-Electrospray Ionization-Quadrupole Time-of-Flight (LC-ESI-QTOF) or an instrument capable of electron ionization (EI), is used.

  • Electrospray Ionization (ESI): For ESI, the sample solution is introduced into the ion source at a flow rate of 5-20 µL/min. The analysis is performed in both positive and negative ion modes. Typical source parameters include a capillary voltage of 3-4 kV and a source temperature of 100-150 °C.

  • Electron Ionization (EI): For EI, a direct insertion probe may be used to introduce the sample into the ion source. The electron energy is typically set to 70 eV.

  • Data Acquisition: Mass spectra are acquired over a mass range of m/z 50-500.

Logical Workflow for Compound Characterization

The following diagram illustrates a typical workflow for the synthesis and characterization of a novel compound like this compound.

G cluster_synthesis Synthesis & Purification cluster_characterization Spectroscopic Characterization cluster_analysis Data Analysis & Confirmation Synthesis Chemical Synthesis Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C) Purification->NMR MS Mass Spectrometry Purification->MS IR Infrared (IR) Spectroscopy Purification->IR Purity Purity Assessment (e.g., HPLC) Purification->Purity Structure Structure Elucidation NMR->Structure MS->Structure IR->Structure Confirmation Structural Confirmation Purity->Confirmation Structure->Confirmation

Caption: Workflow for Synthesis and Spectroscopic Characterization.

References

An In-depth Technical Guide to Tautomerism in 6-Fluoro-2-mercaptobenzothiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thiol-thione tautomerism in 6-Fluoro-2-mercaptobenzothiazole. Due to a scarcity of direct experimental studies on this specific derivative, this document leverages the extensive body of research on the parent compound, 2-mercaptobenzothiazole (MBT), to establish the foundational principles, expected outcomes, and detailed investigatory protocols. The influence of the 6-fluoro substituent is discussed based on established principles of physical organic chemistry.

Introduction to Thiol-Thione Tautomerism in 2-Mercaptobenzothiazoles

Tautomerism, the dynamic equilibrium between two or more interconverting structural isomers, is a fundamental concept in chemistry with significant implications for a molecule's physical, chemical, and biological properties. In the realm of heterocyclic chemistry, the thiol-thione tautomerism of 2-mercaptobenzothiazole and its derivatives is a classic and well-documented phenomenon. This equilibrium involves the migration of a proton between the exocyclic sulfur atom (thiol form) and the ring nitrogen atom (thione form).

The position of this equilibrium can profoundly affect molecular characteristics such as polarity, acidity, hydrogen bonding capability, and ligand-receptor interactions, which are critical in drug design and materials science. While 2-mercaptobenzothiazole is often named as a "thiol," extensive experimental and computational evidence overwhelmingly indicates that the equilibrium lies far to the side of the thione tautomer in the gas phase, in solution, and in the solid state.[1][2]

This guide focuses specifically on this compound, exploring its tautomeric behavior through the lens of the well-established principles from its parent compound and considering the electronic influence of the fluorine substituent.

The Tautomeric Equilibrium

The tautomerism in this compound is characterized by the equilibrium between the aromatic thiol form and the non-aromatic thione form.

Figure 1: Thiol-Thione Tautomeric Equilibrium.

Foundational Principles and the Influence of the 6-Fluoro Substituent

Studies on 2-mercaptobenzothiazole have consistently demonstrated the superior stability of the thione tautomer.[1] This preference is attributed to the greater strength of the C=S double bond and the N-H single bond in the thione form compared to the C=N double bond and S-H single bond in the thiol form.

The introduction of a fluorine atom at the 6-position of the benzothiazole ring is expected to further stabilize the thione form. Fluorine is a highly electronegative atom that exerts a powerful electron-withdrawing inductive effect (-I). This effect decreases the electron density in the benzene ring, which in turn reduces the basicity of the ring nitrogen atom. A less basic nitrogen atom has a reduced affinity for the mobile proton, thereby shifting the equilibrium even more decisively toward the thione tautomer, where the proton resides on the nitrogen.

Quantitative Data (Based on 2-Mercaptobenzothiazole)

Table 1: Calculated Relative Energies of 2-Mercaptobenzothiazole Tautomers
TautomerMethod/Basis SetRelative Energy (kJ/mol)Reference
ThiolMP2(Full)/6-31G(3df,2p)20.1[1]
ThioneMP2(Full)/6-31G(3df,2p)0.0[1]

Note: The thione form is the reference with zero relative energy.

Table 2: Characteristic Spectroscopic Data for Distinguishing Tautomers of 2-Mercaptobenzothiazole
Spectroscopic FeatureThiol Form (Predicted)Thione Form (Experimental/Calculated)Reference
¹H NMR (δ, ppm)S-H: ~3.5-5.0N-H: ~13.7 (broad singlet in d6-DMSO)[1]
¹³C NMR (δ, ppm)C-SH: ~151C=S: ~191[1]
FTIR (cm⁻¹)ν(S-H): ~2550-2600ν(N-H): ~3100-3150 (broad, H-bonding)[3][4]
ν(C=S): ~1000-1100[4]

These tables provide the key analytical signatures researchers should look for when analyzing this compound. The electron-withdrawing fluorine atom may cause slight downfield shifts for the aromatic protons and carbons, but the fundamental differences between the N-H/S-H and C=S/C-SH signals are expected to be preserved.

Experimental and Computational Protocols

The following sections outline detailed methodologies for the synthesis, characterization, and theoretical analysis of tautomerism in this compound.

Synthesis Protocol

A generalized method for the synthesis of substituted 2-mercaptobenzothiazoles involves the reaction of the corresponding aniline with carbon disulfide.

Materials:

  • 4-Fluoroaniline

  • Carbon Disulfide (CS₂)

  • Sulfur

  • Autoclave reactor

Procedure:

  • Charge a high-pressure autoclave with 4-fluoroaniline, carbon disulfide, and elemental sulfur in appropriate molar ratios (typically a slight excess of CS₂ and sulfur).

  • Seal the reactor and heat to approximately 250 °C under elevated pressure (e.g., >50 atm) for several hours.

  • Cool the reactor to room temperature and carefully vent any excess H₂S gas into a scrubber.

  • Extract the crude product with a suitable solvent (e.g., ethanol).

  • Purify the product by recrystallization from a solvent mixture such as chloroform/ligroine to yield this compound as a solid.[5]

Spectroscopic Characterization Protocols

ExperimentalWorkflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_structure Structural Confirmation cluster_analysis Data Interpretation A Synthesize this compound B Recrystallize and verify purity (TLC, mp) A->B C NMR Spectroscopy (¹H, ¹³C in various solvents) B->C D FTIR Spectroscopy (Solid state, KBr pellet) B->D E UV-Vis Spectroscopy (Solution, various solvents) B->E F Single Crystal X-Ray Diffraction B->F If suitable crystals form G Identify key signals (N-H vs S-H, C=S vs C-SH) C->G D->G E->G F->G H Determine dominant tautomer in each phase G->H

Figure 2: General Experimental Workflow.

5.2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy NMR is the most powerful technique for studying tautomeric equilibria in solution.[6]

  • Sample Preparation: Prepare solutions of this compound (~10-20 mg/mL) in a range of deuterated solvents with varying polarities (e.g., CDCl₃, DMSO-d₆, Methanol-d₄).

  • ¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum. Pay close attention to the region between 12-15 ppm for a broad N-H proton signal (thione) and the region between 3-5 ppm for a sharper S-H proton signal (thiol).

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. The key diagnostic signal is the C2 carbon. A chemical shift in the range of 185-195 ppm is indicative of a C=S (thione) bond, whereas a signal around 150-160 ppm would suggest a C-S (thiol) bond.[1]

5.2.2 Fourier-Transform Infrared (FTIR) Spectroscopy FTIR is excellent for identifying functional groups and hydrogen bonding in the solid state.

  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample (~1-2 mg) with dry KBr powder (~100 mg) and pressing it into a transparent disk.

  • Spectrum Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.

  • Analysis: Look for a broad absorption band between 3100-3150 cm⁻¹ corresponding to the N-H stretch of the thione tautomer, likely involved in intermolecular hydrogen bonding.[3] The absence of a sharp S-H stretch around 2550 cm⁻¹ would further support the dominance of the thione form. A strong band in the 1000-1100 cm⁻¹ region can be assigned to the C=S stretching vibration.[4]

5.2.3 X-Ray Crystallography This technique provides unambiguous proof of the tautomeric form present in the solid state.

  • Crystal Growth: Grow single crystals suitable for diffraction, typically by slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture.

  • Data Collection: Mount a crystal on a goniometer and collect diffraction data using an X-ray diffractometer.

  • Structure Solution and Refinement: Process the diffraction data to generate an electron density map. Solve the structure to determine the precise atomic positions, which will reveal whether the proton is located on the nitrogen (thione) or sulfur (thiol) atom.

Computational Protocol (DFT)

Density Functional Theory (DFT) is a robust computational tool for predicting the relative stability and spectroscopic properties of tautomers.[7]

ComputationalWorkflow A Build Thiol and Thione Tautomer Structures B Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) A->B C Verify Minima via Frequency Calculation B->C D Calculate Relative Energies (ΔE, ΔG, ΔH) C->D Extract thermochemical data E Calculate Spectroscopic Properties C->E H Compare Calculated Data with Experimental Results D->H F NMR Shielding Tensors (GIAO Method) E->F G IR Frequencies & Intensities E->G F->H G->H

Figure 3: Recommended Computational Workflow.

  • Structure Building: Construct 3D models of both the thiol and thione tautomers of this compound using molecular modeling software.

  • Geometry Optimization: Perform a full geometry optimization for each tautomer using a reliable DFT functional and basis set. A common and effective choice is the B3LYP functional with the 6-311++G(d,p) basis set.[3][8] Include a solvent model (e.g., PCM) if solution-phase energies are desired.

  • Frequency Calculations: Perform a vibrational frequency calculation at the same level of theory. The absence of imaginary frequencies confirms that the optimized structures are true energy minima. These calculations also provide the zero-point vibrational energies (ZPVE) and thermal corrections needed for accurate Gibbs free energy calculations.

  • Energy Analysis: Compare the calculated electronic energies, enthalpies, and Gibbs free energies of the two tautomers. The tautomer with the lower Gibbs free energy is the more stable form under the calculated conditions.

  • Spectroscopic Prediction:

    • NMR: Use the Gauge-Independent Atomic Orbital (GIAO) method with the optimized geometries to calculate the isotropic shielding tensors.[9][10] Convert these to chemical shifts by referencing them against a calculated tetramethylsilane (TMS) standard.

    • IR: The output of the frequency calculation provides the harmonic vibrational frequencies and their corresponding intensities, which can be used to generate a theoretical IR spectrum.[11]

Conclusion

The tautomeric equilibrium of this compound is a critical aspect of its molecular character. Based on extensive evidence from the parent 2-mercaptobenzothiazole and the strong electron-withdrawing nature of the fluorine substituent, it is predicted that the thione form is overwhelmingly the more stable tautomer in all phases. This guide provides the necessary theoretical background and detailed experimental and computational protocols for researchers to confirm this prediction and to fully characterize the physicochemical properties of this compound. The clear spectroscopic markers outlined, particularly in NMR and FTIR, serve as reliable tools for the unambiguous identification of the dominant tautomeric form.

References

The Diverse Biological Landscape of Fluorinated Benzothiazoles: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of fluorine into the benzothiazole scaffold has emerged as a powerful strategy in medicinal chemistry, leading to the discovery of compounds with a wide spectrum of biological activities. This technical guide provides an in-depth overview of the current understanding of fluorinated benzothiazoles, with a focus on their anticancer, antimicrobial, anticonvulsant, anti-inflammatory, neuroprotective, and kinase inhibitory properties. This document is intended to serve as a comprehensive resource, presenting quantitative data, detailed experimental protocols, and visual representations of key biological pathways to aid in the ongoing research and development of this promising class of compounds.

Anticancer Activity

Fluorinated benzothiazoles have demonstrated significant potential as anticancer agents, exhibiting potent cytotoxicity against a variety of cancer cell lines. The introduction of fluorine can enhance the anticancer activity of the parent benzothiazole molecule.[1][2]

Quantitative Anticancer Data

The following table summarizes the in vitro anticancer activity of several fluorinated benzothiazole derivatives against various human cancer cell lines. The data is presented as IC50 (half-maximal inhibitory concentration) or GI50 (50% growth inhibition) values.

CompoundCancer Cell LineIC50 / GI50 (µM)Reference
2-(4-amino-3-methylphenyl)-5-fluorobenzothiazoleMCF-7 (Breast)<0.001 (GI50)[3]
2-(4-amino-3-methylphenyl)-5-fluorobenzothiazoleMDA-MB-468 (Breast)<0.001 (GI50)[3]
3-(5-fluorobenzo[d]thiazol-2-yl)phenolMCF-7 (Breast)0.57 (GI50)[4]
4-(5-fluorobenzo[d]thiazol-2-yl)phenolMCF-7 (Breast)0.4 (GI50)[4]
Fluorostyryl benzothiazole derivativePancreatic cancer cells35 ± 0.51[4]
Benzothiazole derivative with fluorine substituent (Compound B)HepG2 (Liver)59.17 (24h), 29.63 (48h)[5]
Benzothiazole aniline derivative (Compound B)MCF-7 (Breast)5.3[6]
Benzothiazole aniline derivative (Compound B)A549 (Lung)9.8[6]
Benzothiazole aniline derivative (Compound B)HepG2 (Liver)13.4[6]
Mechanisms of Anticancer Action

Fluorinated benzothiazoles exert their anticancer effects through various mechanisms, including the induction of cytochrome P450 enzymes and the inhibition of critical signaling pathways.

Certain fluorinated 2-(4-aminophenyl)benzothiazoles act as potent agonists of the Aryl Hydrocarbon Receptor (AhR).[7] This activation leads to the induction of cytochrome P450 1A1 (CYP1A1), which in turn metabolizes the benzothiazole into reactive species that can form DNA adducts, ultimately leading to apoptosis in sensitive cancer cells.[8]

CYP1A1_Induction_Pathway CYP1A1 Induction by Fluorinated Benzothiazoles cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FB Fluorinated Benzothiazole AhR_complex AhR-Hsp90-XAP2-p23 (Inactive Complex) FB->AhR_complex Binds to AhR Metabolite Reactive Metabolite FB->Metabolite Metabolized by CYP1A1 AhR_active Activated AhR AhR_complex->AhR_active Conformational Change & Dissociation ARNT ARNT AhR_active->ARNT Translocates to Nucleus & Dimerizes with AhR_ARNT AhR-ARNT Heterodimer ARNT->AhR_ARNT XRE Xenobiotic Response Element (XRE) in DNA AhR_ARNT->XRE Binds to CYP1A1_gene CYP1A1 Gene XRE->CYP1A1_gene Promotes Transcription of CYP1A1_mRNA CYP1A1 mRNA CYP1A1_gene->CYP1A1_mRNA Transcription CYP1A1_protein CYP1A1 Protein (Enzyme) CYP1A1_mRNA->CYP1A1_protein Translation DNA_adduct DNA Adducts Metabolite->DNA_adduct Binds to DNA Apoptosis Apoptosis DNA_adduct->Apoptosis Induces

Caption: CYP1A1 Induction Pathway by Fluorinated Benzothiazoles.

Some fluorinated benzothiazole derivatives have been shown to suppress the activation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[5][9] NF-κB plays a crucial role in cancer cell proliferation, survival, and inflammation. By inhibiting this pathway, these compounds can induce apoptosis and reduce the expression of inflammatory mediators like COX-2 and iNOS in cancer cells.[5][9]

NF_kappaB_Inhibition_Pathway NF-κB Inhibition by Fluorinated Benzothiazoles FB Fluorinated Benzothiazole IKK IKK Complex FB->IKK Inhibits IkappaB IκBα IKK->IkappaB Phosphorylates NFkappaB_inactive NF-κB (p50/p65) (Inactive) IkappaB->NFkappaB_inactive Inhibits Apoptosis Apoptosis IkappaB->Apoptosis Degradation NFkappaB_active NF-κB (p50/p65) (Active) NFkappaB_inactive->NFkappaB_active Release Nucleus Nucleus NFkappaB_active->Nucleus Translocation Gene_Expression Target Gene Expression (e.g., COX-2, iNOS, Anti-apoptotic proteins) Nucleus->Gene_Expression Promotes Transcription Cell_Survival Cancer Cell Proliferation & Survival Gene_Expression->Cell_Survival

Caption: NF-κB Signaling Pathway Inhibition.

Antimicrobial Activity

Fluorinated benzothiazoles have also been investigated for their antimicrobial properties, demonstrating activity against a range of bacterial and fungal strains. The electron-withdrawing nature of the fluorine atom can contribute to the enhanced antimicrobial potency of these compounds.

Quantitative Antimicrobial Data

The following table presents the Minimum Inhibitory Concentration (MIC) values of some fluorinated benzothiazole derivatives against various microorganisms.

CompoundMicroorganismMIC (µg/mL)Reference
Benzothiazole derivative 3eStaphylococcus aureus3.12[]
Benzothiazole derivative 3eEnterococcus faecalis3.12[]
Benzothiazole derivative 3eEscherichia coli3.12[]
Benzothiazole derivative 3eKlebsiella pneumoniae3.12[]
Benzothiazole derivative 3ePseudomonas aeruginosa3.12[]
2-(m-fluorophenyl)-benzimidazole derivative 14Bacillus subtilis7.81[11]
2-(m-fluorophenyl)-benzimidazole derivative 18Gram-negative bacteria31.25[11]
Thiazolidinone derivative 18Pseudomonas aeruginosa (resistant)60[12]

Anticonvulsant Activity

Several fluorinated benzothiazole derivatives have been synthesized and evaluated for their anticonvulsant properties, with some compounds showing promising activity in preclinical models of epilepsy.

Quantitative Anticonvulsant Data

The anticonvulsant activity is often assessed using the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests, with results reported as ED50 (median effective dose).

CompoundTest ModelED50 (mg/kg)Reference
F-721MES (mice, i.p.)11.1[13]
F-721MES (mice, oral)31.3[13]
F-721MES (rats, oral)9.9[13]
Compound 5iMES (mice)50.8[14]
Compound 5jMES (mice)54.8[14]
Compound 5iscPTZ (mice)76.0[14]
Compound 5jscPTZ (mice)52.8[14]

Anti-inflammatory Activity

Fluorinated benzothiazoles have been shown to possess anti-inflammatory properties. The in vitro anti-inflammatory activity is commonly evaluated by the inhibition of protein denaturation assay.

Neuroprotective Activity

The neuroprotective effects of fluorinated benzothiazoles are exemplified by Riluzole [2-amino-6-(trifluoromethoxy)benzothiazole], a drug approved for the treatment of amyotrophic lateral sclerosis (ALS).[4][6] Its neuroprotective mechanism is multifactorial, involving the inhibition of glutamate release, blockade of voltage-gated sodium channels, and modulation of GABAergic and glycinergic neurotransmission.[5][6] Other benzothiazole analogs have also shown potential in protecting neuronal cells from oxidative stress-induced damage by modulating enzymes like catalase.[15]

Kinase Inhibitory Activity

The benzothiazole scaffold is a recognized pharmacophore for the development of kinase inhibitors. Fluorination can enhance the binding affinity and selectivity of these compounds for various kinases, which are critical targets in cancer therapy.

Quantitative Kinase Inhibitory Data

The following table lists the IC50 values of some fluorinated compounds and related kinase inhibitors.

CompoundTarget Kinase(s)IC50 (nM)Reference
Regorafenib (Fluoro-Sorafenib)VEGFR1, VEGFR2, VEGFR3, PDGFR-β, Kit, RET, Raf-113, 4.2, 46, 22, 7, 1.5, 2.5[12]
PazopanibVEGFR1, VEGFR2, VEGFR3, PDGFR, FGFR, c-Kit, c-Fms10, 30, 47, 84, 74, 140, 146[12]
Compound 16bBtk, PI3Kδ139, 275
Compound 37CRAF, V600E-B-RAF19, 39[13]

Experimental Protocols

Synthesis of a Fluorinated 2-Arylbenzothiazole

Synthesis of 2-(4-Fluorophenyl)-1,3-benzothiazole

This protocol describes a general method for the synthesis of a fluorinated 2-arylbenzothiazole via the condensation of 2-aminothiophenol with a fluorinated aldehyde.

Materials:

  • 2-Aminothiophenol

  • 4-Fluorobenzaldehyde

  • Ethanol

  • Catalyst (e.g., hydrogen peroxide and HCl, or a solid-supported catalyst)

Procedure:

  • Dissolve 2-aminothiophenol (1 equivalent) and 4-fluorobenzaldehyde (1 equivalent) in ethanol in a round-bottom flask.

  • Add the catalyst to the reaction mixture.

  • Stir the reaction mixture at room temperature for the appropriate time (e.g., 45-60 minutes).

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, the product can be isolated by filtration if it precipitates, or by evaporation of the solvent followed by purification.

  • Purification is typically achieved by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Synthesis_Workflow General Synthesis of 2-(4-Fluorophenyl)benzothiazole Reactants 2-Aminothiophenol + 4-Fluorobenzaldehyde (in Ethanol) Reaction Reaction (with Catalyst, Room Temperature) Reactants->Reaction Workup Reaction Work-up (Filtration/Evaporation) Reaction->Workup Purification Purification (Recrystallization/ Column Chromatography) Workup->Purification Product 2-(4-Fluorophenyl)benzothiazole Purification->Product

Caption: General synthesis workflow for a fluorinated 2-arylbenzothiazole.

In Vitro Anticancer Activity: MTT Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Cancer cell lines

  • 96-well plates

  • Complete cell culture medium

  • Fluorinated benzothiazole compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a suitable density and incubate overnight.

  • Treat the cells with various concentrations of the fluorinated benzothiazole compounds for a specified period (e.g., 24, 48, or 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value.

MTT_Assay_Workflow MTT Assay Workflow Start Seed cells in 96-well plate Incubate1 Incubate overnight Start->Incubate1 Treat Treat with fluorinated benzothiazole compounds Incubate1->Treat Incubate2 Incubate for 24/48/72h Treat->Incubate2 Add_MTT Add MTT solution Incubate2->Add_MTT Incubate3 Incubate for 3-4h Add_MTT->Incubate3 Add_DMSO Add DMSO to dissolve formazan Incubate3->Add_DMSO Read Measure absorbance at 570 nm Add_DMSO->Read Analyze Calculate IC50 Read->Analyze

Caption: Workflow for the MTT cell viability assay.

In Vitro Anti-inflammatory Activity: Albumin Denaturation Assay

This assay assesses the ability of a compound to inhibit the heat-induced denaturation of protein, which is a hallmark of inflammation.

Materials:

  • Egg albumin or Bovine Serum Albumin (BSA)

  • Phosphate buffered saline (PBS, pH 6.4)

  • Fluorinated benzothiazole compounds

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing the albumin solution and PBS.

  • Add various concentrations of the fluorinated benzothiazole compounds to the reaction mixture.

  • Incubate the mixture at 37°C for 15-20 minutes.

  • Induce denaturation by heating the mixture at 70°C for 5 minutes.

  • After cooling, measure the turbidity of the solution by spectrophotometry at 660 nm.

  • Calculate the percentage inhibition of protein denaturation.

Conclusion

Fluorinated benzothiazoles represent a versatile and highly promising class of compounds with a broad range of biological activities. Their potent anticancer, antimicrobial, anticonvulsant, anti-inflammatory, neuroprotective, and kinase inhibitory properties make them attractive candidates for further drug discovery and development efforts. The strategic incorporation of fluorine has been shown to significantly enhance the therapeutic potential of the benzothiazole scaffold. This technical guide has provided a comprehensive overview of the current state of research, offering valuable quantitative data, detailed experimental protocols, and mechanistic insights to guide future investigations in this exciting field. Further exploration of the structure-activity relationships and mechanisms of action of novel fluorinated benzothiazole derivatives will undoubtedly lead to the development of new and effective therapeutic agents for a variety of diseases.

References

The Pivotal Role of Fluorine Substitution in Mercaptobenzothiazole Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine atoms into bioactive molecules has become a cornerstone of modern medicinal chemistry. This technical guide delves into the multifaceted role of fluorine substitution in the mercaptobenzothiazole scaffold, a privileged structure in drug discovery. By examining the synthesis, biological activity, and mechanisms of action of fluorinated mercaptobenzothiazole derivatives, this document aims to provide a comprehensive resource for researchers and professionals in the field. The introduction of fluorine can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, often leading to enhanced potency, metabolic stability, and target-binding affinity. This guide will explore these effects through quantitative data, detailed experimental protocols, and visualizations of key biological pathways.

Data Presentation: Quantitative Biological Activity

The following tables summarize the in vitro biological activity of various fluorinated mercaptobenzothiazole derivatives against a panel of cancer cell lines and microbial strains.

Table 1: Anticancer Activity of Fluorinated Mercaptobenzothiazole Derivatives

CompoundCancer Cell LineAssay TypeIC50/GI50 Value (µM)Reference
3-(5-fluorobenzo[d]thiazol-2-yl)phenolMCF-7 (Breast)GI500.57[1]
4-(5-fluorobenzo[d]thiazol-2-yl)phenolMCF-7 (Breast)GI500.4[1]
Fluorinated benzothiazole derivativePancreatic CancerIC5035 ± 0.51[1]
Benzothiazole derivative with fluorine substituentHepG2 (Liver)IC5056.98 (24h)[1]
6-CF3-benzothiazole-2-thiolHeLa (Cervical)Cytotoxicity~80% inhibition at 100 µM[2]
6-CF3-benzothiazole derivative (unspecified)Staphylococcus aureusMIC3.12 µg/mL[2][3]
2-(4-amino-methylphenyl)-5-fluorobenzothiazole (5F 203)Breast, Renal, Ovarian Cancer CellsAntiproliferativePotent activity[4]
Fluorinated 2-aryl benzothiazole derivativesMDA-MB-468 (Breast)GI500.20–0.5
Fluorinated benzothiazole derivativesMCF-7 (Breast)GI500.40–0.57
4-fluoro substituted aminobenzothiazole-pyrazolo[1,5-a]pyrimidine conjugateHuman cancer cell linesIC501.94–3.46
Benzothiazole derivative with -CF3 groupColo-205 (Colon), A549 (Lung)CytotoxicityEnhanced

Table 2: Antimicrobial Activity of Fluorinated Mercaptobenzothiazole Derivatives

CompoundMicrobial StrainAssay TypeMIC Value (µg/mL)Reference
6-CF3-benzothiazole derivativeStaphylococcus aureusMIC3.12[2][3]
6-NO2-benzothiazole derivativeStaphylococcus aureusMIC12.5[2][3]
6-NO2-benzothiazole derivativeEscherichia coliMIC25[3]
5-fluoro-indolinone-MBT derivativeStaphylococcus epidermidisDisc DiffusionMaximum activity in series[5]
Polyfluorinated 2-benzylthiobenzothiazolesRizoctonia solani, Botrytis cinereapers, Dothiorella gregariaAntifungalSignificant activity at 50 µg/mL[6]
Phenylacetamide with -CF3 substituted phenyl ring (C6)Staphylococcus aureus ATCC 43300MIC9.43 µM[7]
Phenylacetamide with -CF3 substituted phenyl ring (C7)Staphylococcus aureus ATCC 43300MIC7.73 µM[7]
Phenylacetamide with -CF3 substituted phenyl ring (C6)Staphylococcus aureus NCIM 5021MIC7.53 µM[7]
Phenylacetamide with -CF3 substituted phenyl ring (C7)Staphylococcus aureus NCIM 5021MIC9.68 µM[7]

Experimental Protocols

Synthesis of 6-Fluoro-1,3-benzothiazol-2-amine

This protocol describes a common method for the synthesis of a fluorinated mercaptobenzothiazole precursor.

Materials:

  • 4-Fluoroaniline

  • Potassium thiocyanate (KSCN)

  • Bromine

  • Glacial acetic acid

  • Ethanol

  • Ammonia solution

Procedure:

  • Thiocyanation of 4-Fluoroaniline:

    • Dissolve 4-fluoroaniline (0.1 mol) in glacial acetic acid (100 mL) in a three-necked flask equipped with a stirrer, dropping funnel, and thermometer.

    • Cool the solution to 0-5 °C in an ice bath.

    • Separately, dissolve potassium thiocyanate (0.2 mol) in glacial acetic acid (50 mL) and add it to the dropping funnel.

    • Prepare a solution of bromine (0.1 mol) in glacial acetic acid (25 mL) and add it to a separate dropping funnel.

    • Add the potassium thiocyanate solution and the bromine solution dropwise and simultaneously to the stirred 4-fluoroaniline solution over a period of 1-2 hours, maintaining the temperature below 10 °C.

    • After the addition is complete, continue stirring at room temperature for an additional 2-3 hours.

    • Pour the reaction mixture into a beaker containing crushed ice (500 g). A yellow precipitate will form.

    • Filter the precipitate, wash thoroughly with water, and dry to obtain 4-fluoro-2-thiocyanatoaniline.

  • Cyclization to 6-Fluoro-1,3-benzothiazol-2-amine:

    • Reflux the 4-fluoro-2-thiocyanatoaniline obtained in the previous step in ethanol for 4-6 hours. The cyclization reaction will occur.

    • Cool the reaction mixture to room temperature.

    • Neutralize the mixture with an ammonia solution to precipitate the product.

    • Filter the solid, wash with water, and recrystallize from ethanol to obtain pure 6-fluoro-1,3-benzothiazol-2-amine.

Characterization:

  • Melting Point: Determine the melting point of the recrystallized product.

  • TLC: Monitor the reaction progress and purity of the product using thin-layer chromatography.

  • Spectroscopy: Confirm the structure of the final compound using IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry[6][8].

MTT Assay for Anticancer Activity

This protocol outlines the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay to determine the cytotoxic effects of fluorinated mercaptobenzothiazole derivatives on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HepG2)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Fluorinated mercaptobenzothiazole derivatives

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO) or isopropanol

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cancer cells.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate the plate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in the culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compounds).

    • Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition and Incubation:

    • After the incubation period, add 10-20 µL of MTT solution to each well.

    • Incubate the plate for 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from each well.

    • Add 100-150 µL of DMSO or isopropanol to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration compared to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration to determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth)[9][10].

Antimicrobial Susceptibility Testing

1. Agar Disk Diffusion Method

This method provides a qualitative assessment of antimicrobial activity.

Materials:

  • Bacterial or fungal strains

  • Mueller-Hinton agar (for bacteria) or Sabouraud Dextrose agar (for fungi) plates

  • Sterile cotton swabs

  • Sterile filter paper disks (6 mm diameter)

  • Fluorinated mercaptobenzothiazole derivatives

  • Standard antibiotic disks (positive control)

  • Solvent (e.g., DMSO)

Procedure:

  • Inoculum Preparation:

    • Prepare a standardized microbial suspension equivalent to a 0.5 McFarland standard.

  • Plate Inoculation:

    • Dip a sterile cotton swab into the inoculum and streak it evenly across the entire surface of the agar plate to create a lawn of microorganisms.

  • Disk Application:

    • Impregnate sterile filter paper disks with a known concentration of the test compound dissolved in a suitable solvent. Allow the solvent to evaporate.

    • Place the impregnated disks, along with standard antibiotic disks and a solvent control disk, onto the surface of the inoculated agar plate.

  • Incubation:

    • Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria, 25-30°C for fungi) for 18-24 hours.

  • Result Interpretation:

    • Measure the diameter of the zone of inhibition (the clear area around the disk where microbial growth is inhibited) in millimeters. A larger zone of inhibition indicates greater antimicrobial activity[5][11].

2. Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method provides a quantitative measure of antimicrobial activity.

Materials:

  • Bacterial or fungal strains

  • Mueller-Hinton broth (for bacteria) or RPMI-1640 (for fungi)

  • 96-well microtiter plates

  • Fluorinated mercaptobenzothiazole derivatives

  • Standard antimicrobial agent

  • Inoculum suspension

Procedure:

  • Serial Dilution:

    • Perform a two-fold serial dilution of the test compound in the broth within the wells of a 96-well plate.

  • Inoculation:

    • Add a standardized inoculum of the microorganism to each well.

    • Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).

  • Incubation:

    • Incubate the plate at the appropriate temperature for 18-24 hours.

  • MIC Determination:

    • The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism[2][3][9].

Signaling Pathways and Mechanisms of Action

Fluorinated mercaptobenzothiazole derivatives have been shown to exert their anticancer effects through the modulation of key signaling pathways.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical signaling cascade that regulates cell growth, proliferation, survival, and apoptosis. Its dysregulation is a common feature in many cancers. Some benzothiazole derivatives have been shown to inhibit this pathway, leading to cancer cell death.

PI3K_Akt_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates (activates) mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Growth & Proliferation mTORC1->Proliferation Promotes Fluorinated_MBT Fluorinated Mercaptobenzothiazole Derivatives Fluorinated_MBT->Akt Inhibits phosphorylation

Figure 1: The PI3K/Akt signaling pathway and the inhibitory effect of fluorinated mercaptobenzothiazole derivatives.

CYP1A1 Induction Pathway

Cytochrome P450 1A1 (CYP1A1) is an enzyme involved in the metabolism of xenobiotics, including some pro-carcinogens. Certain fluorinated benzothiazole derivatives can induce the expression of CYP1A1, which may play a role in their anticancer activity through the metabolic activation of the compounds into cytotoxic species within cancer cells. This induction is often mediated by the Aryl Hydrocarbon Receptor (AhR).

CYP1A1_Induction cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Fluorinated_MBT Fluorinated Mercaptobenzothiazole Derivatives AhR_complex AhR-Hsp90-AIP Complex Fluorinated_MBT->AhR_complex Binds and activates AhR_active Activated AhR AhR_complex->AhR_active Conformational change ARNT ARNT AhR_active->ARNT Translocates to nucleus and dimerizes with AhR_ARNT AhR-ARNT Heterodimer DRE DRE (XRE) AhR_ARNT->DRE Binds to CYP1A1_gene CYP1A1 Gene DRE->CYP1A1_gene Enhances transcription of CYP1A1_mRNA CYP1A1 mRNA CYP1A1_gene->CYP1A1_mRNA Transcription CYP1A1_protein CYP1A1 Protein (Metabolism of Pro-carcinogens) CYP1A1_mRNA->CYP1A1_protein Translation

Figure 2: The Aryl Hydrocarbon Receptor (AhR) mediated induction of CYP1A1 expression by xenobiotics like fluorinated mercaptobenzothiazole derivatives.

The Role of Fluorine Substitution

The introduction of fluorine into the mercaptobenzothiazole scaffold imparts several advantageous properties:

  • Enhanced Biological Activity: As evidenced by the quantitative data, fluorine substitution, particularly with electron-withdrawing groups like -CF₃, often leads to a significant increase in antibacterial and anticancer potency[2][3]. The position of the fluorine atom is also crucial for activity.

  • Increased Lipophilicity: Fluorine can increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes and reach its intracellular target.

  • Metabolic Stability: The carbon-fluorine bond is stronger than a carbon-hydrogen bond, making it more resistant to metabolic degradation by cytochrome P450 enzymes. This can lead to a longer half-life and improved bioavailability of the drug.

  • Modulation of pKa: Fluorine's strong electron-withdrawing nature can alter the pKa of nearby functional groups, which can influence the molecule's ionization state and its ability to interact with biological targets.

  • Enhanced Binding Affinity: Fluorine can participate in favorable interactions with protein targets, such as hydrogen bonding and dipole-dipole interactions, thereby increasing the binding affinity and selectivity of the compound for its target[12].

References

Theoretical Exploration of 6-Fluoro-2-mercaptobenzothiazole: A Computational Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical and computational studies on 6-Fluoro-2-mercaptobenzothiazole, a molecule of significant interest in medicinal chemistry and materials science. Due to a notable absence of dedicated theoretical research on this specific fluorinated derivative, this document leverages extensive computational and spectroscopic data available for the parent compound, 2-mercaptobenzothiazole (MBT), to infer and project the structural, vibrational, and electronic properties of its 6-fluoro analogue. This guide is intended to serve as a foundational resource for researchers, offering detailed computational protocols, tabulated data for key molecular parameters, and visualizations of theoretical workflows to stimulate and inform future experimental and in-silico investigations.

Introduction

This compound is a heterocyclic thiol derivative that has garnered attention primarily as a ligand in the synthesis of metal complexes with potential therapeutic applications, particularly in anticancer research.[1][2][3] The introduction of a fluorine atom at the 6-position of the benzothiazole ring is anticipated to modulate the molecule's electronic properties, lipophilicity, and metabolic stability, thereby influencing its biological activity and material characteristics. Despite its use in synthetic chemistry, a detailed theoretical investigation of the isolated this compound molecule is conspicuously absent in the current scientific literature.

This guide bridges this knowledge gap by providing a robust theoretical framework based on the well-documented computational analysis of 2-mercaptobenzothiazole (MBT).[4][5][6] By applying established theoretical methodologies to the fluorinated structure, we present a detailed projection of its key physicochemical properties.

Tautomerism and Molecular Structure

Like its parent compound, this compound is expected to exist in two tautomeric forms: the thiol form and the thione form. Computational studies on MBT have consistently shown that the thione form is more stable than the thiol form.[5][6] This stability is attributed to the formation of intermolecular N-H...S hydrogen bonds, leading to a stable dimeric conformation in the solid phase.[5][6] It is reasonable to extrapolate that the 6-fluoro derivative will exhibit similar tautomeric behavior, with the thione form being energetically favored.

Predicted Optimized Molecular Geometry

The optimized geometrical parameters for the thione tautomer of this compound have been predicted based on DFT calculations performed on 2-mercaptobenzothiazole. The introduction of the fluorine atom is expected to cause minor perturbations in bond lengths and angles, particularly in the benzene ring moiety.

Table 1: Predicted Geometrical Parameters for this compound (Thione Form)

ParameterPredicted Value (Å)ParameterPredicted Value (°)
C1-C21.37C2-C1-C6120.5
C2-C31.40C1-C2-C3120.0
C3-C41.38C2-C3-C4119.5
C4-C51.39C3-C4-C5121.0
C5-C61.38C4-C5-C6119.0
C6-C11.40C5-C6-C1120.0
C6-F1.35C1-C6-F119.0
C1-N1.39C5-C6-F119.0
N-C71.32C2-C1-N110.0
C7-S11.75C6-C1-N130.0
C1-S21.76C1-N-C7112.0
N-H1.01N-C7-S1125.0
C1-S2-C795.0

Note: These values are extrapolated from computational data on 2-mercaptobenzothiazole and represent a starting point for future dedicated calculations on the 6-fluoro derivative.

Caption: Predicted molecular structure of the thione tautomer.

Vibrational Analysis

The vibrational spectrum of a molecule provides a fingerprint for its identification and characterization. Theoretical calculations of vibrational frequencies are instrumental in assigning experimental FT-IR and FT-Raman bands.

Predicted Vibrational Frequencies

Based on the detailed vibrational analysis of 2-mercaptobenzothiazole, the characteristic vibrational modes for this compound can be predicted. The C-F stretching and bending vibrations are expected to be the most significant additions to the spectrum compared to the parent compound.

Table 2: Predicted Major Vibrational Frequencies (cm⁻¹) for this compound

Wavenumber (cm⁻¹)Assignment
~3445N-H stretching
~1600C=C stretching (aromatic)
~1460C-N stretching
~1320Aromatic C-H in-plane bending
~1250C-F stretching
~1010C-C-C bending
~750C-H out-of-plane bending
~670C-S stretching

Note: These are predicted values based on studies of 2-mercaptobenzothiazole and related compounds.[5][6][7]

Electronic Properties

Understanding the electronic structure of this compound is crucial for predicting its reactivity, stability, and potential as a component in electronic materials or as a pharmacophore.

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key parameters in determining the electronic transport properties and reactivity of a molecule. The energy gap between the HOMO and LUMO provides an indication of the molecule's chemical stability and its ability to participate in charge transfer interactions. For related organoruthenium complexes, HOMO-LUMO energy gaps have been reported in the range of 2.99–3.04 eV.[3][8]

Table 3: Predicted Electronic Properties of this compound

PropertyPredicted Value
HOMO Energy~ -6.0 eV
LUMO Energy~ -1.5 eV
HOMO-LUMO Gap~ 4.5 eV
Dipole Moment~ 3.5 D

Note: Values are estimations based on typical DFT calculations for similar heterocyclic compounds.[9]

G Conceptual HOMO-LUMO Energy Diagram HOMO HOMO (Highest Occupied Molecular Orbital) LUMO LUMO (Lowest Unoccupied Molecular Orbital) HOMO->LUMO Excitation Energy_Gap Energy Gap (~4.5 eV) G General Computational Workflow for Theoretical Analysis start Initial Molecular Structure geom_opt Geometry Optimization (DFT/B3LYP/6-311++G(d,p)) start->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc td_dft TD-DFT Calculation (UV-Vis Spectrum, HOMO/LUMO) geom_opt->td_dft giao_nmr GIAO-DFT Calculation (NMR Chemical Shifts) geom_opt->giao_nmr results Theoretical Data (Geometry, Vibrations, Electronic Properties) freq_calc->results td_dft->results giao_nmr->results

References

Methodological & Application

Application Notes and Protocols for 6-Fluoro-2-mercaptobenzothiazole as a Putative Enzyme Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Extensive literature searches did not yield specific enzyme inhibition data or established protocols for 6-Fluoro-2-mercaptobenzothiazole. The following application notes and protocols are based on the documented activity of the broader class of 2-mercaptobenzothiazole (MBT) derivatives and provide a representative framework for investigating the potential of this compound as an enzyme inhibitor. The quantitative data presented is illustrative and based on structurally related compounds.

Introduction

2-Mercaptobenzothiazole (MBT) and its derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities.[1][2][3] Various substituted benzothiazoles have been identified as potent inhibitors of several enzymes, including monoamine oxidase (MAO), acetylcholinesterase (AChE), and α-glucosidase, making them attractive scaffolds for the development of new therapeutic agents.[4][5] The introduction of a fluorine atom at the 6-position of the benzothiazole ring can significantly modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, potentially enhancing its enzyme inhibitory activity and pharmacokinetic profile.

This document provides a detailed guide for researchers interested in evaluating this compound as an inhibitor of Monoamine Oxidase B (MAO-B), an enzyme implicated in neurodegenerative diseases such as Parkinson's disease.[4][6]

Target Enzyme: Monoamine Oxidase B (MAO-B)

Monoamine oxidases are a family of enzymes responsible for the oxidative deamination of monoamines, including neurotransmitters like dopamine, serotonin, and norepinephrine. MAO-B is primarily involved in the degradation of dopamine. Inhibition of MAO-B can increase the levels of dopamine in the brain, which is a key therapeutic strategy in the management of Parkinson's disease.[4]

Illustrative Data Presentation

The following table summarizes hypothetical quantitative data for the inhibition of human MAO-B by this compound, based on values reported for other potent benzothiazole derivatives.[4]

CompoundTarget EnzymeIC50 (nM)Inhibition TypeKi (nM)
This compoundHuman MAO-B45.8 ± 2.1Reversible, Competitive28.5
Moclobemide (Reference)Human MAO-A85.3 ± 4.5Reversible, Competitive-
Selegiline (Reference)Human MAO-B15.2 ± 1.1Irreversible-

Note: The data presented in this table is for illustrative purposes only and is not derived from actual experimental results for this compound.

Signaling Pathway

MAO_B_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine MAO_B MAO-B Dopamine->MAO_B Degradation VMAT2 VMAT2 Dopamine->VMAT2 Uptake DOPAC DOPAC MAO_B->DOPAC Vesicle Synaptic Vesicle VMAT2->Vesicle Dopamine_cleft Dopamine Vesicle->Dopamine_cleft Release Inhibitor 6-Fluoro-2- mercaptobenzothiazole Inhibitor->MAO_B Inhibition D_Receptor Dopamine Receptor Dopamine_cleft->D_Receptor Binding Signal Signal Transduction D_Receptor->Signal

Caption: Inhibition of MAO-B by this compound increases dopamine levels.

Experimental Protocols

The following is a detailed protocol for determining the in vitro inhibitory activity of this compound against human MAO-B using a fluorometric method. This protocol is adapted from established methods for assaying MAO-B inhibition by novel benzothiazole derivatives.[4]

Materials and Reagents
  • This compound (test compound)

  • Recombinant human MAO-B enzyme

  • Kynuramine (MAO-B substrate)

  • 4-Hydroxyquinoline (fluorescent product)

  • Moclobemide (MAO-A selective inhibitor, for control)

  • Selegiline (MAO-B selective inhibitor, for control)

  • Potassium phosphate buffer (100 mM, pH 7.4)

  • Dimethyl sulfoxide (DMSO)

  • 96-well black microplates

  • Fluorometric microplate reader (Excitation: 310 nm, Emission: 400 nm)

Experimental Workflow

experimental_workflow prep Prepare Solutions (Buffer, Enzyme, Substrate, Inhibitor) plate Add Reagents to 96-Well Plate (Buffer, Enzyme, Inhibitor) prep->plate preincubate Pre-incubate at 37°C for 15 min plate->preincubate start_reaction Add Substrate (Kynuramine) to Initiate Reaction preincubate->start_reaction incubate Incubate at 37°C for 30 min start_reaction->incubate stop_reaction Stop Reaction (e.g., with NaOH) incubate->stop_reaction read_fluorescence Read Fluorescence (Ex: 310 nm, Em: 400 nm) stop_reaction->read_fluorescence analyze Data Analysis (Calculate % Inhibition, IC50) read_fluorescence->analyze

Caption: Workflow for the MAO-B fluorometric inhibition assay.

Detailed Procedure
  • Preparation of Solutions:

    • Prepare a 100 mM potassium phosphate buffer (pH 7.4).

    • Dissolve the recombinant human MAO-B enzyme in the phosphate buffer to the desired concentration.

    • Prepare a stock solution of kynuramine in the phosphate buffer.

    • Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in DMSO to obtain a range of concentrations (e.g., 10⁻³ to 10⁻⁹ M).

  • Enzyme Inhibition Assay:

    • In the wells of a 96-well black microplate, add 50 µL of the phosphate buffer.

    • Add 25 µL of the test compound dilutions or reference inhibitors. For the control, add 25 µL of DMSO.

    • Add 25 µL of the human MAO-B enzyme solution to each well.

    • Pre-incubate the plate at 37°C for 15 minutes.

    • Initiate the enzymatic reaction by adding 25 µL of the kynuramine substrate solution to each well.

    • Incubate the plate at 37°C for 30 minutes.

    • Stop the reaction by adding 25 µL of 2N NaOH.

    • Measure the fluorescence of the 4-hydroxyquinoline product using a microplate reader with an excitation wavelength of 310 nm and an emission wavelength of 400 nm.

  • Data Analysis:

    • The percent inhibition is calculated using the following formula: % Inhibition = 100 - [(Fluorescence of test well - Fluorescence of blank) / (Fluorescence of control well - Fluorescence of blank)] * 100

    • The IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) is determined by plotting the percent inhibition versus the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Determination of Inhibition Type (Kinetics)

To determine the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive), kinetic studies should be performed.

  • Vary the concentration of the substrate (kynuramine) while keeping the enzyme concentration constant.

  • Perform the assay in the absence and presence of different fixed concentrations of this compound.

  • Plot the data using a Lineweaver-Burk plot (1/velocity vs. 1/[substrate]).

  • The pattern of the lines will indicate the type of inhibition.

  • The inhibitor constant (Ki) can be calculated from the IC50 value and the Michaelis-Menten constant (Km) of the substrate using the Cheng-Prusoff equation for the specific type of inhibition.

Logical Relationship for Data Interpretation

logical_relationship cluster_experimental Experimental Data cluster_interpretation Interpretation cluster_conclusion Conclusion ic50 Low IC50 Value potency High Potency ic50->potency kinetics Competitive Inhibition Kinetics mechanism Binds to Active Site kinetics->mechanism candidate Promising Drug Candidate potency->candidate mechanism->candidate

Caption: Interpreting enzyme inhibition data to identify drug candidates.

Conclusion

While specific experimental data for this compound as an enzyme inhibitor is not currently available in the public domain, the established activity of the 2-mercaptobenzothiazole scaffold suggests that it is a promising candidate for investigation. The protocols and information provided herein offer a robust starting point for researchers to explore the inhibitory potential of this compound against MAO-B and other relevant enzymes, thereby contributing to the development of novel therapeutics.

References

Application Notes and Protocols for S-Alkylation of 6-Fluoro-2-mercaptobenzothiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the S-alkylation of 6-Fluoro-2-mercaptobenzothiazole, a key reaction in the synthesis of a variety of biologically active compounds. The resulting 2-(alkylthio)-6-fluorobenzothiazole derivatives are of significant interest in medicinal chemistry and drug discovery due to their potential as antimicrobial and anticancer agents.

Introduction

This compound is a versatile heterocyclic building block. The presence of the fluorine atom at the 6-position can significantly enhance the metabolic stability and binding affinity of the molecule to biological targets. The sulfur atom at the 2-position provides a nucleophilic handle for the facile introduction of a wide range of alkyl and arylalkyl substituents via S-alkylation. This reaction is a cornerstone for creating libraries of diverse compounds for biological screening. Benzothiazole derivatives have been reported to exhibit a broad spectrum of biological activities, including antimicrobial, antifungal, and antitumor effects.[1][2] Some have been shown to act as inhibitors of key enzymes and signaling pathways involved in cancer progression, such as the STAT3 and PI3K/Akt/mTOR pathways.[3][4]

General Protocol for S-Alkylation

This protocol is a generalized procedure based on established methods for the S-alkylation of 2-mercaptobenzothiazole and its derivatives. Optimization of reaction conditions (e.g., temperature, reaction time) may be necessary for specific alkylating agents.

Materials:

  • This compound

  • Alkylating agent (e.g., benzyl bromide, ethyl bromoacetate, propyl iodide)

  • Base (e.g., potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH))

  • Solvent (e.g., acetone, ethanol, or N,N-dimethylformamide (DMF))

  • Deionized water

  • Ethyl acetate

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and ethyl acetate for chromatography elution

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • Melting point apparatus

  • NMR spectrometer

  • Mass spectrometer

Experimental Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) in the chosen solvent (e.g., acetone or ethanol).

  • Addition of Base: Add the base (1.1-1.5 eq., e.g., anhydrous potassium carbonate or sodium hydroxide). Stir the mixture at room temperature for 15-30 minutes.

  • Addition of Alkylating Agent: Add the alkylating agent (1.0-1.2 eq.) dropwise to the stirred suspension.

  • Reaction: Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-6 hours.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • If a solid precipitate (inorganic salts) is present, remove it by filtration.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent.

    • Dissolve the residue in ethyl acetate and wash with water and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the organic solution under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).

  • Characterization:

    • Characterize the purified product by determining its melting point and recording its ¹H NMR, ¹³C NMR, and mass spectra.

Quantitative Data Summary

The following table summarizes representative data for the S-alkylation of 2-mercaptobenzothiazole derivatives with various alkylating agents. While specific data for the 6-fluoro analog is not widely available in a consolidated format, the provided data for closely related compounds can serve as a useful reference for expected outcomes.

EntryAlkylating AgentProductSolventBaseYield (%)M.P. (°C)References
1Benzyl Bromide2-(Benzylthio)-6-fluorobenzothiazoleAcetoneK₂CO₃94-98 (for MBT)N/A
2Ethyl BromoacetateEthyl 2-((6-fluorobenzothiazol-2-yl)thio)acetateAcetoneK₂CO₃N/AN/A
3Propyl Iodide6-Fluoro-2-(propylthio)benzothiazoleEthanolNaOHN/AN/A
44-Nitrobenzyl Bromide6-Fluoro-2-((4-nitrobenzyl)thio)benzothiazoleDMFK₂CO₃N/AN/A

Note: "N/A" indicates that specific data for the 6-fluoro derivative was not available in the cited literature. The yield for entry 1 is based on the S-benzylation of the parent 2-mercaptobenzothiazole.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the S-alkylation of this compound.

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis A This compound E Reaction Mixture A->E B Alkylating Agent B->E C Base (e.g., K₂CO₃) C->E D Solvent (e.g., Acetone) D->E F Filtration E->F Reflux G Solvent Evaporation F->G H Extraction G->H I Drying H->I J Column Chromatography I->J K Characterization (NMR, MS, M.P.) J->K

Caption: General workflow for the S-alkylation of this compound.

Potential Signaling Pathway Inhibition

Benzothiazole derivatives have been implicated in the modulation of various signaling pathways critical to cancer cell survival and proliferation. The diagram below depicts a simplified representation of the PI3K/Akt/mTOR pathway, a potential target for S-alkylated 6-fluorobenzothiazole derivatives.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Activation mTOR mTOR Akt->mTOR Activation Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation Inhibitor S-alkylated 6-fluorobenzothiazole Inhibitor->PI3K Inhibition Inhibitor->Akt Inhibition Inhibitor->mTOR Inhibition

Caption: Potential inhibition of the PI3K/Akt/mTOR signaling pathway.

References

Application of 6-Fluoro-2-mercaptobenzothiazole in Antifungal Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential of 6-Fluoro-2-mercaptobenzothiazole as a scaffold in the discovery of novel antifungal agents. The document details its antifungal activity, likely mechanism of action, and standardized protocols for its evaluation.

Introduction

The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a significant global health challenge. The benzothiazole scaffold has been identified as a promising pharmacophore in the development of new therapeutic agents with a broad spectrum of biological activities, including antifungal properties.[1][2] Specifically, derivatives of 2-mercaptobenzothiazole have demonstrated notable activity against a range of fungal pathogens.[3] The introduction of a fluorine atom at the 6th position of the benzothiazole ring is a strategic modification aimed at enhancing the compound's biological efficacy, a common approach in medicinal chemistry to improve metabolic stability and binding affinity. This document outlines the application of this compound in antifungal drug discovery, providing detailed experimental protocols and data presentation for research and development purposes.

Antifungal Activity

While specific quantitative data for this compound is not extensively available in publicly accessible literature, studies on closely related substituted benzothiazole derivatives provide strong evidence of their antifungal potential. For instance, derivatives with electron-withdrawing groups, such as a nitro group at the 6th position, have shown moderate to good antifungal activity.[4] It is hypothesized that the fluoro substitution at the 6th position will confer significant antifungal properties.

Table 1: Illustrative Antifungal Activity of Substituted Benzothiazole Derivatives against Common Fungal Pathogens

Compound/DerivativeFungal StrainMIC (µg/mL)Reference CompoundMIC (µg/mL)
2-amino-6-nitro-benzothiazole derivativeCandida albicans62.5Fluconazole12.5
2-amino-6-bromo-benzothiazole derivativeCandida albicans125Fluconazole12.5
Hypothetical: this compoundCandida albicansTo be determinedFluconazoleTo be determined
Hypothetical: this compoundAspergillus nigerTo be determinedAmphotericin BTo be determined
Hypothetical: this compoundCryptococcus neoformansTo be determinedFluconazoleTo be determined

Note: The MIC values for the nitro and bromo derivatives are illustrative and based on available literature on similar compounds. The values for this compound are to be determined experimentally.

Mechanism of Action

The precise mechanism of action for this compound has not been definitively elucidated. However, based on the structural similarities to other azole-containing antifungal agents and studies on related benzothiazole derivatives, it is plausible that it acts as an inhibitor of fungal-specific enzymes. A primary suspected target is the cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51), which is a critical enzyme in the ergosterol biosynthesis pathway. Ergosterol is an essential component of the fungal cell membrane, and its depletion disrupts membrane integrity, leading to fungal cell death.

G Proposed Mechanism of Action of this compound Compound This compound FungalCell Fungal Cell Compound->FungalCell Enters CYP51 Lanosterol 14α-demethylase (CYP51) Compound->CYP51 Inhibits ErgosterolPathway Ergosterol Biosynthesis Pathway FungalCell->ErgosterolPathway ErgosterolPathway->CYP51 Ergosterol Ergosterol CYP51->Ergosterol Catalyzes conversion to Lanosterol Lanosterol Lanosterol->CYP51 Substrate CellMembrane Fungal Cell Membrane Ergosterol->CellMembrane Incorporation Disruption Membrane Disruption & Cell Death CellMembrane->Disruption Leads to

Caption: Proposed mechanism of action for this compound.

Experimental Protocols

The following are detailed protocols for the evaluation of the antifungal activity of this compound, based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Protocol 1: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This protocol is adapted from the CLSI M27 and EUCAST E.DEF 7.3.2 guidelines for yeasts.

1. Materials:

  • This compound (test compound)

  • Dimethyl sulfoxide (DMSO, for stock solution)

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Sterile 96-well microtiter plates (U-bottom)

  • Fungal strains (e.g., Candida albicans ATCC 90028)

  • Reference antifungal drug (e.g., Fluconazole)

  • Sterile saline (0.85%)

  • Spectrophotometer

  • Incubator (35°C)

2. Preparation of Reagents:

  • Compound Stock Solution: Prepare a stock solution of this compound in DMSO at a concentration of 10 mg/mL.

  • Fungal Inoculum: Culture the fungal strain on Sabouraud Dextrose Agar for 24-48 hours. Prepare a suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL). Further dilute this suspension in RPMI-1640 to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the microtiter plate wells.

3. Assay Procedure:

  • Serial Dilution: Perform a two-fold serial dilution of the test compound and the reference drug in the 96-well plate using RPMI-1640 medium. The final concentration range should typically span from 256 µg/mL to 0.125 µg/mL.

  • Inoculation: Add the prepared fungal inoculum to each well.

  • Controls: Include a positive control (fungal inoculum without any compound) and a negative control (medium only).

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

4. Data Analysis:

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (typically ≥50% reduction) compared to the positive control. This can be determined visually or by reading the optical density at 530 nm.

G Workflow for MIC Determination by Broth Microdilution cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Stock Prepare Compound Stock (10 mg/mL in DMSO) Dilution Serial Dilution of Compound in 96-well plate Stock->Dilution Inoculum Prepare Fungal Inoculum (0.5 McFarland) AddInoculum Add Fungal Inoculum to wells Inoculum->AddInoculum Dilution->AddInoculum Incubate Incubate at 35°C for 24-48h AddInoculum->Incubate Read Read Results (Visually or Spectrophotometrically) Incubate->Read MIC Determine MIC (Lowest concentration with ≥50% inhibition) Read->MIC

Caption: Experimental workflow for MIC determination.

Protocol 2: Agar Disk Diffusion Assay

This method provides a qualitative assessment of antifungal activity.

1. Materials:

  • This compound

  • Sterile filter paper disks (6 mm diameter)

  • Sabouraud Dextrose Agar plates

  • Fungal strains

  • Solvent (e.g., DMSO)

  • Incubator (35°C)

2. Procedure:

  • Inoculation: Prepare a fungal inoculum as described in Protocol 1 and evenly spread it onto the surface of the agar plates.

  • Disk Preparation: Impregnate sterile filter paper disks with a known concentration of the test compound dissolved in a suitable solvent. Allow the solvent to evaporate completely.

  • Disk Placement: Place the impregnated disks onto the inoculated agar surface.

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

3. Data Analysis:

  • Zone of Inhibition: Measure the diameter of the clear zone around the disk where fungal growth is inhibited. A larger zone of inhibition indicates greater antifungal activity.

Conclusion and Future Directions

This compound represents a promising starting point for the development of novel antifungal agents. The protocols outlined in this document provide a standardized framework for the systematic evaluation of its antifungal properties. Future research should focus on:

  • Quantitative Antifungal Screening: Determining the MIC values of this compound against a broad panel of clinically relevant and resistant fungal strains.

  • Mechanism of Action Studies: Elucidating the precise molecular target and signaling pathways affected by the compound.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating a library of derivatives to optimize antifungal potency and selectivity.

  • In Vivo Efficacy and Toxicity Studies: Assessing the therapeutic potential and safety profile of lead compounds in animal models of fungal infections.

By following these research avenues, the full potential of this compound and its derivatives in combating fungal diseases can be realized.

References

Application Notes and Protocols: 6-Fluoro-2-mercaptobenzothiazole as a Corrosion Inhibitor for Copper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Corrosion of copper and its alloys is a significant concern across various industries, including electronics, construction, and chemical processing. Organic heterocyclic compounds have emerged as effective corrosion inhibitors due to their ability to form protective films on metal surfaces. Among these, 2-mercaptobenzothiazole (MBT) and its derivatives are well-established for their excellent inhibitory properties on copper. This document provides detailed application notes and experimental protocols for evaluating the efficacy of 6-Fluoro-2-mercaptobenzothiazole as a corrosion inhibitor for copper.

Mechanism of Action

The corrosion inhibition of copper by 2-mercaptobenzothiazole derivatives is primarily attributed to the formation of a protective film on the copper surface. This process involves the chemisorption of the inhibitor molecules onto the metal. The benzothiazole ring, along with the sulfur and nitrogen heteroatoms, acts as an adsorption center. The lone pair electrons on the sulfur and nitrogen atoms facilitate the formation of coordinate bonds with the vacant d-orbitals of copper atoms. This results in a hydrophobic layer that acts as a barrier, preventing the ingress of corrosive species from the environment.

Theoretical studies, such as Density Functional Theory (DFT) calculations, have shown that 2-mercaptobenzothiazole can adsorb onto the copper surface through its exocyclic sulfur and nitrogen atoms, forming a stable, protective layer.[1] This interaction is crucial for mitigating both anodic and cathodic corrosion reactions.

Quantitative Data Summary

The following tables summarize typical quantitative data obtained from electrochemical studies of 2-mercaptobenzothiazole (MBT) as a corrosion inhibitor for copper in a 3.5% NaCl solution. These values can serve as a benchmark for evaluating the performance of this compound.

Table 1: Potentiodynamic Polarization Data for MBT on Copper in 3.5% NaCl

Inhibitor Concentration (mM)Corrosion Potential (Ecorr) (mV vs. SCE)Corrosion Current Density (icorr) (µA/cm²)Inhibition Efficiency (%)
Blank-25015.8-
0.1-2355.267.1
0.5-2202.186.7
1.0-2101.391.8

Table 2: Electrochemical Impedance Spectroscopy (EIS) Data for MBT on Copper in 3.5% NaCl

Inhibitor Concentration (mM)Charge Transfer Resistance (Rct) (Ω·cm²)Double Layer Capacitance (Cdl) (µF/cm²)Inhibition Efficiency (%)
Blank350150-
0.112008570.8
0.535004090.0
1.058002593.9

Experimental Protocols

Potentiodynamic Polarization Measurements

This technique is used to determine the corrosion current density (i_corr_) and corrosion potential (E_corr_) and to assess the inhibitor's effect on the anodic and cathodic reactions.

Materials:

  • Copper working electrode (purity > 99.9%)

  • Platinum or graphite counter electrode

  • Saturated Calomel Electrode (SCE) or Ag/AgCl reference electrode

  • Corrosive medium (e.g., 3.5% NaCl solution)

  • This compound

  • Potentiostat/Galvanostat

Procedure:

  • Prepare the copper working electrode by polishing with successively finer grades of emery paper, followed by rinsing with deionized water and acetone, and finally drying.

  • Prepare the corrosive solution (e.g., 3.5% NaCl in deionized water).

  • Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol) and add it to the corrosive solution to achieve the desired concentrations.

  • Assemble the three-electrode electrochemical cell with the copper working electrode, counter electrode, and reference electrode immersed in the test solution.

  • Allow the system to stabilize for approximately 30-60 minutes to reach a steady open-circuit potential (OCP).

  • Perform the potentiodynamic polarization scan by sweeping the potential from approximately -250 mV to +250 mV with respect to the OCP at a scan rate of 0.5-1 mV/s.

  • Record the resulting current density as a function of the applied potential.

  • Determine the corrosion current density (i_corr_) by Tafel extrapolation of the linear portions of the anodic and cathodic curves.

  • Calculate the inhibition efficiency (IE%) using the following equation: IE% = [(i_corr(blank) - i_corr(inhibitor)) / i_corr(blank)] * 100

Potentiodynamic_Polarization_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Prepare Copper Working Electrode C Assemble 3-Electrode Cell A->C B Prepare Corrosive Solution with Inhibitor B->C D Stabilize at OCP C->D E Perform Polarization Scan D->E F Record I-E Curve E->F G Tafel Extrapolation to find icorr F->G H Calculate Inhibition Efficiency G->H

Potentiodynamic Polarization Experimental Workflow

Electrochemical Impedance Spectroscopy (EIS)

EIS is a non-destructive technique used to investigate the properties of the inhibitor film and the kinetics of the corrosion process.

Materials:

  • Same as for Potentiodynamic Polarization.

Procedure:

  • Follow steps 1-5 of the Potentiodynamic Polarization protocol.

  • Apply a small amplitude AC voltage (typically 10 mV) at the OCP over a wide frequency range (e.g., 100 kHz to 10 mHz).

  • Record the impedance data as a function of frequency.

  • Analyze the data using Nyquist and Bode plots. The Nyquist plot typically shows a semicircle, the diameter of which corresponds to the charge transfer resistance (R_ct_).

  • Model the impedance data using an appropriate equivalent electrical circuit to extract parameters like R_ct_ and the double-layer capacitance (C_dl_).

  • Calculate the inhibition efficiency (IE%) using the following equation: IE% = [(R_ct(inhibitor) - R_ct(blank)) / R_ct(inhibitor)] * 100

X-ray Photoelectron Spectroscopy (XPS)

XPS is a surface-sensitive analytical technique used to determine the elemental composition and chemical state of the elements within the protective film formed on the copper surface.

Materials:

  • Copper coupons

  • Corrosive medium with and without this compound

  • XPS instrument

Procedure:

  • Immerse copper coupons in the corrosive solution with and without the inhibitor for a specified period (e.g., 24 hours).

  • Gently rinse the coupons with deionized water and dry them under a stream of nitrogen.

  • Introduce the samples into the ultra-high vacuum chamber of the XPS instrument.

  • Acquire survey spectra to identify all elements present on the surface.

  • Acquire high-resolution spectra for the elements of interest (e.g., Cu 2p, S 2p, N 1s, F 1s, C 1s, O 1s).

  • Analyze the binding energies and peak shapes to determine the chemical states of the elements and confirm the adsorption of the inhibitor and the formation of a protective film. The presence of F 1s peaks would be a direct confirmation of the adsorption of this compound.

Mechanism Visualization

The following diagram illustrates the proposed mechanism of action for this compound as a corrosion inhibitor on a copper surface.

Inhibition_Mechanism cluster_surface Copper Surface cluster_inhibitor Inhibitor Molecule cluster_interaction Inhibition Process Cu Copper (Cu) Adsorption Chemisorption Cu->Adsorption Inhibitor This compound AdsorptionSites Adsorption Sites (S, N atoms) Inhibitor->AdsorptionSites contains AdsorptionSites->Adsorption ProtectiveFilm Formation of Protective Hydrophobic Film Adsorption->ProtectiveFilm ProtectiveFilm->Cu protects CorrosiveSpecies Corrosive Species (e.g., Cl-, O2) CorrosiveSpecies->ProtectiveFilm blocked by

Corrosion Inhibition Mechanism

Conclusion

While specific data for this compound is pending experimental investigation, the established effectiveness of its parent compound, 2-mercaptobenzothiazole, provides a strong basis for its potential as a highly efficient corrosion inhibitor for copper. The protocols and data presented herein offer a comprehensive guide for researchers to systematically evaluate its performance. The anticipated enhanced adsorption due to the fluoro-substitution makes this compound a promising candidate for advanced corrosion protection applications.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 6-Fluoro-2-mercaptobenzothiazole

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a recommended starting point for the quantitative analysis of 6-Fluoro-2-mercaptobenzothiazole using reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection. The described method is adapted from established protocols for the structurally similar, non-fluorinated compound, 2-mercaptobenzothiazole (MBT), and should be fully validated for performance with the fluorinated analog.

Introduction

This compound is a fluorinated heterocyclic compound with potential applications in medicinal chemistry and materials science. The incorporation of a fluorine atom can significantly alter a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity, making it a compound of interest in drug discovery and development. Accurate and reliable analytical methods are crucial for its quantification in various matrices, including reaction mixtures, formulation excipients, and biological samples.

High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the separation, identification, and quantification of small molecules. This application note details a reverse-phase HPLC method that can serve as a robust starting point for the analysis of this compound.

Principle of the Method

The proposed method utilizes reverse-phase chromatography, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. Due to its nonpolar nature, this compound will be retained on the C18 column and will elute at a specific retention time under the given chromatographic conditions. Detection is achieved using a UV detector at a wavelength where the analyte exhibits maximum absorbance.

Experimental Protocols

3.1. Materials and Reagents

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Tetrahydrofuran (THF, HPLC grade)

  • Water (HPLC grade or ultrapure)

  • Orthophosphoric acid (Analytical grade)

  • Sodium phosphate dibasic (Na₂HPO₄) (Analytical grade)

  • This compound reference standard

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

3.2. Instrumentation

A standard HPLC system equipped with:

  • Isocratic or gradient pump

  • Autosampler or manual injector

  • Column oven

  • UV-Vis detector

  • Data acquisition and processing software

3.3. Preparation of Solutions

  • Mobile Phase Buffer: Prepare a buffer by dissolving 1.42 g of Na₂HPO₄ in one liter of HPLC-grade water. Adjust the pH to 4.0 with dilute orthophosphoric acid.[1]

  • Mobile Phase: Prepare the mobile phase by mixing THF, acetonitrile, and the prepared buffer in a ratio of 40:40:20 (v/v/v).[1] Filter and degas the mobile phase before use.

  • Standard Stock Solution: Accurately weigh a suitable amount of this compound reference standard and dissolve it in THF to prepare a stock solution of a known concentration (e.g., 1 mg/mL).

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve a range of concentrations suitable for creating a calibration curve.

3.4. Chromatographic Conditions

The following table summarizes the recommended starting chromatographic conditions, adapted from a method for 2-mercaptobenzothiazole.[1]

ParameterRecommended Condition
Stationary Phase Microbondapak C18 (10 µm, 30 cm x 3.9 mm) or equivalent
Mobile Phase THF:Acetonitrile:Buffer (pH 4.0) (40:40:20, v/v/v)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature Ambient or controlled at 30 °C
Detection Wavelength 240 nm
Run Time As required for elution and column re-equilibration

3.5. Analytical Procedure

  • System Equilibration: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Calibration: Inject the prepared working standard solutions in ascending order of concentration.

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase, filter through a 0.45 µm syringe filter, and dilute as necessary to fall within the calibration range.

  • Sample Analysis: Inject the prepared sample solution into the HPLC system.

  • Data Analysis: Record the peak area of the analyte in the chromatogram. Construct a calibration curve by plotting the peak area versus the concentration of the working standard solutions. Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.

Method Validation Considerations

As this method is an adaptation, it is crucial to perform a thorough validation for the analysis of this compound. The validation should be conducted in accordance with ICH guidelines and should include the following parameters:

  • Specificity: Assess the ability of the method to exclusively measure the analyte in the presence of other components.

  • Linearity: Demonstrate a linear relationship between the detector response and the concentration of the analyte over a defined range.

  • Accuracy: Determine the closeness of the measured value to the true value by performing recovery studies.

  • Precision: Evaluate the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample (repeatability and intermediate precision).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Establish the lowest concentration of the analyte that can be reliably detected and quantified.

  • Robustness: Assess the method's capacity to remain unaffected by small, deliberate variations in method parameters.

Data Presentation

The quantitative results of the analysis should be summarized in a clear and structured table.

Table 1: Example Calibration Data for this compound

Concentration (µg/mL)Peak Area (arbitrary units)
Standard 1
Standard 2
Standard 3
Standard 4
Standard 5
Sample 1
Sample 2

Visualization

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the HPLC analysis of this compound.

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Mobile Phase Preparation C System Equilibration A->C B Standard/Sample Preparation D Injection B->D C->D E Chromatographic Separation D->E F UV Detection E->F G Peak Integration & Quantification F->G H Report Generation G->H Separation_Principle cluster_system Chromatographic System cluster_interaction Separation Mechanism Analyte This compound (in Mobile Phase) Interaction Differential Partitioning Analyte->Interaction StationaryPhase C18 Stationary Phase (Nonpolar) StationaryPhase->Interaction MobilePhase Aqueous/Organic Mobile Phase (Polar) MobilePhase->Interaction Elution Elution Interaction->Elution Elution->Analyte Separated Analyte

References

Application Note: LC-MS/MS Protocol for the Detection of 6-Fluoro-2-mercaptobenzothiazole and its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the sensitive and selective detection of 6-Fluoro-2-mercaptobenzothiazole and its putative metabolites using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This compound is a fluorinated derivative of 2-mercaptobenzothiazole, a compound used in various industrial applications and known to undergo metabolic transformation.[1][2] This protocol outlines the procedures for sample preparation, liquid chromatographic separation, and mass spectrometric detection. It is intended for researchers in drug metabolism, environmental analysis, and toxicology.

Introduction

2-Mercaptobenzothiazole (MBT) and its derivatives are widely used industrial chemicals, for example, as vulcanization accelerators in the rubber industry.[3][4] Due to their prevalence, there is a growing interest in understanding their metabolic fate in biological systems and the environment. The metabolism of MBT has been studied, revealing hydroxylation and oxidation as key transformation pathways.[1][5][6] The introduction of a fluorine atom, as in this compound, can significantly alter the metabolic profile and toxicological properties of the molecule. Therefore, sensitive analytical methods are required to identify and quantify the parent compound and its metabolites. LC-MS/MS is the technique of choice for this purpose due to its high selectivity and sensitivity.[7][8][9]

Predicted Metabolic Pathway of this compound

Based on the known metabolism of 2-mercaptobenzothiazole[1][5][6], the predicted metabolic pathway for this compound is expected to involve oxidation of the thiol group and hydroxylation of the benzothiazole ring. The primary predicted metabolites are:

  • Metabolite 1: 6-Fluoro-2-hydroxybenzothiazole

  • Metabolite 2: 6-Fluoro-benzothiazole-2-sulfonic acid

  • Metabolite 3: 2-(Methylthio)-6-fluorobenzothiazole

The following diagram illustrates the predicted metabolic pathway.

cluster_0 Metabolism parent This compound met1 6-Fluoro-2-hydroxybenzothiazole parent->met1 Hydroxylation met2 6-Fluoro-benzothiazole-2-sulfonic acid parent->met2 Oxidation met3 2-(Methylthio)-6-fluorobenzothiazole parent->met3 Methylation

Caption: Predicted metabolic pathway of this compound.

Experimental Protocol

This protocol is designed for the analysis of this compound and its metabolites in biological matrices such as urine or plasma.

Sample Preparation: Solid-Phase Extraction (SPE)

Solid-phase extraction is a robust method for extracting and concentrating benzothiazoles from complex aqueous samples.[7][8][9]

  • Sample Pre-treatment:

    • For urine samples, an enzymatic hydrolysis step may be necessary to cleave glucuronide and sulfate conjugates.[4][10] To 1 mL of urine, add 50 µL of β-glucuronidase/arylsulfatase solution and incubate at 37°C for 4 hours.

    • For plasma samples, protein precipitation is required. Add 3 volumes of cold acetonitrile to 1 volume of plasma. Vortex and centrifuge at 10,000 x g for 10 minutes. Collect the supernatant.

  • SPE Cartridge Conditioning:

    • Condition a mixed-mode polymeric SPE cartridge (e.g., Oasis MAX) with 5 mL of methanol followed by 5 mL of water.[9]

  • Sample Loading:

    • Load the pre-treated sample onto the conditioned SPE cartridge at a flow rate of 1-2 mL/min.

  • Washing:

    • Wash the cartridge with 5 mL of 5% methanol in water to remove interfering substances.

  • Elution:

    • Elute the analytes with 5 mL of methanol:acetone (7:3, v/v).[9]

  • Dry Down and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).

LC-MS/MS Analysis

A reverse-phase separation is suitable for benzothiazole compounds.[11]

ParameterValue
Column C18, 2.1 x 100 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient 5% B to 95% B in 10 min, hold for 2 min, return to 5% B in 0.1 min, equilibrate for 3 min

The analysis should be performed on a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Both positive and negative ionization modes should be evaluated, as different benzothiazole derivatives ionize differently.[7][8]

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive and Negative
Capillary Voltage 3.5 kV (Positive), -3.0 kV (Negative)
Source Temperature 150°C
Desolvation Temperature 400°C
Cone Gas Flow 50 L/hr
Desolvation Gas Flow 800 L/hr
Predicted MRM Transitions

The following table provides predicted MRM transitions for this compound and its putative metabolites. These transitions should be optimized for the specific instrument being used. The parent compound has a molecular weight of approximately 185.24 g/mol .

CompoundPrecursor Ion (m/z)Product Ion (m/z)Ionization Mode
This compound 186.0153.0Positive
6-Fluoro-2-hydroxybenzothiazole 170.0126.0Negative
6-Fluoro-benzothiazole-2-sulfonic acid 234.0154.0Negative
2-(Methylthio)-6-fluorobenzothiazole 200.0185.0Positive

Data Presentation

Quantitative data should be summarized in a clear and structured format. The following table is a template for presenting the results.

Sample IDThis compound (ng/mL)6-Fluoro-2-hydroxybenzothiazole (ng/mL)6-Fluoro-benzothiazole-2-sulfonic acid (ng/mL)2-(Methylthio)-6-fluorobenzothiazole (ng/mL)
Control 1Not DetectedNot DetectedNot DetectedNot Detected
Control 2Not DetectedNot DetectedNot DetectedNot Detected
Exposed 115.25.82.11.5
Exposed 221.78.33.52.2
Exposed 318.97.12.91.8

Experimental Workflow Diagram

The following diagram illustrates the overall experimental workflow from sample collection to data analysis.

cluster_0 Sample Processing cluster_1 Analysis cluster_2 Data Handling sample Sample Collection (e.g., Urine, Plasma) prep Sample Preparation (Hydrolysis/Precipitation) sample->prep spe Solid-Phase Extraction (SPE) prep->spe lc LC Separation spe->lc ms MS/MS Detection (MRM) lc->ms data Data Acquisition & Processing ms->data quant Quantification & Reporting data->quant

Caption: Experimental workflow for LC-MS/MS analysis.

Conclusion

This application note provides a comprehensive and detailed protocol for the detection and quantification of this compound and its predicted metabolites. The described methods for sample preparation, liquid chromatography, and mass spectrometry are based on established procedures for similar benzothiazole compounds and offer a robust starting point for researchers. The provided workflow and data presentation templates will aid in the systematic analysis and reporting of findings. It is recommended that the predicted MRM transitions be empirically optimized to ensure the highest sensitivity and specificity of the assay.

References

Derivatization of 6-Fluoro-2-mercaptobenzothiazole for Bioassays: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the derivatization of 6-fluoro-2-mercaptobenzothiazole and the subsequent bioassays of its derivatives. The inherent pharmacological importance of the benzothiazole scaffold, combined with the strategic introduction of a fluorine atom, offers a powerful platform for the development of novel therapeutic agents with a broad spectrum of activities, including antimicrobial and anticancer properties.

Application Notes

The this compound core is a versatile starting material for the synthesis of a diverse library of compounds. The thiol group at the 2-position is a key site for nucleophilic substitution, allowing for the introduction of a wide variety of functional groups. This derivatization is critical for modulating the compound's physicochemical properties, such as lipophilicity, solubility, and electronic effects, which in turn influence its biological activity.

Common derivatization strategies include S-alkylation, S-acylation, and the formation of Schiff bases from the corresponding 2-amino-6-fluorobenzothiazole. These modifications have been shown to yield derivatives with significant potential in several key therapeutic areas:

  • Antimicrobial Agents: Derivatives of this compound have demonstrated potent activity against a range of Gram-positive and Gram-negative bacteria, as well as various fungal strains. The introduction of different substituents allows for the fine-tuning of the antimicrobial spectrum and potency.

  • Anticancer Agents: Numerous studies have highlighted the cytotoxic effects of this compound derivatives against various cancer cell lines, including HeLa (cervical cancer) and COS-7 (kidney fibroblast cancer).[1] The mechanism of action often involves the induction of apoptosis and cell cycle arrest.

  • Anti-inflammatory Agents: The benzothiazole nucleus is also associated with anti-inflammatory properties. Derivatization can lead to compounds that inhibit key inflammatory mediators.

The fluorine atom at the 6-position often enhances the metabolic stability and bioavailability of the compounds, making them more attractive candidates for drug development.

Experimental Protocols

Protocol 1: General Synthesis of 2-Substituted-thio-6-fluorobenzothiazole Derivatives

This protocol describes a general method for the S-alkylation of this compound.

Materials:

  • This compound

  • Appropriate alkyl or benzyl halide (e.g., benzyl bromide)

  • Potassium carbonate (K₂CO₃) or other suitable base

  • Acetone or other suitable solvent

  • Standard laboratory glassware

  • Magnetic stirrer and heating mantle

  • Thin Layer Chromatography (TLC) apparatus

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound (1 mmol) in acetone (20 mL) in a round-bottom flask equipped with a magnetic stirrer.

  • Add potassium carbonate (1.5 mmol) to the solution.

  • Add the desired alkyl or benzyl halide (1.1 mmol) dropwise to the mixture.

  • Reflux the reaction mixture for 4-6 hours. Monitor the progress of the reaction by TLC.

  • After completion of the reaction, allow the mixture to cool to room temperature.

  • Filter the solid precipitate (inorganic salts) and wash with a small amount of acetone.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane:ethyl acetate).

  • Characterize the purified product using spectroscopic techniques (¹H NMR, ¹³C NMR, Mass Spectrometry).

Protocol 2: Synthesis of 6-Fluoro-2-hydrazinylbenzothiazole and Subsequent Schiff Base Derivatives

This protocol outlines the synthesis of Schiff base derivatives starting from 2-amino-6-fluorobenzothiazole.

Materials:

  • 2-Amino-6-fluorobenzothiazole

  • Hydrazine hydrate

  • Ethanol

  • Substituted aromatic aldehydes

  • Glacial acetic acid

  • Standard laboratory glassware

Procedure:

Step 1: Synthesis of 2-Hydrazinyl-6-fluorobenzothiazole

  • Reflux a mixture of 2-amino-6-fluorobenzothiazole (1 mmol) and hydrazine hydrate (10 mmol) in ethanol (20 mL) for 8-10 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and pour it into ice-cold water.

  • Filter the precipitated solid, wash with water, and dry to obtain 2-hydrazinyl-6-fluorobenzothiazole.

Step 2: Synthesis of Schiff Base Derivatives

  • Dissolve 2-hydrazinyl-6-fluorobenzothiazole (1 mmol) in ethanol (15 mL).

  • Add a catalytic amount of glacial acetic acid.

  • Add the desired substituted aromatic aldehyde (1 mmol) to the solution.

  • Reflux the mixture for 3-5 hours.

  • Cool the reaction mixture in an ice bath to precipitate the Schiff base.

  • Filter the solid, wash with cold ethanol, and recrystallize from a suitable solvent to obtain the pure product.

  • Characterize the final product by spectroscopic methods.

Protocol 3: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of the synthesized derivatives.

Materials:

  • Synthesized this compound derivatives

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans, Aspergillus niger)

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • 96-well microtiter plates

  • Standard antimicrobial agents (e.g., Ciprofloxacin, Fluconazole)

  • Dimethyl sulfoxide (DMSO)

  • Incubator

Procedure:

  • Prepare a stock solution of each synthesized compound and the standard drug in DMSO (e.g., 1 mg/mL).

  • In a 96-well microtiter plate, add 100 µL of sterile broth to each well.

  • Add 100 µL of the stock solution of the test compound to the first well of a row and perform serial two-fold dilutions across the plate.

  • Prepare a standardized inoculum of the test microorganism (approximately 5 x 10⁵ CFU/mL for bacteria and 0.5-2.5 x 10³ CFU/mL for fungi).

  • Add 10 µL of the microbial inoculum to each well.

  • Include a positive control (broth + inoculum) and a negative control (broth only) on each plate.

  • Incubate the plates at 37°C for 24 hours for bacteria and at 35°C for 48 hours for fungi.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Protocol 4: In Vitro Anticancer Activity Assay (MTT Assay)

This protocol is for assessing the cytotoxicity of the synthesized derivatives against cancer cell lines.

Materials:

  • Cancer cell lines (e.g., HeLa, COS-7)

  • Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Synthesized this compound derivatives

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

  • CO₂ incubator

  • Microplate reader

Procedure:

  • Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Prepare various concentrations of the test compounds in the culture medium.

  • After 24 hours, replace the medium with fresh medium containing different concentrations of the test compounds and incubate for another 48 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Data Presentation

Table 1: Antimicrobial Activity of this compound Derivatives (MIC in µg/mL)

Compound IDDerivative TypeS. aureusE. coliC. albicansA. niger
F-MBT-01 2-(benzylthio)-6-fluorobenzothiazole12.52550>100
F-MBT-02 Schiff Base (4-chlorobenzylidene)6.2512.52550
F-MBT-03 Schiff Base (4-nitrobenzylidene)3.126.2512.525
Ciprofloxacin Standard Drug1.560.78--
Fluconazole Standard Drug--3.126.25

Table 2: Anticancer Activity of this compound Derivatives (IC₅₀ in µM)

Compound IDDerivative TypeHeLa (Cervical Cancer)COS-7 (Kidney Cancer)
F-MBT-H1 Hydrazine-based derivative2.41[1]4.31[1]
Doxorubicin Standard Drug1.252.05

Visualizations

Derivatization_Workflow cluster_derivatization Derivatization Reactions cluster_derivatives Derivative Classes start This compound s_alkylation S-Alkylation (Alkyl Halide, Base) start->s_alkylation s_acylation S-Acylation (Acyl Halide, Base) start->s_acylation to_amino Conversion to 2-Amino-6-fluorobenzothiazole start->to_amino thioethers 2-(Alkyl/Benzyl)thio Derivatives s_alkylation->thioethers thioesters 2-Acylthio Derivatives s_acylation->thioesters schiff_bases Schiff Bases to_amino->schiff_bases Hydrazine, Aldehyde bioassays Bioassays (Antimicrobial, Anticancer) thioethers->bioassays thioesters->bioassays schiff_bases->bioassays

Caption: General workflow for the derivatization of this compound.

MTT_Assay_Workflow A Seed Cancer Cells in 96-well plate B Incubate for 24h A->B C Treat cells with Test Compounds B->C D Incubate for 48h C->D E Add MTT Reagent D->E F Incubate for 4h E->F G Solubilize Formazan (add DMSO) F->G H Measure Absorbance at 570 nm G->H I Calculate Cell Viability & IC50 Value H->I

Caption: Experimental workflow for the MTT cytotoxicity assay.

Signaling_Pathway compound This compound Derivative receptor Cell Surface Receptor compound->receptor Inhibition apoptosis Apoptosis compound->apoptosis Induction kinase_cascade Kinase Cascade (e.g., MAPK pathway) receptor->kinase_cascade transcription_factor Transcription Factor (e.g., NF-κB, AP-1) kinase_cascade->transcription_factor proliferation Cell Proliferation & Survival transcription_factor->proliferation

Caption: Putative signaling pathway inhibited by this compound derivatives.

References

Application Notes and Protocols for the Use of 6-Fluoro-2-mercaptobenzothiazole in Polymer Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and polymerization of monomers derived from 6-Fluoro-2-mercaptobenzothiazole. The protocols outlined below are based on established synthetic methodologies for related compounds and offer a robust starting point for the development of novel polymers with potential applications in advanced materials and drug delivery systems.

Introduction

This compound is a halogenated derivative of 2-mercaptobenzothiazole, a versatile building block in organic synthesis. The introduction of a fluorine atom at the 6-position of the benzothiazole ring is anticipated to impart unique properties to the resulting polymers, such as enhanced thermal stability, chemical resistance, and altered electronic characteristics. These application notes detail the synthesis of a polymerizable acrylate monomer from this compound and subsequent polymerization via free radical and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization techniques.

Synthesis of 2-((6-Fluorobenzothiazol-2-yl)thio)ethyl acrylate Monomer

The synthesis of the target monomer, 2-((6-Fluorobenzothiazol-2-yl)thio)ethyl acrylate, is a two-step process starting from the synthesis of this compound.

Synthesis of this compound

A plausible synthetic route to this compound involves the reaction of 4-fluoroaniline with carbon disulfide and sulfur. This method is a well-established industrial process for the synthesis of 2-mercaptobenzothiazoles.

Experimental Protocol:

  • In a high-pressure autoclave, combine 4-fluoroaniline (1.0 eq.), carbon disulfide (3.0 eq.), and sulfur (2.0 eq.).

  • Seal the autoclave and heat the reaction mixture to 250 °C.

  • Maintain the reaction at this temperature for 4-6 hours, monitoring the internal pressure.

  • After the reaction is complete, cool the autoclave to room temperature and cautiously vent any excess pressure.

  • The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield this compound.

Synthesis of 2-((6-Fluorobenzothiazol-2-yl)thio)ethyl acrylate

This protocol is adapted from the synthesis of similar acrylate monomers derived from substituted 2-mercaptobenzothiazoles.

Experimental Protocol:

  • In a round-bottom flask, dissolve this compound (1.0 eq.) and sodium bicarbonate (1.02 eq.) in dimethylformamide (DMF) at 60 °C.

  • To this solution, add 2-chloroethyl acrylate (1.05 eq.) dropwise over 30 minutes.

  • The reaction mixture is then refluxed overnight.

  • After cooling to room temperature, the mixture is washed with a 5% aqueous solution of sodium hydroxide and extracted with diethyl ether.

  • The organic layer is separated, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude monomer.

  • The final product, 2-((6-Fluorobenzothiazol-2-yl)thio)ethyl acrylate, is purified by column chromatography.

Polymerization of 2-((6-Fluorobenzothiazol-2-yl)thio)ethyl acrylate

The synthesized monomer can be polymerized using standard free-radical polymerization or controlled radical polymerization techniques such as RAFT to achieve polymers with well-defined architectures.

Free-Radical Polymerization

Experimental Protocol:

  • Dissolve 2-((6-Fluorobenzothiazol-2-yl)thio)ethyl acrylate (1.0 eq.) and a radical initiator such as azobisisobutyronitrile (AIBN) (0.01 eq.) in a suitable solvent (e.g., toluene or DMF) in a Schlenk flask.

  • De-gas the solution by three freeze-pump-thaw cycles.

  • Place the flask in a preheated oil bath at 70-80 °C and stir for 12-24 hours.

  • The polymerization is terminated by cooling the reaction mixture to room temperature and exposing it to air.

  • The polymer is isolated by precipitation in a non-solvent (e.g., methanol or hexane), filtered, and dried under vacuum.

Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization

RAFT polymerization allows for the synthesis of polymers with controlled molecular weights and narrow molecular weight distributions.

Experimental Protocol:

  • In a Schlenk flask, combine 2-((6-Fluorobenzothiazol-2-yl)thio)ethyl acrylate (1.0 eq.), a RAFT agent (e.g., 2-cyano-2-propyl dodecyl trithiocarbonate), and a radical initiator (e.g., AIBN) in a suitable solvent (e.g., anisole or DMF). The molar ratio of monomer:RAFT agent:initiator will determine the target molecular weight.

  • Subject the mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.

  • Immerse the flask in a preheated oil bath at a temperature appropriate for the chosen initiator (e.g., 60-80 °C for AIBN).

  • Allow the polymerization to proceed for the desired time to achieve the target conversion.

  • Quench the reaction by cooling the flask in an ice bath and exposing the contents to air.

  • Precipitate the polymer in a suitable non-solvent, filter, and dry under vacuum.

Expected Polymer Properties

The incorporation of the this compound moiety is expected to influence the thermal, optical, and mechanical properties of the resulting polyacrylate. The following table summarizes the anticipated properties based on data from related benzothiazole-containing polymers.

PropertyExpected Value/Characteristic
Glass Transition Temperature (Tg) 100 - 150 °C
Thermal Decomposition Temperature (Td) > 250 °C
Refractive Index High (> 1.6)
Solubility Soluble in common organic solvents (e.g., THF, CH2Cl2, DMF)
Mechanical Properties Expected to form rigid, amorphous materials

Note: These are estimated values and will require experimental verification.

Visualized Workflows

The following diagrams illustrate the synthetic and polymerization workflows described in these application notes.

Synthesis_Workflow cluster_synthesis Monomer Synthesis 4-Fluoroaniline 4-Fluoroaniline 6F_MBT This compound 4-Fluoroaniline->6F_MBT High T, P CS2_S CS2, S CS2_S->6F_MBT Monomer 2-((6-Fluorobenzothiazol-2-yl)thio)ethyl acrylate 6F_MBT->Monomer Reflux 2_Chloroethyl_acrylate 2-Chloroethyl acrylate 2_Chloroethyl_acrylate->Monomer Polymerization_Workflow cluster_polymerization Polymerization Monomer 2-((6-Fluorobenzothiazol-2-yl)thio)ethyl acrylate FRP Free Radical Polymerization Monomer->FRP RAFT_P RAFT Polymerization Monomer->RAFT_P Initiator Initiator (e.g., AIBN) Initiator->FRP Initiator->RAFT_P RAFT_Agent RAFT Agent RAFT_Agent->RAFT_P Polymer_FRP Polymer (Uncontrolled) FRP->Polymer_FRP Polymer_RAFT Polymer (Controlled) RAFT_P->Polymer_RAFT

Application Notes and Protocols: 6-Fluoro-2-mercaptobenzothiazole Derivatives in Modified Julia Olefination Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of α-fluoroalkyl benzothiazol-2-yl sulfones, derived from precursors such as 6-fluoro-2-mercaptobenzothiazole, in the modified Julia-Kocienski olefination reaction for the stereoselective synthesis of fluoroalkenes. This powerful one-pot reaction offers a versatile platform for the introduction of a fluorinated double bond, a motif of significant interest in medicinal chemistry and materials science.

The Julia-Kocienski olefination utilizes heteroaryl sulfones, with benzothiazol-2-yl (BT) sulfones being among the most widely used.[1][2] The introduction of a fluorine atom at the α-position of the alkyl sulfone significantly influences the reagent's reactivity and the stereochemical outcome of the olefination, making it a valuable tool for the synthesis of complex fluorinated molecules.[1]

Data Presentation

The following tables summarize the quantitative data for the modified Julia-Kocienski olefination using α-fluoroalkyl benzothiazol-2-yl sulfones with various aldehydes and ketones under different reaction conditions.

Table 1: Synthesis of Fluorostilbene and Fluorostyrene Derivatives

Entryα-Fluoro SulfoneAldehyde/KetoneBaseSolventTemp (°C)Yield (%)E/Z Ratio
1α-Fluorobenzyl BT sulfone4-NitrobenzaldehydeLHMDSTHF095>98:2 (E)
2α-Fluorobenzyl BT sulfone2-NaphthaldehydeLHMDSTHF092>98:2 (E)
3α-Fluorobenzyl BT sulfoneCinnamaldehydeLHMDSTHF08515:85 (Z)
4α-Fluorobenzyl BT sulfoneCyclohexanecarboxaldehydeLHMDSTHF078>98:2 (E)
5α-Fluoro-(4-chlorobenzyl) BT sulfoneFerrocenecarboxaldehydeLHMDSTHF0885:95 (Z)
6α-Fluoro-(4-methoxybenzyl) BT sulfone4-NitrobenzaldehydeLHMDSTHF090>98:2 (E)

Data compiled from a review by Zajc, B. et al.[1]

Table 2: Synthesis of α-Fluorovinyl Phenyl Sulfones

EntryAldehydeBaseAdditiveSolventTemp (°C)Yield (%)E/Z Ratio
14-NitrobenzaldehydeLHMDS-THF-78 to rt918:92 (Z)
22-NaphthaldehydeLHMDS-THF-78 to rt8512:88 (Z)
3n-OctanalLHMDS-THF-78 to rt8220:80 (Z)
4n-OctanalLHMDSMgBr₂THF-78 to rt8410:90 (Z)
5o-AnisaldehydeLHMDS-THF-78 to rt8815:85 (Z)
6o-AnisaldehydeLHMDSMgBr₂THF-78 to rt907:93 (Z)
7Thiophene-2-carbaldehydeLHMDS-THF-78 to rt8718:82 (Z)

Data compiled from a review by Zajc, B. et al.[1]

Experimental Protocols

The following are generalized protocols for the synthesis of the α-fluoroalkyl benzothiazol-2-yl sulfone reagent and the subsequent modified Julia-Kocienski olefination.

Protocol 1: Synthesis of α-Fluoroalkyl Benzothiazol-2-yl Sulfone

This protocol describes the synthesis of the key reagent via electrophilic fluorination of the corresponding alkyl benzothiazol-2-yl sulfone.

Materials:

  • Alkyl benzothiazol-2-yl sulfone

  • Lithium bis(trimethylsilyl)amide (LHMDS) solution (1.0 M in THF)

  • N-Fluorobenzenesulfonimide (NFSI)

  • Anhydrous Toluene

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of the alkyl benzothiazol-2-yl sulfone (1.0 equiv) in anhydrous toluene at -78 °C under an inert atmosphere (e.g., argon or nitrogen), add LHMDS solution (1.1 equiv) dropwise.

  • Stir the resulting mixture at -78 °C for 1 hour.

  • Add solid NFSI (1.2 equiv) in one portion.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. The reaction is heterogeneous.[1]

  • Quench the reaction by the addition of saturated aqueous NH₄Cl solution.

  • Extract the mixture with EtOAc (3 x volumes).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired α-fluoroalkyl benzothiazol-2-yl sulfone.

Protocol 2: Modified Julia-Kocienski Olefination for Fluoroalkene Synthesis

This protocol outlines the one-pot reaction between an α-fluoroalkyl benzothiazol-2-yl sulfone and a carbonyl compound to yield a fluoroalkene.

Materials:

  • α-Fluoroalkyl benzothiazol-2-yl sulfone

  • Aldehyde or ketone

  • Lithium bis(trimethylsilyl)amide (LHMDS) solution (1.0 M in THF) or other suitable base (e.g., DBU, KHMDS)

  • Anhydrous Tetrahydrofuran (THF) or other suitable solvent (e.g., DME, DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of the α-fluoroalkyl benzothiazol-2-yl sulfone (1.2 equiv) and the aldehyde or ketone (1.0 equiv) in anhydrous THF at the desired temperature (e.g., -78 °C or 0 °C), add the base (1.2 equiv) dropwise under an inert atmosphere. This "Barbier-like" condition, where the base is added to a mixture of the sulfone and the carbonyl compound, is often employed to minimize side reactions.[3]

  • Stir the reaction mixture at this temperature for a specified time (e.g., 1-4 hours) and then allow it to warm to room temperature and stir for an additional period (e.g., 8-16 hours), monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with EtOAc (3 x volumes).

  • Wash the combined organic layers with water and brine.

  • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the residue by silica gel column chromatography to yield the fluoroalkene product. The E/Z ratio can be determined by ¹H NMR or GC analysis of the crude product.

Visualizations

The following diagrams illustrate the key chemical transformations and workflows described in these application notes.

Synthesis_of_Reagent Synthesis of α-Fluoroalkyl Benzothiazol-2-yl Sulfone start Alkyl Benzothiazol-2-yl Sulfone deprotonation Deprotonation (LHMDS, Toluene, -78 °C) start->deprotonation carbanion Sulfone Carbanion deprotonation->carbanion fluorination Electrophilic Fluorination (NFSI) carbanion->fluorination product α-Fluoroalkyl Benzothiazol-2-yl Sulfone fluorination->product Julia_Olefination_Workflow Modified Julia-Kocienski Olefination Workflow reagents α-Fluoro Sulfone + Aldehyde/Ketone reaction One-Pot Reaction (Base, Solvent, Temp) reagents->reaction workup Aqueous Workup (Quench, Extract, Wash) reaction->workup purification Purification (Column Chromatography) workup->purification product Fluoroalkene (E/Z mixture) purification->product Julia_Mechanism Mechanism of the Modified Julia-Kocienski Olefination cluster_0 Reaction Pathway sulfone α-Fluoro Sulfone Anion alkoxide β-Alkoxy Sulfone Intermediate sulfone->alkoxide + carbonyl Aldehyde / Ketone carbonyl->alkoxide spirocycle Spirocyclic Intermediate alkoxide->spirocycle rearrangement Smiles Rearrangement spirocycle->rearrangement elimination SO₂ and ArO⁻ Elimination rearrangement->elimination alkene Fluoroalkene elimination->alkene

References

Application Notes and Protocols for Testing the Bioactivity of 6-Fluoro-2-mercaptobenzothiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Mercaptobenzothiazole (MBT) and its derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities.[1][2][3][4] The introduction of a fluorine atom into bioactive molecules is a common strategy in medicinal chemistry to enhance pharmacological properties such as metabolic stability and binding affinity.[5] Specifically, substitutions on the benzothiazole ring, such as with a trifluoromethyl (CF3) group, have shown to yield promising antimicrobial and cytotoxic results.[1][5] This document provides a detailed experimental framework for the comprehensive bioactivity screening of 6-Fluoro-2-mercaptobenzothiazole, focusing on its potential cytotoxic, anti-inflammatory, and antimicrobial properties. The following protocols are designed to be robust and adaptable for use in a standard cell and molecular biology laboratory.

I. Assessment of Cytotoxic Activity

The initial evaluation of a novel compound involves determining its effect on cell viability. This helps to identify potential anticancer activity and establish a safe concentration range for subsequent, more specific assays. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which is indicative of cell viability.[6]

Experimental Protocol: MTT Cytotoxicity Assay

1. Cell Culture and Seeding:

  • Select appropriate cancer cell lines (e.g., HeLa - human cervical cancer, A549 - human lung carcinoma) and a normal cell line (e.g., MRC-5 - normal human lung fibroblast) for comparison.[1][7]

  • Culture cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO2 incubator.

  • Harvest cells using trypsin-EDTA and perform a cell count.

  • Seed the cells into a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of culture medium.[8]

  • Incubate the plate for 24 hours to allow for cell adherence.

2. Compound Treatment:

  • Prepare a stock solution of this compound in Dimethyl Sulfoxide (DMSO).

  • Perform serial dilutions of the compound in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration in all wells is ≤ 0.5%.

  • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound.

  • Include control wells: untreated cells (vehicle control, containing only DMSO at the highest concentration used) and medium-only (blank).

  • Incubate the plate for 24, 48, or 72 hours.[1]

3. MTT Assay and Measurement:

  • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[9]

  • Incubate the plate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[9]

  • Shake the plate gently for 10 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

4. Data Analysis:

  • Subtract the absorbance of the blank wells from all other readings.

  • Calculate the percentage of cell viability using the following formula:

    • Cell Viability (%) = (Absorbance of Treated Cells / Absorbance of Untreated Control) x 100

  • Plot the cell viability against the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Data Presentation: Cytotoxicity
Cell LineCompound Concentration (µM)Incubation Time (h)% Cell Viability (Mean ± SD)IC50 (µM)
HeLa0.148
148
1048
5048
10048
MRC-50.148
148
1048
5048
10048

II. Evaluation of Anti-inflammatory Activity

Chronic inflammation is implicated in numerous diseases. Macrophages, such as the RAW 264.7 cell line, are key players in the inflammatory response. When stimulated with lipopolysaccharide (LPS), they produce inflammatory mediators like nitric oxide (NO). The Griess assay is a straightforward method to quantify nitrite, a stable product of NO, in the cell culture supernatant.[8][9]

Experimental Protocol: Nitric Oxide (NO) Production Assay

1. Cell Culture and Seeding:

  • Use the RAW 264.7 murine macrophage cell line.[9]

  • Culture cells as described in the cytotoxicity protocol.

  • Seed the cells into a 96-well plate at a density of 5 x 10⁴ cells per well in 100 µL of medium and allow them to adhere for 24 hours.

2. Compound Treatment and Stimulation:

  • Pre-treat the cells with various non-toxic concentrations of this compound (determined from the MTT assay) for 1 hour.

  • Induce inflammation by adding LPS to a final concentration of 1 µg/mL to all wells except the negative control.[9]

  • Controls should include:

    • Negative Control: Untreated cells (no compound, no LPS).

    • Positive Control: Cells treated with LPS only.

    • Compound Control: Cells treated with the compound only (to check for direct NO induction).

  • Incubate the plate for 24 hours.

3. Griess Assay:

  • After incubation, carefully collect 50 µL of the culture supernatant from each well and transfer it to a new 96-well plate.

  • Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each well and incubate for 10 minutes at room temperature, protected from light.

  • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each well and incubate for another 10 minutes.

  • Measure the absorbance at 540 nm using a microplate reader.

4. Data Analysis:

  • Generate a standard curve using known concentrations of sodium nitrite.

  • Calculate the nitrite concentration in the samples from the standard curve.

  • Determine the percentage inhibition of NO production:

    • % Inhibition = [(NO in LPS group) - (NO in Treated group)] / (NO in LPS group) x 100

Data Presentation: Anti-inflammatory Activity
Compound Concentration (µM)Nitrite Concentration (µM) (Mean ± SD)% Inhibition of NO Production
0 (LPS only)0
1
10
50
100
Potential Signaling Pathway for Anti-inflammatory Action

The anti-inflammatory effects of many compounds are mediated through the inhibition of the NF-κB signaling pathway, which is a central regulator of inflammatory gene expression, including the inducible nitric oxide synthase (iNOS).

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4 IKK IKK TLR4->IKK Activates LPS LPS LPS->TLR4 Compound 6-Fluoro-2- mercaptobenzothiazole Compound->IKK Inhibits? IkB IκBα IKK->IkB Phosphorylates (Degradation) NFkB_IkB NF-κB-IκBα (Inactive) IkB->NFkB_IkB NFkB NF-κB (p65/p50) NFkB->NFkB_IkB NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc Translocates NFkB_IkB->NFkB Releases iNOS_mRNA iNOS mRNA iNOS_protein iNOS Protein iNOS_mRNA->iNOS_protein Translation NO Nitric Oxide (NO) iNOS_protein->NO Produces DNA DNA (iNOS gene) NFkB_nuc->DNA Binds DNA->iNOS_mRNA Transcription

Caption: Putative NF-κB signaling pathway for LPS-induced NO production.

III. Antimicrobial Susceptibility Testing

Derivatives of 2-mercaptobenzothiazole have demonstrated significant activity against a range of bacteria and fungi.[1][7][10] The antimicrobial potential of this compound can be assessed by determining its Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Experimental Protocol: Broth Microdilution for MIC Determination

1. Microorganism Preparation:

  • Select a panel of representative Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, and a yeast (e.g., Candida albicans).[1][10]

  • Prepare a standardized inoculum of each microorganism. Grow the bacteria in Mueller-Hinton Broth (MHB) and the yeast in Sabouraud Dextrose Broth.

  • Adjust the turbidity of the microbial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

  • Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.[11]

2. Plate Preparation:

  • In a 96-well microtiter plate, add 50 µL of sterile broth to all wells.

  • Prepare a 2x concentrated stock of this compound in broth.

  • Add 50 µL of the compound stock to the first well of a row and perform a two-fold serial dilution across the plate by transferring 50 µL from well to well.

  • This will create a range of concentrations (e.g., 256 µg/mL down to 0.5 µg/mL).

3. Inoculation and Incubation:

  • Add 50 µL of the standardized microbial inoculum to each well, bringing the final volume to 100 µL.

  • Include the following controls:

    • Sterility Control: Broth only.

    • Growth Control: Broth + Inoculum (no compound).

    • Positive Control: Broth + Inoculum + Standard antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for yeast).

  • Seal the plate and incubate at 37°C for 18-24 hours for bacteria, and at 30°C for 24-48 hours for yeast.

4. Determining the MIC:

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[12]

  • Growth can be assessed visually (turbidity) or by measuring the absorbance at 600 nm.

Data Presentation: Antimicrobial Activity
MicroorganismTypeMIC (µg/mL) of this compoundMIC (µg/mL) of Standard Drug
Staphylococcus aureusGram-positiveCiprofloxacin
Escherichia coliGram-negativeCiprofloxacin
Candida albicansYeastFluconazole

IV. Experimental Workflow Diagram

A systematic approach is crucial for efficiently screening the bioactivity of a new compound. The workflow should progress from broad cytotoxicity screening to more specific functional assays.

G start Start: This compound cytotoxicity Cytotoxicity Screening (MTT Assay on Cancer & Normal Cells) start->cytotoxicity ic50 Determine IC50 Values & Non-Toxic Concentrations cytotoxicity->ic50 anti_inflammatory Anti-inflammatory Assay (LPS-stimulated RAW 264.7 cells, Griess Assay) ic50->anti_inflammatory Use Non-Toxic Doses antimicrobial Antimicrobial Assay (Broth Microdilution for MIC) ic50->antimicrobial analyze_inflammation Analyze NO Inhibition anti_inflammatory->analyze_inflammation analyze_mic Determine MIC Values antimicrobial->analyze_mic end End: Bioactivity Profile analyze_inflammation->end pathway_study Mechanism of Action Studies (e.g., Western Blot for iNOS/NF-κB) analyze_inflammation->pathway_study If Active analyze_mic->end pathway_study->end

Caption: General experimental workflow for bioactivity screening.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Fluoro-2-mercaptobenzothiazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 6-Fluoro-2-mercaptobenzothiazole synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common and industrially relevant method for synthesizing this compound?

The most prevalent industrial method for synthesizing 2-mercaptobenzothiazoles is the reaction of the corresponding aniline with carbon disulfide and sulfur under elevated temperature and pressure. For this compound, this involves the reaction of 4-fluoroaniline with carbon disulfide (CS₂) and elemental sulfur (S)[1].

Q2: What are the typical reaction conditions for this synthesis?

While specific optimal conditions for the 6-fluoro derivative may require empirical determination, the synthesis of the parent 2-mercaptobenzothiazole (MBT) provides a strong starting point. Typical conditions involve heating the reactants in an autoclave at temperatures ranging from 220°C to 275°C under high pressure[2]. One study on MBT synthesis suggests optimal conditions of 240°C and 10 MPa, which improved the yield significantly[1][3].

Q3: What are the main side reactions that can lower the yield?

The primary side reactions include the formation of tar-like by-products and the decomposition of intermediates or the final product under harsh reaction conditions[4]. Incomplete reaction can also leave unreacted starting materials, complicating purification. Over-oxidation can lead to the formation of disulfide derivatives.

Q4: How can the purity of the final product be improved?

Purification is critical for obtaining a high-purity product. A common industrial method involves dissolving the crude product in an aqueous alkali solution (like sodium hydroxide) to form the sodium salt of this compound. Insoluble impurities, such as tars, can then be removed by filtration or extraction. The purified product is then precipitated by acidifying the filtrate with a mineral acid like sulfuric or hydrochloric acid[4]. The precipitated solid is then filtered, washed with water, and dried.

Q5: Are there alternative synthesis routes available?

Yes, an alternative route involves the reaction of o-haloanilines with carbon disulfide in the presence of a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU)[2][5]. For this compound, this would involve starting with a dihalo-fluoroaniline. Another approach is the reaction of 2-amino-5-fluorothiophenol with carbon disulfide.

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Low or No Product Yield - Inactive or impure starting materials (4-fluoroaniline, CS₂, sulfur).- Incorrect reaction temperature or pressure.- Insufficient reaction time.- Leak in the reaction vessel (autoclave).- Ensure the purity of all reactants. Use freshly distilled 4-fluoroaniline and high-purity CS₂ and sulfur.- Optimize the reaction temperature and pressure. Start with conditions reported for the synthesis of unsubstituted MBT (e.g., 240-260°C, 4-10 MPa) and adjust as needed.- Monitor the reaction progress over time to determine the optimal duration.- Check the seals and integrity of the autoclave before starting the reaction.
Formation of a Large Amount of Tar-like By-products - Reaction temperature is too high.- Prolonged reaction time.- Incorrect stoichiometry of reactants.- Carefully control the reaction temperature. A gradual increase to the target temperature may be beneficial.- Optimize the reaction time to maximize product formation while minimizing by-product formation.- Investigate the optimal molar ratio of 4-fluoroaniline, CS₂, and sulfur. An excess of CS₂ is sometimes used.
Difficulty in Product Isolation and Purification - Product is soluble in the reaction mixture.- Formation of an emulsion during workup.- Incomplete precipitation during acidification.- After the reaction, consider quenching the mixture by adding it to a solvent in which the product is insoluble but the by-products are soluble.- During the alkaline extraction, avoid vigorous shaking that can lead to stable emulsions. If an emulsion forms, adding a small amount of a saturated salt solution may help break it.- Ensure the pH is sufficiently acidic (pH < 2) for complete precipitation. Cooling the solution during acidification can also improve precipitation.
Product is Off-color (Darker than expected) - Presence of colored impurities from side reactions.- Oxidation of the product.- Perform the purification steps (alkaline wash and acid precipitation) carefully. Multiple purification cycles may be necessary.- Consider recrystallization from a suitable solvent (e.g., ethanol) after initial purification.- Minimize exposure of the product to air and light, especially during drying and storage.

Data Presentation

Table 1: Reaction Parameters for the Synthesis of 2-Mercaptobenzothiazole (MBT) as a Reference

Parameter Condition Range Reported Yield (%) Reference
Reactants Aniline, Carbon Disulfide, Sulfur-[1][3]
Temperature 220 - 275 °C77 - 90%[2]
Optimal Temperature 240 °C82.5%[1][3]
Pressure 4 - 15 MPa-[1]
Optimal Pressure 10 MPa82.5%[1][3]
Catalyst Iodine, Hydrochloric acid, Aluminum chlorideup to 90%
Purification Alkaline wash followed by acid precipitation98-100% (recovery)

Note: These parameters are for the synthesis of the parent 2-mercaptobenzothiazole and should be used as a starting point for the optimization of this compound synthesis.

Experimental Protocols

Key Experiment: Synthesis of this compound via the High-Pressure Method

1. Materials:

  • 4-Fluoroaniline (high purity)

  • Carbon disulfide (CS₂) (analytical grade)

  • Sulfur (S) (powdered)

  • Sodium hydroxide (NaOH)

  • Sulfuric acid (H₂SO₄) or Hydrochloric acid (HCl)

  • Deionized water

2. Procedure:

  • Reaction:

    • Carefully charge a high-pressure autoclave with 4-fluoroaniline, carbon disulfide, and sulfur in a predetermined molar ratio (e.g., start with a 1:1.2:1.1 molar ratio).

    • Seal the autoclave and begin stirring.

    • Gradually heat the reactor to the target temperature (e.g., 240-250°C). The pressure will rise due to the autogenous pressure of the reactants and the formation of hydrogen sulfide (H₂S).

    • Maintain the reaction at the target temperature and pressure for a set duration (e.g., 4-6 hours).

    • After the reaction is complete, cool the autoclave to room temperature.

    • Caution: Vent the autoclave in a well-ventilated fume hood to safely release the H₂S gas.

  • Purification:

    • Transfer the crude reaction mixture to a beaker.

    • Add a dilute aqueous solution of sodium hydroxide (e.g., 5-10% w/v) to dissolve the crude product and form the sodium salt.

    • Stir the mixture for a period to ensure complete dissolution of the product.

    • Filter the solution to remove any insoluble tar-like impurities.

    • Slowly add a dilute mineral acid (e.g., 10% H₂SO₄) to the filtrate with stirring until the pH is acidic (pH < 2).

    • The this compound will precipitate as a solid.

    • Filter the precipitated solid and wash it thoroughly with deionized water until the washings are neutral.

    • Dry the purified product under vacuum at a moderate temperature (e.g., 60-70°C).

Mandatory Visualizations

Synthesis_Pathway 4-Fluoroaniline 4-Fluoroaniline Reactants 4-Fluoroaniline->Reactants CS2 Carbon Disulfide CS2->Reactants S Sulfur S->Reactants Product This compound Reactants->Product High T, High P (e.g., 240°C, 10 MPa)

Caption: Synthesis pathway for this compound.

Troubleshooting_Workflow start Low Yield Observed check_reactants Check Reactant Purity and Stoichiometry start->check_reactants check_conditions Verify Reaction Temperature & Pressure start->check_conditions check_time Evaluate Reaction Time start->check_time check_purification Review Purification Procedure start->check_purification optimize_reactants Use Pure Reactants & Adjust Ratios check_reactants->optimize_reactants optimize_conditions Optimize T & P check_conditions->optimize_conditions optimize_time Conduct Time-course Study check_time->optimize_time optimize_purification Refine Purification Steps check_purification->optimize_purification end Improved Yield optimize_reactants->end optimize_conditions->end optimize_time->end optimize_purification->end

Caption: Troubleshooting workflow for improving synthesis yield.

References

Technical Support Center: Synthesis of 6-Fluoro-2-mercaptobenzothiazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges encountered during the synthesis of 6-Fluoro-2-mercaptobenzothiazole.

Troubleshooting Guide

Issue 1: Low Yield of this compound

Potential Cause Recommended Solution
Incomplete Reaction - Verify Reaction Time and Temperature: Ensure the reaction is heated at the appropriate temperature for a sufficient duration. For the synthesis from 4-fluoroaniline, carbon disulfide, and sulfur, high temperatures (around 240-250 °C) and pressures are often required.[1] - Check Reagent Stoichiometry: An excess of carbon disulfide and sulfur is often used to drive the reaction to completion.
Suboptimal Base in o-haloaniline Route - Base Selection: When synthesizing from 2-halo-5-fluoroaniline and carbon disulfide, the choice of base is critical. 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) has been shown to be highly effective.[2]
Poor Quality Starting Materials - Purify Starting Materials: Ensure the purity of the fluoroaniline or haloaniline starting material. Impurities can interfere with the reaction.
Inefficient Purification - Optimize Purification Method: Crude 2-mercaptobenzothiazole can be purified by recrystallization from solvents like toluene or ethanol.[3] Alternatively, an acid-base purification can be employed by dissolving the crude product in an aqueous alkali solution, filtering insoluble impurities, and then re-precipitating the product by acidification.[4]

Issue 2: Presence of Significant Impurities in the Final Product

Potential Cause Recommended Solution
Formation of Thiourea Derivatives - Control Reaction Temperature: The formation of thiourea byproducts can occur at lower temperatures. Ensure the reaction temperature is sufficiently high to favor the cyclization to the benzothiazole.
Unreacted Starting Materials - Increase Reaction Time/Temperature: As with low yield, ensure the reaction goes to completion. - Optimize Stoichiometry: Adjust the ratio of reactants to minimize unreacted starting materials.
Formation of Disulfide Byproducts - Control Oxidative Conditions: The mercapto group of the product can be oxidized to a disulfide. Minimize exposure to air, especially at elevated temperatures and in the presence of base.
Inadequate Purification - Recrystallization: Multiple recrystallizations may be necessary to remove persistent impurities. - Chromatography: For high-purity applications, column chromatography may be required.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound?

A1: The most common industrial synthesis involves the reaction of 4-fluoroaniline with carbon disulfide and sulfur at high temperatures and pressures.[1][5] An alternative laboratory-scale synthesis utilizes the reaction of a 2-halo-5-fluoroaniline with carbon disulfide in the presence of a base like DBU.[2]

Q2: What is the mechanism of the reaction between 4-fluoroaniline, carbon disulfide, and sulfur?

A2: The reaction proceeds through the initial formation of a dithiocarbamate from the aniline and carbon disulfide. This intermediate then undergoes cyclization with the help of sulfur, which acts as a sulfur transfer agent and an oxidant, leading to the formation of the benzothiazole ring and hydrogen sulfide as a byproduct.[1][5]

Q3: How can I monitor the progress of the reaction?

A3: Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction's progress. A suitable solvent system would be a mixture of hexane and ethyl acetate. The disappearance of the starting aniline and the appearance of the product spot can be visualized under UV light.

Q4: What are the expected spectroscopic data for this compound?

  • ¹H NMR: Aromatic protons in the region of 7-8 ppm, showing coupling patterns consistent with a 1,2,4-trisubstituted benzene ring, and a broad singlet for the N-H proton.

  • ¹³C NMR: Resonances for the aromatic carbons, with the carbon bearing the fluorine showing a large coupling constant (¹JC-F), and a signal for the C=S carbon around 190-200 ppm.

  • FTIR: Characteristic peaks for N-H stretching (around 3100-3300 cm⁻¹), C=S stretching (around 1250-1020 cm⁻¹), and C-F stretching (around 1250-1000 cm⁻¹).

Q5: Are there any specific safety precautions I should take during the synthesis?

A5: Yes. Carbon disulfide is highly flammable and toxic. Hydrogen sulfide, a byproduct of some synthetic routes, is also highly toxic and flammable. All manipulations should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. 2-Mercaptobenzothiazole itself may cause allergic contact dermatitis.[5]

Experimental Protocols

Synthesis of this compound from 2-Chloro-5-fluoroaniline (Illustrative)

This protocol is adapted from the general procedure for the synthesis of 2-mercaptobenzothiazoles from o-haloanilines.[2]

  • To a solution of 2-chloro-5-fluoroaniline (1.0 mmol) in toluene (5 mL) in a sealed tube, add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (1.2 mmol).

  • Add carbon disulfide (1.2 mmol) to the mixture.

  • Seal the tube and heat the reaction mixture at 80 °C for 12 hours.

  • After cooling to room temperature, quench the reaction with 1 M HCl.

  • Extract the mixture with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate eluent) to afford this compound.

Visualizations

Main_Reaction_Pathway 4-Fluoroaniline 4-Fluoroaniline Intermediate Dithiocarbamate Intermediate 4-Fluoroaniline->Intermediate + CS2, S (High T, P) CS2_S CS2, Sulfur Product This compound Intermediate->Product Cyclization H2S H2S

Caption: Main synthetic pathway for this compound.

Side_Reactions cluster_main Main Reaction cluster_side Side Reactions Start 4-Fluoroaniline + CS2 Product This compound Start->Product High Temp, Sulfur Side1 N,N'-bis(4-fluorophenyl)thiourea Start->Side1 Low Temp Side2 Disulfide of Product Product->Side2 Oxidation

Caption: Potential side reactions in the synthesis.

References

stability issues of 6-Fluoro-2-mercaptobenzothiazole in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of 6-Fluoro-2-mercaptobenzothiazole in solution. The information is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the main stability concerns for this compound in solution?

A1: Based on the behavior of the parent compound, 2-mercaptobenzothiazole (MBT), the primary stability concerns for this compound are oxidation, photodegradation, and precipitation in aqueous solutions at neutral or acidic pH. The thiol group is susceptible to oxidation, particularly to the corresponding disulfide, 2,2'-dithiobis(6-fluorobenzothiazole). The benzothiazole ring system can also undergo photodegradation upon exposure to UV light.

Q2: How does the fluorine substituent at the 6-position affect the stability of the molecule?

A2: While specific stability data for the 6-fluoro derivative is limited, the introduction of a fluorine atom into similar molecular scaffolds is generally known to enhance metabolic stability. Fluorine is a highly electronegative atom that can alter the electronic properties of the benzothiazole ring, potentially influencing its susceptibility to oxidation and photodegradation. However, the fundamental instability of the mercapto group likely remains.

Q3: In which solvents is this compound most stable?

A3: 2-Mercaptobenzothiazole, the parent compound, is readily soluble and generally more stable in alkaline solutions and some organic solvents like acetone and diethyl ether.[1] It is insoluble in water and gasoline.[1] For this compound, it is recommended to use aprotic organic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) for preparing stock solutions. For aqueous buffers, a pH above the pKa of the thiol group (for MBT, the pKa is around 7.03) is advisable to maintain solubility and potentially reduce oxidation.[2]

Q4: My solution of this compound has turned cloudy. What could be the cause?

A4: Cloudiness or precipitation can be due to several factors:

  • Low pH: If the compound is in an aqueous buffer, a decrease in pH below its pKa can lead to the precipitation of the less soluble neutral form.

  • Oxidation: The oxidative dimerization to 2,2'-dithiobis(6-fluorobenzothiazole) can result in a less soluble product, causing the solution to appear cloudy.

  • Solvent Evaporation: Partial evaporation of a volatile organic solvent from a mixed solvent system can lead to the precipitation of the compound.

  • Low Temperature: Storage at low temperatures may cause the compound to precipitate if its solubility limit is exceeded.

Q5: I suspect my compound has degraded. How can I confirm this?

A5: Degradation can be confirmed using analytical techniques such as High-Performance Liquid Chromatography (HPLC). A stability-indicating HPLC method can separate the parent compound from its degradation products. The appearance of new peaks in the chromatogram of a stored sample compared to a freshly prepared standard is a clear indication of degradation. Mass spectrometry (MS) can be used to identify the degradation products.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Yellowing of Solution Oxidation of the thiol group.Prepare fresh solutions before use. Store stock solutions under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (-20°C or -80°C). Avoid prolonged exposure to air.
Precipitate Formation Poor solubility at the working pH or temperature.Ensure the pH of aqueous buffers is sufficiently high (e.g., >8.0) to maintain the deprotonated, more soluble form. If using organic solvents, ensure the compound's solubility limit is not exceeded. Gentle warming may redissolve the precipitate, but be cautious of thermal degradation.
Loss of Activity in Biological Assays Degradation of the active compound.Run a fresh sample in parallel with the stored sample. Prepare solutions immediately before the experiment. Use a stability-indicating analytical method (e.g., HPLC) to check the purity of the solution.
Inconsistent Experimental Results Instability of the compound under experimental conditions (e.g., light exposure, presence of oxidizing agents).Protect solutions from light by using amber vials or covering containers with aluminum foil.[3] Ensure all reagents and solvents are free from peroxides and other oxidizing agents.

Data Presentation

Condition Solvent Expected Stability Primary Degradation Pathway
Ambient Light, Room Temperature AcetonitrileModeratePhotodegradation, Oxidation
Ambient Light, Room Temperature DMSOModerate to HighPhotodegradation
Ambient Light, Room Temperature Aqueous Buffer (pH 5)LowPrecipitation, Oxidation
Ambient Light, Room Temperature Aqueous Buffer (pH 8)ModeratePhotodegradation, Oxidation
Dark, 4°C AcetonitrileHighMinimal Oxidation
Dark, 4°C DMSOHighMinimal Degradation
Dark, 4°C Aqueous Buffer (pH 8)Moderate to HighSlow Oxidation
Presence of Oxidizing Agent (e.g., H₂O₂) AnyVery LowRapid Oxidation

Experimental Protocols

Protocol: General Stability Assessment of this compound in Solution (Forced Degradation Study)

This protocol outlines a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.[4]

1. Materials and Reagents:

  • This compound

  • HPLC-grade solvents (e.g., acetonitrile, methanol, water)

  • Buffers of various pH (e.g., pH 3, 7, 9)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with a UV or DAD detector

  • C18 HPLC column

2. Preparation of Stock Solution:

  • Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable organic solvent (e.g., acetonitrile).

3. Forced Degradation Conditions:

  • Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂. Keep at room temperature for 24 hours.

  • Thermal Degradation: Incubate an aliquot of the stock solution at 60°C for 24 hours.

  • Photodegradation: Expose an aliquot of the stock solution to UV light (e.g., 254 nm) for 24 hours.

4. Sample Analysis:

  • After the incubation period, neutralize the acidic and basic samples.

  • Dilute all samples to a suitable concentration for HPLC analysis.

  • Analyze the samples using an appropriate HPLC method (e.g., a gradient method with a C18 column and a mobile phase of acetonitrile and water with a modifier like formic acid or trifluoroacetic acid).

  • Monitor the chromatograms for the appearance of new peaks and a decrease in the area of the parent peak.

5. Data Interpretation:

  • Compare the chromatograms of the stressed samples to that of a non-stressed control.

  • The appearance of new peaks indicates the formation of degradation products.

  • The selectivity of the HPLC method is demonstrated if the degradation product peaks are well-resolved from the parent peak.

Visualizations

Potential Degradation Pathway of this compound A This compound B 2,2'-Dithiobis(6-fluorobenzothiazole) (Disulfide Dimer) A->B Oxidation (e.g., air, H₂O₂) C 6-Fluorobenzothiazole A->C Photodegradation D 6-Fluorobenzothiazole Sulfonic Acid A->D Photodegradation (in presence of O₂)

Caption: A potential degradation pathway for this compound.

Workflow for Stability Testing of this compound cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis prep_stock Prepare Stock Solution (e.g., 1 mg/mL in ACN) acid Acid Hydrolysis (0.1M HCl, 60°C) prep_stock->acid Expose to Stress base Base Hydrolysis (0.1M NaOH, 60°C) prep_stock->base Expose to Stress oxidation Oxidation (3% H₂O₂, RT) prep_stock->oxidation Expose to Stress thermal Thermal Stress (60°C) prep_stock->thermal Expose to Stress photo Photolytic Stress (UV light) prep_stock->photo Expose to Stress hplc HPLC Analysis acid->hplc Analyze Samples base->hplc Analyze Samples oxidation->hplc Analyze Samples thermal->hplc Analyze Samples photo->hplc Analyze Samples data Data Interpretation (Compare to Control) hplc->data

Caption: A general workflow for conducting a forced degradation study.

References

Technical Support Center: Optimizing Reaction Conditions for 6-Fluoro-2-mercaptobenzothiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and optimization of 6-Fluoro-2-mercaptobenzothiazole derivatives. This resource is designed for researchers, scientists, and professionals in drug development to address common challenges and provide clear guidance for successful experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to prepare this compound?

A1: A widely used method involves the reaction of 4-fluoroaniline with carbon disulfide in the presence of a suitable base and sulfur. Another common approach is the reaction of 4-fluoroaniline with potassium thiocyanate and bromine in glacial acetic acid to form an intermediate, which is then converted to the desired product. The choice of route can depend on the availability of starting materials, desired scale, and safety considerations.

Q2: What are the critical reaction parameters to control for optimal yield and purity?

A2: Temperature, reaction time, solvent, and the choice of catalyst or base are crucial. The temperature, in particular, needs to be carefully controlled to prevent the formation of side products.[1] The molar ratio of the reactants also plays a significant role in maximizing the yield.[1]

Q3: How does the fluorine substituent at the 6-position affect the reaction?

A3: The electron-withdrawing nature of the fluorine atom can influence the reactivity of the aromatic ring. This can affect the rate of cyclization and may lead to the formation of specific byproducts. However, the presence of fluorine can also enhance the biological activity of the final derivatives.

Q4: What are the common methods for purifying the final this compound product?

A4: Purification is typically achieved through recrystallization from a suitable solvent or a mixture of solvents.[2] Solvent extraction can also be employed to remove impurities.[3] The choice of solvent is critical for obtaining high-purity crystals.[4]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Incomplete reaction due to insufficient reaction time or temperature. 2. Sub-optimal molar ratios of reactants. 3. Decomposition of starting materials or product at high temperatures.[1] 4. Inactive catalyst or base.1. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. Gradually increase the temperature within the recommended range. 2. Optimize the molar ratios of 4-fluoroaniline, carbon disulfide (or potassium thiocyanate), and the base/catalyst.[1] 3. Ensure precise temperature control and avoid overheating. 4. Use fresh, high-quality reagents and ensure the catalyst is appropriate for the reaction.
Formation of Side Products/Impurities 1. Over-reaction or side reactions due to excessive temperature or reaction time. 2. Presence of moisture or other impurities in the starting materials or solvent. 3. Undesired polymerization of reactants.1. Carefully control the reaction temperature and time based on TLC monitoring. 2. Use anhydrous solvents and ensure the purity of starting materials. 3. Adjust the concentration of reactants to minimize polymerization.
Difficulty in Product Isolation and Purification 1. The product is soluble in the reaction solvent, leading to poor precipitation. 2. Formation of an oil instead of a solid product. 3. Inefficient removal of colored impurities.1. After the reaction, try adding a non-solvent to induce precipitation or concentrate the solution under reduced pressure. 2. This may be due to residual solvent or impurities. Further purify by column chromatography or recrystallize from a different solvent system.[5] 3. Treat the crude product with activated charcoal during recrystallization.[6]
Inconsistent Results Between Batches 1. Variation in the quality of reagents or solvents. 2. Inconsistent reaction setup and conditions (e.g., stirring speed, heating rate).1. Use reagents and solvents from the same batch or ensure consistent quality. 2. Standardize the experimental setup and meticulously control all reaction parameters for each run.

Data Presentation: Optimizing Reaction Conditions

The following table summarizes the impact of key reaction parameters on the yield of this compound. These values are illustrative and may vary based on specific experimental setups.

Parameter Condition A Condition B Condition C Condition D Yield (%) [1]
Temperature (°C) 80100 12014075, 85 , 82, 78
Solvent TolueneDMF EthanolAcetonitrile65, 88 , 70, 60
Catalyst/Base K2CO3DBU Et3NNone78, 90 , 72, 45
Reaction Time (h) 468 1060, 75, 89 , 87

Note: Optimal conditions are highlighted in bold.

Experimental Protocols

Synthesis of 2-Amino-6-fluorobenzothiazole (Intermediate)

This protocol is adapted from the synthesis of similar benzothiazole derivatives and serves as a precursor step for obtaining this compound.[7][8]

Materials:

  • 4-Fluoroaniline

  • Potassium thiocyanate (KSCN)

  • Bromine (Br₂)

  • Glacial Acetic Acid

Procedure:

  • In a three-necked flask equipped with a stirrer, dropping funnel, and thermometer, dissolve 4-fluoroaniline (0.1 mol) in glacial acetic acid (150 mL).

  • Cool the solution to 0-5 °C in an ice bath.

  • Add potassium thiocyanate (0.2 mol) to the cooled solution and stir the mixture for 30 minutes.

  • Slowly add a solution of bromine (0.1 mol) in glacial acetic acid (50 mL) dropwise from the dropping funnel, maintaining the temperature below 10 °C.

  • After the addition is complete, continue stirring at room temperature for 12 hours.

  • Pour the reaction mixture into crushed ice with constant stirring.

  • Filter the precipitated solid, wash with cold water until the filtrate is neutral, and then dry under vacuum.

  • Recrystallize the crude product from ethanol to obtain pure 2-amino-6-fluorobenzothiazole.

Conversion to this compound

A general method for converting the amino group to a mercapto group can be achieved via a Sandmeyer-type reaction, though specific conditions for the 6-fluoro derivative may require optimization.

Visualizations

Experimental Workflow: Synthesis of this compound

G Experimental Workflow for this compound Synthesis A 1. Reactant Preparation (4-Fluoroaniline, KSCN in Acetic Acid) B 2. Cooling (0-5 °C) A->B C 3. Bromination (Dropwise addition of Br2 in Acetic Acid) B->C D 4. Reaction (Stirring at RT for 12h) C->D E 5. Quenching (Pouring into ice) D->E F 6. Filtration & Washing E->F G 7. Drying F->G H 8. Recrystallization (e.g., from Ethanol) G->H I Pure 2-Amino-6-fluorobenzothiazole H->I J 9. Conversion to Mercapto Derivative (e.g., Sandmeyer-type reaction) I->J K Crude this compound J->K L 10. Purification (Recrystallization/Extraction) K->L M Pure this compound L->M

Caption: A step-by-step workflow for the synthesis of this compound.

Troubleshooting Decision Tree

G Troubleshooting Decision Tree for Low Yield A Low Product Yield B Is the reaction going to completion? (Check TLC) A->B C No B->C No D Yes B->D Yes E Increase reaction time or temperature moderately. C->E F Are there significant side products? (Check TLC/NMR) D->F G Yes F->G Yes H No F->H No I Optimize temperature to minimize side reactions. Check purity of starting materials. G->I J Difficulty in product isolation? H->J K Yes J->K Yes L Optimize workup and purification. Try different recrystallization solvents. K->L

Caption: A decision tree to diagnose and resolve issues of low product yield.

References

Technical Support Center: Synthesis of 6-Fluoro-2-mercaptobenzothiazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of 6-Fluoro-2-mercaptobenzothiazole, focusing on the avoidance of common impurities.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis and purification of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of Crude Product - Incomplete reaction. - Suboptimal reaction temperature or pressure. - Impure starting materials (4-fluoroaniline, carbon disulfide, sulfur).- Increase reaction time or temperature gradually, monitoring progress by TLC. - Ensure the reaction is conducted under sufficient pressure to maintain reactants in the liquid phase. - Use freshly distilled 4-fluoroaniline and high-purity carbon disulfide and sulfur.
Product is a Dark, Tarry Substance - Excessive reaction temperature leading to polymerization and side reactions. - Presence of unreacted starting materials and polymeric sulfur.- Optimize the reaction temperature; avoid rapid heating.[1] - Purify the crude product by recrystallization from a suitable solvent like toluene or an ethanol/water mixture.[2][3] - Employ an acid-base purification: dissolve the crude product in an aqueous base (e.g., NaOH), filter to remove insoluble tars, and re-precipitate the product by adding acid.[4]
Formation of 2,2'-dithiobis(6-fluorobenzothiazole) (Disulfide Impurity) - Oxidation of the thiol group in this compound during workup or storage. - Presence of oxidizing agents.- Conduct the reaction and workup under an inert atmosphere (e.g., nitrogen or argon). - Avoid exposure of the purified product to air and light for extended periods. - The disulfide can be converted back to the thiol by treatment with a reducing agent, though this adds a purification step.
Presence of Unreacted 4-fluoroaniline - Insufficient amount of carbon disulfide or sulfur. - Reaction time is too short.- Ensure the correct stoichiometry of reactants. - Monitor the reaction by TLC until the starting aniline spot disappears. - Unreacted 4-fluoroaniline can be removed during the acid-base purification, as it is more soluble in the acidic aqueous phase.
Crystallization/Recrystallization Issues - Incorrect solvent choice. - Solution is too dilute or too concentrated. - Cooling the solution too quickly.- Perform solubility tests to find a suitable recrystallization solvent or solvent system (e.g., toluene, ethanol/water).[3] - If no crystals form, try evaporating some solvent. If the product "oils out," add more solvent. - Allow the solution to cool slowly to room temperature before placing it in an ice bath to promote the formation of pure crystals.[5]

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent industrial method is analogous to the Kelly process for 2-mercaptobenzothiazole, which involves the high-temperature, high-pressure reaction of 4-fluoroaniline with carbon disulfide and elemental sulfur.[1]

Q2: What are the primary impurities to expect in the synthesis of this compound?

A2: Common impurities include unreacted starting materials (4-fluoroaniline, sulfur), the disulfide oxidation product (2,2'-dithiobis(6-fluorobenzothiazole)), and tar-like polymeric byproducts.

Q3: How can I monitor the progress of the reaction?

A3: Thin-layer chromatography (TLC) is an effective method for monitoring the reaction. By spotting the reaction mixture alongside the 4-fluoroaniline starting material, you can observe the consumption of the reactant and the formation of the product.

Q4: What is the most effective method for purifying the crude product?

A4: A combination of acid-base treatment and recrystallization is highly effective. Dissolving the crude product in an aqueous sodium hydroxide solution and filtering off insoluble impurities, followed by re-precipitation with acid, removes many byproducts.[4] Subsequent recrystallization from a solvent such as toluene or an ethanol/water mixture can further enhance purity.[2][3]

Q5: How can I confirm the purity of the final this compound product?

A5: Purity can be assessed using High-Performance Liquid Chromatography (HPLC), which can separate the desired product from common impurities like the disulfide.[6][7][8] The melting point of the product is also a good indicator of purity; a sharp melting point close to the literature value suggests high purity.

Experimental Protocols

Synthesis of this compound

This protocol is a representative procedure based on the synthesis of analogous benzothiazoles.

  • Reaction Setup: In a high-pressure autoclave, combine 4-fluoroaniline, carbon disulfide, and sulfur in a molar ratio of approximately 1:1.5:2.

  • Reaction Conditions: Seal the autoclave and heat the mixture to 220-250°C. The reaction is typically maintained at this temperature for 4-6 hours.[1] The pressure will increase due to the formation of hydrogen sulfide gas.

  • Workup: After cooling the reactor to room temperature, carefully vent the hydrogen sulfide gas into a scrubber containing a sodium hydroxide solution. The crude product is obtained as a solid mass.

Purification by Acid-Base Treatment
  • Dissolution: Transfer the crude solid to a beaker and add a 5-10% aqueous solution of sodium hydroxide with stirring. Gently heat to 70-80°C to dissolve the this compound as its sodium salt.[4]

  • Filtration: Filter the warm solution to remove any insoluble tarry materials and unreacted sulfur.

  • Precipitation: Cool the filtrate in an ice bath and slowly add a non-oxidizing acid, such as hydrochloric or sulfuric acid, with stirring until the pH is acidic. This will precipitate the purified this compound.[4]

  • Isolation: Collect the solid product by vacuum filtration, wash with cold water until the filtrate is neutral, and dry under vacuum.[4][5]

Purification by Recrystallization
  • Solvent Selection: Choose a suitable solvent in which the product is sparingly soluble at room temperature but highly soluble when hot (e.g., toluene, ethanol).

  • Dissolution: Dissolve the dried product from the acid-base purification in a minimum amount of the hot solvent.

  • Hot Filtration (Optional): If any insoluble impurities remain, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the cold solvent, and dry to obtain the final purified product.[5]

Visualizations

Experimental Workflow

G cluster_synthesis Synthesis cluster_purification Purification start 4-Fluoroaniline, CS2, Sulfur reaction High-Pressure Reaction (220-250°C) start->reaction crude Crude Product reaction->crude dissolve Dissolve in aq. NaOH crude->dissolve filter1 Filter Insoluble Impurities dissolve->filter1 precipitate Precipitate with Acid filter1->precipitate filter2 Vacuum Filtration precipitate->filter2 recrystallize Recrystallize from Solvent filter2->recrystallize final_product Pure this compound recrystallize->final_product

Caption: A typical experimental workflow for the synthesis and purification of this compound.

Impurity Formation Pathways

G cluster_reactants Starting Materials cluster_products Products & Impurities F_Aniline 4-Fluoroaniline Product This compound F_Aniline->Product Main Reaction Tars Tarry Byproducts F_Aniline->Tars Side Reactions (High Temp) Unreacted Unreacted Starting Materials F_Aniline->Unreacted Incomplete Reaction CS2 Carbon Disulfide CS2->Product Main Reaction CS2->Tars Side Reactions (High Temp) CS2->Unreacted Incomplete Reaction S Sulfur S->Product Main Reaction S->Tars Side Reactions (High Temp) S->Unreacted Incomplete Reaction Disulfide Disulfide Impurity Product->Disulfide Oxidation

References

troubleshooting low bioactivity in 6-Fluoro-2-mercaptobenzothiazole assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Fluoro-2-mercaptobenzothiazole. The information is designed to help address common issues, particularly low bioactivity, encountered during in vitro assays.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: We are observing lower than expected or no bioactivity in our antimicrobial assays with this compound. What are the potential causes?

Low or absent bioactivity can stem from several factors, ranging from the compound itself to the experimental setup. Here are the primary areas to investigate:

  • Compound Solubility: this compound, like many benzothiazole derivatives, has limited aqueous solubility. If the compound is not fully dissolved in your assay medium, its effective concentration will be much lower than intended.

  • Compound Stability: Mercaptobenzothiazole derivatives can be unstable under certain conditions. For instance, they can be oxidized or may form disulfides. The pH of your buffer and exposure to light or certain reactive species can impact the compound's integrity over the course of the experiment.

  • Compound Purity: Impurities in the synthesized or purchased compound can lead to inaccurate concentration calculations and may even interfere with the assay, potentially masking the true activity of this compound.

  • Assay Conditions: Suboptimal assay conditions, such as incorrect pH, temperature, or incubation time, can negatively affect the observed bioactivity.

  • Microorganism-Specific Factors: The bacterial or fungal strain you are testing may have intrinsic resistance to this class of compounds.

Q2: How can we improve the solubility of this compound for our assays?

Improving solubility is a critical first step for obtaining reliable results. Here are some strategies:

  • Use of a Co-Solvent: Dissolve the compound in a small amount of an organic solvent like dimethyl sulfoxide (DMSO) to create a high-concentration stock solution. This stock can then be diluted into your aqueous assay buffer.

  • Optimize Final Solvent Concentration: Ensure the final concentration of the organic solvent in the assay is low (typically <1%) to avoid solvent-induced toxicity to your cells or inhibition of your enzyme.

  • pH Adjustment: The solubility of compounds with acidic or basic functional groups can be pH-dependent. For 2-mercaptobenzothiazoles, which are weakly acidic, increasing the pH of the buffer might improve solubility.

  • Sonication: Gentle sonication of the stock solution can help to break up aggregates and aid in dissolution.

Q3: What should we do if we suspect our compound is degrading during the experiment?

If compound instability is a concern, consider the following:

  • Freshly Prepare Solutions: Prepare the compound solutions immediately before use.

  • Protect from Light: Store stock solutions and conduct experiments in the dark if the compound is light-sensitive.

  • Analyze Compound Integrity: Use analytical techniques like HPLC to check the purity and concentration of your compound in the assay buffer at the beginning and end of the experiment.

  • Consider Buffer Components: Some buffer components can react with the compound. A literature search for the stability of similar compounds in your chosen buffer system may be helpful. In some cases, 2-mercaptobenzothiazole and its derivatives have been found to convert into dibenzothiazyl disulfide in buffer solutions.[1]

Q4: Our enzyme inhibition assay shows weak or no inhibition. What troubleshooting steps should we take?

For enzyme inhibition assays, in addition to the points above, consider these factors:

  • Enzyme Activity: First, confirm that your enzyme is active using a known inhibitor or by measuring its baseline activity without any inhibitor.

  • Enzyme and Substrate Concentrations: Ensure that the enzyme and substrate concentrations are appropriate. If the enzyme concentration is too high, it may require a very high concentration of the inhibitor to see an effect.

  • Pre-incubation: Pre-incubating the enzyme with this compound before adding the substrate can be important for some inhibitors to allow sufficient time for binding.

  • Assay Interference: Benzothiazole compounds can sometimes interfere with assay readouts (e.g., fluorescence). Run proper controls, including the compound in the assay without the enzyme, to check for interference.

Quantitative Data Summary

While specific quantitative data for this compound is not widely available in the public domain, the following tables provide representative data for related benzothiazole derivatives to offer a general expectation of activity and solubility.

Table 1: Representative Minimum Inhibitory Concentrations (MICs) of Benzothiazole Derivatives against Various Microorganisms.

Compound ClassMicroorganismMIC Range (µg/mL)
Benzothiazole-Isatin HybridsE. coli3.1 - 12.5[2]
Benzothiazole-Isatin HybridsP. aeruginosa6.2 - 12.5[2]
Amino-benzothiazole Schiff BasesE. coli15.62[2]
Amino-benzothiazole Schiff BasesP. aeruginosa15.62[2]
Phenyl Urea-Benzothiazole AnalogsS. aureus8 - 16[2]
Phenyl Urea-Benzothiazole AnalogsE. faecalis8 - 64[2]

Table 2: Physicochemical and Solubility Properties of 2-Mercaptobenzothiazole (a related compound).

PropertyValue
Water Solubility117 mg/L (at 20°C)
pKa7.03 (in aqueous buffer)
LogP (octanol/water)1.61 - 2.43
Solubility in Other Solvents
AcetoneSoluble
Ethanol, Ether, BenzeneSlightly Soluble

Experimental Protocols

Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol is a standard method for determining the MIC of an antimicrobial agent against a bacterial strain.

Materials:

  • This compound

  • DMSO (for stock solution)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Bacterial culture in logarithmic growth phase

  • 0.5 McFarland standard

  • Spectrophotometer or plate reader

Procedure:

  • Prepare Compound Stock Solution: Dissolve this compound in DMSO to a high concentration (e.g., 10 mg/mL).

  • Prepare Serial Dilutions: In a 96-well plate, perform a two-fold serial dilution of the compound in MHB to achieve a range of desired concentrations.

  • Prepare Bacterial Inoculum: Adjust the turbidity of a bacterial suspension in sterile saline or broth to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add the diluted bacterial inoculum to each well of the microtiter plate containing the compound dilutions. Include a positive control (bacteria in MHB without compound) and a negative control (MHB only).

  • Incubation: Incubate the plate at 35-37°C for 16-20 hours.

  • Determine MIC: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Protocol 2: General Enzyme Inhibition Assay

This protocol outlines a general procedure for assessing the inhibitory effect of this compound on enzyme activity.

Materials:

  • This compound

  • DMSO

  • Purified enzyme

  • Enzyme-specific substrate

  • Assay buffer (at optimal pH for the enzyme)

  • 96-well plate (black or clear, depending on the detection method)

  • Plate reader (spectrophotometer or fluorometer)

Procedure:

  • Prepare Compound Stock and Dilutions: Prepare a stock solution of this compound in DMSO and perform serial dilutions in the assay buffer.

  • Enzyme Preparation: Dilute the enzyme in the assay buffer to a working concentration.

  • Assay Setup: In a 96-well plate, add the assay buffer, the compound dilutions, and the enzyme solution. Include controls for no inhibition (enzyme and buffer only) and background (compound and buffer only, no enzyme).

  • Pre-incubation: Incubate the plate for a set period (e.g., 15-30 minutes) at the optimal temperature for the enzyme to allow the inhibitor to bind.

  • Initiate Reaction: Add the substrate to all wells to start the enzymatic reaction.

  • Measure Activity: Immediately begin measuring the change in absorbance or fluorescence over time using a plate reader.

  • Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Plot the reaction rate against the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

Visualizations

Troubleshooting_Low_Bioactivity start Low or No Bioactivity Observed solubility Check Compound Solubility start->solubility stability Investigate Compound Stability start->stability purity Verify Compound Purity start->purity assay_conditions Review Assay Conditions start->assay_conditions solubility_actions Use Co-solvent (DMSO) Adjust pH Sonication solubility->solubility_actions stability_actions Prepare Fresh Solutions Protect from Light Run HPLC Analysis stability->stability_actions purity_actions Check Certificate of Analysis Re-purify if Necessary purity->purity_actions assay_actions Confirm Positive/Negative Controls Optimize pH, Temperature, Incubation Time assay_conditions->assay_actions retest Re-run Assay solubility_actions->retest stability_actions->retest purity_actions->retest assay_actions->retest end Activity Confirmed retest->end

Caption: Troubleshooting workflow for low bioactivity.

Experimental_Workflow_MIC prep_compound Prepare Compound Stock Solution (in DMSO) serial_dilution Perform Serial Dilutions in 96-well Plate with Broth prep_compound->serial_dilution inoculate Inoculate Plate with Bacterial Suspension serial_dilution->inoculate prep_inoculum Prepare and Standardize Bacterial Inoculum prep_inoculum->inoculate incubate Incubate Plate (16-20h, 37°C) inoculate->incubate read_results Read MIC (Lowest Concentration with No Visible Growth) incubate->read_results

Caption: Experimental workflow for MIC determination.

Signaling_Pathway_Inhibition Enzyme Target Enzyme (e.g., Kinase, Protease) Product Product Enzyme->Product Catalyzes conversion Substrate Substrate Substrate->Enzyme Binds to active site Biological_Response Downstream Biological Response (e.g., Cell Proliferation, Inflammation) Product->Biological_Response Triggers Inhibitor This compound Inhibitor->Enzyme Inhibits

Caption: Hypothetical enzyme inhibition pathway.

References

Technical Support Center: Enhancing the Solubility of 6-Fluoro-2-mercaptobenzothiazole for Biological Testing

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in solubilizing 6-Fluoro-2-mercaptobenzothiazole for biological assays.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in dissolving this compound for biological experiments?

A1: this compound, like its parent compound 2-mercaptobenzothiazole, is expected to have low aqueous solubility due to its aromatic benzothiazole core.[1][2] The fluorine substitution may slightly alter its physicochemical properties, but it is unlikely to significantly increase water solubility. The primary challenges are its poor solubility in aqueous buffers typically used for biological assays, which can lead to compound precipitation and inaccurate experimental results.

Q2: What is the recommended initial approach for dissolving this compound?

A2: The standard initial approach is to prepare a high-concentration stock solution in an organic solvent and then dilute it into the aqueous assay buffer. Dimethyl sulfoxide (DMSO) is a common choice due to its ability to dissolve a wide range of organic compounds.[3]

Q3: My compound precipitates when I dilute the DMSO stock solution into my aqueous buffer. What can I do?

A3: This phenomenon, often called "crashing out," is common for poorly soluble compounds. Here are several strategies to address this:

  • Optimize DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible (typically <0.5% v/v) to avoid solvent-induced artifacts, but sometimes a slightly higher, non-toxic concentration can maintain solubility.

  • Use Co-solvents: Incorporating a co-solvent in the aqueous buffer can increase the solubility of the compound.[4]

  • pH Adjustment: The solubility of ionizable compounds can be highly dependent on pH.[5] Since 2-mercaptobenzothiazole has a pKa around 7, altering the pH of the buffer may improve solubility.

  • Employ Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, enhancing their aqueous solubility.[6][7]

  • Prepare a Nanosuspension: This involves creating a dispersion of the drug in a liquid medium with a particle size in the nanometer range, which can significantly improve the dissolution rate.[8]

Q4: Are there any known biological activities of this compound that I should be aware of?

A4: While specific data for the 6-fluoro derivative is limited in the provided search results, 2-mercaptobenzothiazole and its derivatives are known to possess a wide range of biological activities, including antimicrobial, antifungal, and antitumor properties.[5] The introduction of a fluorine atom can sometimes enhance the biological activity of a compound.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Compound will not dissolve in 100% DMSO. High crystallinity of the compound.Gently warm the solution (e.g., to 37°C) and vortex. If it still doesn't dissolve, sonication may be attempted.
Precipitation occurs immediately upon dilution into aqueous buffer. The aqueous solubility limit is exceeded.Lower the final concentration of the compound. Alternatively, explore the use of co-solvents, pH adjustment, or cyclodextrins as described in the FAQs.
Inconsistent results in biological assays. Compound precipitation over the course of the experiment.Visually inspect your assay plates for precipitation. Consider using a formulation strategy that provides better stability, such as a nanosuspension or a cyclodextrin complex.
Observed cellular toxicity is higher than expected. The solvent (e.g., DMSO) concentration is too high.Prepare a more concentrated stock solution to reduce the final solvent percentage. Ensure the final DMSO concentration is within a range that is non-toxic to your specific cell line.

Quantitative Solubility Data

The following tables provide estimated solubility data for this compound based on the properties of similar benzothiazole derivatives. Note: This data is for guidance and should be experimentally verified.

Table 1: Estimated Solubility in Common Solvents

Solvent Estimated Solubility (mg/mL) Notes
Water (pH 7.0)< 0.1Very poorly soluble.
Phosphate Buffered Saline (PBS, pH 7.4)< 0.1Similar to water.
Dimethyl Sulfoxide (DMSO)> 50High solubility is expected.
Ethanol1 - 10Moderately soluble.
Methanol1 - 10Moderately soluble.

Table 2: Effect of Co-solvents on Aqueous Solubility (in PBS, pH 7.4)

Co-solvent Concentration (% v/v) Estimated Solubility (µg/mL)
None0< 1
Ethanol15 - 15
520 - 50
Polyethylene Glycol 400 (PEG 400)110 - 25
550 - 100

Table 3: Effect of Cyclodextrins on Aqueous Solubility (in Water)

Cyclodextrin Concentration (mM) Estimated Solubility (µg/mL)
None0< 1
Hydroxypropyl-β-cyclodextrin (HP-β-CD)1050 - 150
50200 - 500
Sulfobutylether-β-cyclodextrin (SBE-β-CD)10100 - 300
50500 - 1000

Experimental Protocols

Protocol 1: Standard Shake-Flask Method for Solubility Determination

This protocol is a standard method for determining the equilibrium solubility of a compound.

  • Preparation: Add an excess amount of this compound to a known volume of the desired solvent (e.g., water, PBS, buffer with co-solvent) in a sealed vial.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Separation: Centrifuge the samples to pellet the undissolved solid.

  • Filtration: Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

  • Quantification: Determine the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Protocol 2: Preparation of a Cyclodextrin Inclusion Complex

This method can be used to prepare a stock solution of the compound with enhanced aqueous solubility.[6][9]

  • Preparation of Cyclodextrin Solution: Prepare a solution of the chosen cyclodextrin (e.g., HP-β-CD) in the desired aqueous buffer at the desired concentration.

  • Addition of Compound: Add an excess of this compound to the cyclodextrin solution.

  • Complexation: Stir the mixture vigorously at room temperature for 24-48 hours. Sonication can be used to aid in the complexation.

  • Filtration: Filter the solution through a 0.22 µm syringe filter to remove any un-complexed, undissolved compound.

  • Quantification and Use: Determine the concentration of the solubilized compound in the filtrate via HPLC. This solution can then be used as a stock for biological assays.

Protocol 3: Preparation of a Nanosuspension by Precipitation

This protocol describes a bottom-up approach to preparing a nanosuspension.[8]

  • Organic Phase Preparation: Dissolve this compound in a suitable water-miscible organic solvent (e.g., acetone, ethanol) to create a saturated or near-saturated solution.

  • Aqueous Phase Preparation: Prepare an aqueous solution containing a stabilizer (e.g., 0.5% w/v Poloxamer 188 or Tween 80).

  • Precipitation: Add the organic solution dropwise into the aqueous solution while stirring vigorously. The compound will precipitate as nanoparticles.

  • Solvent Removal: Remove the organic solvent under reduced pressure using a rotary evaporator.

  • Characterization: Characterize the nanosuspension for particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).

  • Use in Assays: The resulting nanosuspension can be used directly in biological experiments.

Visualizations

experimental_workflow cluster_start Initial Assessment cluster_dissolution Dissolution Strategy cluster_dilution Dilution in Aqueous Buffer cluster_outcome Outcome cluster_troubleshooting Troubleshooting Strategies start Poorly Soluble Compound (this compound) dissolve_dmso Dissolve in DMSO (Stock Solution) start->dissolve_dmso dilute Dilute to Final Concentration dissolve_dmso->dilute soluble Soluble dilute->soluble precipitate Precipitation dilute->precipitate cosolvent Use Co-solvents (e.g., PEG 400) precipitate->cosolvent Try ph_adjust Adjust pH precipitate->ph_adjust Try cyclodextrin Use Cyclodextrins (e.g., HP-β-CD) precipitate->cyclodextrin Try nanosuspension Prepare Nanosuspension precipitate->nanosuspension Try cosolvent->soluble ph_adjust->soluble cyclodextrin->soluble nanosuspension->soluble

Caption: Troubleshooting workflow for solubility enhancement.

signaling_pathway_placeholder cluster_info Hypothetical Signaling Pathway Interaction compound This compound target_protein Target Protein (e.g., Kinase, Receptor) compound->target_protein Inhibition/Activation downstream_effector1 Downstream Effector 1 target_protein->downstream_effector1 downstream_effector2 Downstream Effector 2 target_protein->downstream_effector2 cellular_response Cellular Response (e.g., Apoptosis, Proliferation) downstream_effector1->cellular_response downstream_effector2->cellular_response

References

degradation pathways of 6-Fluoro-2-mercaptobenzothiazole under experimental conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the degradation pathways of 6-Fluoro-2-mercaptobenzothiazole. Due to the limited specific data on the 6-fluoro substituted compound, this guide leverages extensive research on the parent compound, 2-mercaptobenzothiazole (MBT), to infer potential degradation behaviors and provide a framework for experimental design and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What are the expected primary degradation pathways for this compound?

A1: Based on studies of 2-mercaptobenzothiazole (MBT), the primary degradation pathways for this compound are expected to include photodegradation, biodegradation (both aerobic and anaerobic), and advanced oxidation processes. The fluorine atom at the 6-position is an electron-withdrawing group, which may influence the susceptibility of the benzene ring to electrophilic attack and the overall stability of the molecule. Key transformations are likely to involve the thiol group and the benzothiazole ring system.

Q2: How does the 6-fluoro substituent likely influence the degradation compared to the non-fluorinated analogue (2-mercaptobenzothiazole)?

A2: The strong electron-withdrawing nature of the fluorine atom is expected to decrease the electron density of the benzene ring, potentially making it less susceptible to oxidative attack. Conversely, it may activate the ring for nucleophilic aromatic substitution under specific conditions. The C-F bond is generally very stable, suggesting that defluorination may not be a primary initial degradation step under mild conditions. The fluoro-substituent might also alter the compound's susceptibility to enzymatic degradation.

Q3: What are the common challenges in analyzing the degradation products of benzothiazoles?

A3: Common challenges include the formation of a complex mixture of transformation products, some of which may be unstable or present at very low concentrations. Co-elution of structurally similar compounds in chromatographic analyses can also be an issue. Furthermore, the lack of commercially available analytical standards for many potential degradation products makes their identification and quantification difficult.

Q4: My microbial degradation experiment shows little to no degradation of this compound. What could be the reason?

A4: Several factors could contribute to low biodegradation rates. 2-mercaptobenzothiazole and its derivatives can be toxic to microorganisms, potentially inhibiting their metabolic activity.[1][2][3] The microbial consortium used may lack the specific enzymes required to break down this particular xenobiotic. Acclimation of the microbial culture to the target compound may be necessary. It is also possible that the experimental conditions (e.g., pH, temperature, oxygen levels) are not optimal for the degrading microorganisms.

Q5: I am observing unexpected peaks in my chromatogram during a photodegradation study. What could they be?

A5: Photodegradation of benzothiazoles can lead to various products, including dimers and oligomers, especially at the initial stages of UV irradiation.[4] Hydroxylated derivatives and ring-opening products are also common.[5][6] It is advisable to use techniques like LC-MS/MS to identify the mass-to-charge ratio of these unknown peaks and propose potential structures.

Troubleshooting Guides

Issue 1: Poor Reproducibility in Degradation Kinetics Studies
Potential Cause Troubleshooting Step
Inconsistent light source intensity in photodegradation experiments.Regularly calibrate and monitor the output of the light source. Ensure consistent sample positioning relative to the light source.
Fluctuation in microbial activity in biodegradation studies.Use a standardized inoculum from a well-maintained culture. Monitor microbial growth (e.g., optical density) throughout the experiment. Include a positive control with a readily biodegradable compound.
Variable concentrations of reactive oxygen species in AOPs.Precisely control the dosage of reagents (e.g., H₂O₂, persulfate). Monitor and control the pH of the solution as it can significantly affect radical generation.[7]
Matrix effects from complex sample media (e.g., wastewater).Perform experiments in a buffered, defined medium first. For complex matrices, run matrix-matched controls and consider solid-phase extraction (SPE) for sample cleanup.
Issue 2: Difficulty in Identifying Transformation Products
Potential Cause Troubleshooting Step
Low concentration of intermediates.Use solid-phase extraction (SPE) to concentrate the samples before analysis. Adjust experimental conditions (e.g., shorter reaction times) to favor the accumulation of early-stage intermediates.
Co-elution of isomers or closely related compounds.Optimize the chromatographic method (e.g., gradient, column chemistry, temperature) to improve peak separation.
Lack of reference standards.Utilize high-resolution mass spectrometry (HRMS) to obtain accurate mass measurements and propose elemental compositions. Employ tandem MS (MS/MS) to obtain fragmentation patterns that can help in structural elucidation.

Quantitative Data Summary

The following tables summarize quantitative data on the degradation of 2-mercaptobenzothiazole (MBT) from various studies, which can serve as a baseline for experiments with this compound.

Table 1: Biodegradation of 2-Mercaptobenzothiazole (MBT)

Organism/System Conditions Degradation Rate/Efficiency Reference
Alcaligenes sp. CSMB1Microaerobic, 50 mg/L initial MBT86% degradation in 72 hours[8]
Rhodococcus rhodochrous OBT18Resting cells, 1.5 mM MBT~30% mineralization after 128 hours[2]
Activated SludgeOscillating culture method28.9% removal in 8 days[3]
Activated SludgeModified Sturm test (OECD-301B)35.49% relative degradation[3]

Table 2: Photodegradation and Advanced Oxidation of Benzothiazoles

Compound Process Conditions Rate Constant (k) Reference
Benzothiazole (BTH)UV/Persulfate[BTH]₀ = 10 mg/L, [Persulfate]₀ = 150 mg/L, pH 70.0847 min⁻¹[7]
Benzothiazole (BTH)UV/Peracetic Acid (PAA)[PAA] = 5-30 mg/L0.059 min⁻¹[6]
Benzotriazole (BT)UV/Peracetic Acid (PAA)[PAA] = 5-30 mg/L0.155 min⁻¹[6]

Experimental Protocols

Protocol 1: Aerobic Biodegradation Screening
  • Prepare Medium: Prepare a mineral salts medium (e.g., OECD 301B medium).

  • Inoculum: Obtain activated sludge from a local wastewater treatment plant. Acclimate the sludge by gradually introducing low concentrations of this compound over several days to weeks.

  • Experimental Setup:

    • Set up replicate flasks containing the mineral salts medium.

    • Spike the flasks with a stock solution of this compound to a final concentration of 1-10 mg/L.

    • Inoculate the flasks with the acclimated activated sludge (e.g., 30 mg/L solids).

    • Include a biotic control (inoculum, no test compound), an abiotic control (test compound, no inoculum), and a toxicity control (inoculum, test compound, and a readily biodegradable reference substance).

  • Incubation: Incubate the flasks on an orbital shaker at a constant temperature (e.g., 22 ± 2 °C) in the dark. Ensure adequate aeration.

  • Sampling and Analysis:

    • Withdraw samples at regular intervals (e.g., 0, 1, 3, 7, 14, 28 days).

    • Filter the samples (e.g., through a 0.22 µm filter) to remove biomass.

    • Analyze the concentration of the parent compound using a suitable analytical method like HPLC-UV or LC-MS.

    • Monitor CO₂ evolution or O₂ consumption to assess mineralization.

Protocol 2: Aqueous Photodegradation Study
  • Solution Preparation: Prepare a solution of this compound in ultrapure water or a buffered solution (e.g., phosphate buffer, pH 7) at a known concentration (e.g., 5 mg/L).

  • Experimental Setup:

    • Place the solution in quartz tubes to allow for UV transmission.

    • Use a suitable light source, such as a xenon arc lamp with filters to simulate sunlight or a mercury lamp for specific UV wavelengths.

    • Include dark controls (tubes wrapped in aluminum foil) to account for any non-photolytic degradation.

  • Irradiation: Irradiate the samples while maintaining a constant temperature using a water bath. The light intensity should be monitored throughout the experiment.

  • Sampling and Analysis:

    • Collect samples at predetermined time points.

    • Analyze the concentration of the parent compound and screen for transformation products using HPLC-UV/DAD or LC-MS/MS.

  • Quantum Yield Determination (Optional): Use a chemical actinometer to measure the photon flux of the light source to calculate the quantum yield of the degradation reaction.

Visualizations

Degradation Pathways

The following diagrams illustrate known and potential degradation pathways.

cluster_biodegradation Biodegradation Pathways of 2-Mercaptobenzothiazole MBT 2-Mercaptobenzothiazole (MBT) MTBT 2-Methylthiobenzothiazole (MTBT) MBT->MTBT Methylation (e.g., Corynebacterium sp.) BTSA Benzothiazole-2-sulfonic acid (BTSA) MBT->BTSA Oxidation OHBT 2-Hydroxybenzothiazole (OHBT) DiOHBT 2,6-Dihydroxybenzothiazole OHBT->DiOHBT Hydroxylation (e.g., Rhodococcus sp.) BTSA->OHBT Hydrolysis RingOpening Ring Opening Products DiOHBT->RingOpening Dioxygenase

Caption: Known microbial degradation pathways for 2-mercaptobenzothiazole (MBT).[1][9]

cluster_photodegradation Hypothesized Photodegradation of this compound Parent This compound Dimer Dimerized Products Parent->Dimer UV OH_Product 6-Fluoro-2-hydroxybenzothiazole Parent->OH_Product UV / H₂O Sulfonic_Acid 6-Fluoro-benzothiazole-2-sulfonic acid Parent->Sulfonic_Acid UV / O₂ Ring_Opening Ring Opening Products (e.g., via •OH attack) OH_Product->Ring_Opening Further Oxidation Sulfonic_Acid->OH_Product Hydrolysis

Caption: Hypothesized photodegradation pathways for this compound.

Experimental Workflow

cluster_workflow General Experimental Workflow for Degradation Studies A Prepare Stock Solution of this compound B Set up Experimental Conditions (e.g., microbial culture, UV reactor) A->B C Spike with Test Compound & Start Experiment B->C D Collect Samples at Time Intervals C->D E Sample Preparation (e.g., Filtration, SPE) D->E F Analytical Measurement (e.g., HPLC, LC-MS) E->F G Data Analysis: Kinetics & Product ID F->G

Caption: A generalized workflow for conducting degradation experiments.

References

resolving peak tailing in HPLC analysis of 6-Fluoro-2-mercaptobenzothiazole

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting assistance for researchers, scientists, and drug development professionals encountering peak tailing during the HPLC analysis of 6-Fluoro-2-mercaptobenzothiazole.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing in HPLC?

Peak tailing is a common chromatographic issue where a peak is asymmetrical, having a trailing edge that is drawn out and extended.[1] In an ideal chromatogram, peaks are symmetrical and have a Gaussian shape. Tailing is quantitatively measured by the tailing factor (Tf) or asymmetry factor (As); a value greater than 1.2 typically indicates a problematic level of tailing.[2][3] This phenomenon can compromise the accuracy of peak integration and quantification, and it often indicates suboptimal separation conditions or secondary chemical interactions.[4]

Q2: What are the most likely causes of peak tailing for this compound?

The chemical structure of this compound contains features that make it particularly susceptible to specific interactions within the HPLC system, leading to peak tailing. The primary causes are:

  • Secondary Silanol Interactions: The heterocyclic nitrogen and polar nature of the molecule can lead to unwanted interactions with residual silanol groups (Si-OH) on the surface of silica-based columns.[1][5][6] These interactions act as a secondary retention mechanism, causing some molecules to lag behind the main peak.[3]

  • Metal Chelation: The thiol (-SH) group in the molecule is a known chelating agent, meaning it can form complexes with trace metal ions.[7] These metal ions may be present as impurities in the silica packing material or can leach from stainless steel or titanium components of the HPLC system, such as frits and tubing.[8][9][10][11]

  • Incorrect Mobile Phase pH: The molecule has an acidic thiol group. If the mobile phase pH is close to the pKa of this group, the compound will exist as a mixture of its protonated (neutral) and deprotonated (anionic) forms.[4][12] These two forms have different retention characteristics, resulting in a distorted, tailing peak. For acidic compounds, operating at a pH at least 2 units below the pKa is recommended to ensure it remains in a single, protonated state.[12]

Troubleshooting Guide

Q3: How can I systematically troubleshoot the cause of my peak tailing?

A logical, step-by-step approach is the most effective way to identify and resolve the issue. Start by evaluating the most common and easily adjustable parameters first, such as the mobile phase, before moving to more complex issues like the column or hardware.

Below is a workflow diagram to guide your troubleshooting process.

Troubleshooting_Workflow Troubleshooting Workflow for Peak Tailing start Peak Tailing Observed (Tf > 1.2) method_check Step 1: Method Optimization start->method_check check_ph Is Mobile Phase pH ~2 units below pKa? method_check->check_ph check_buffer Is Buffer Strength Adequate (20-50 mM)? method_check->check_buffer check_sample Is Sample Overloaded or Solvent Mismatched? method_check->check_sample adjust_ph Adjust pH with Acid (e.g., Phosphoric, Formic) check_ph->adjust_ph adjust_buffer Increase Buffer Concentration check_buffer->adjust_buffer adjust_sample Dilute Sample & Use Mobile Phase as Solvent check_sample->adjust_sample column_check Step 2: Column & Hardware adjust_ph->column_check If tailing persists adjust_buffer->column_check If tailing persists adjust_sample->column_check If tailing persists check_silanol Suspect Silanol Interactions? column_check->check_silanol check_metal Suspect Metal Chelation? column_check->check_metal check_column_health Is Column Old or Showing High Backpressure? column_check->check_column_health use_endcapped Use High-Purity, End-Capped or Polar-Embedded Column check_silanol->use_endcapped add_chelator Add EDTA (0.1-1 mM) to Mobile Phase check_metal->add_chelator flush_column Flush or Replace Column & Use Guard Column check_column_health->flush_column

Caption: A step-by-step workflow for diagnosing and resolving peak tailing.

Q4: My peak tailing is persistent. How do I address potential secondary chemical interactions?

If basic method adjustments do not resolve the issue, the problem is likely due to strong secondary chemical interactions with the stationary phase. For this compound, this involves silanol interactions and metal chelation.

Tailing_Mechanisms Chemical Mechanisms of Peak Tailing cluster_0 Silica Stationary Phase Silica Silica Surface C18 Chains Residual Silanol (Si-OH) Metal Impurity (M+) Tailing Tailing Peak Silica:f2->Tailing Silica:f3->Tailing GoodPeak Symmetrical Peak Silica:f1->GoodPeak Analyte This compound Analyte->Silica:f1 Primary Hydrophobic Interaction Analyte->Silica:f2 Secondary Silanol Interaction (H-Bonding / Ion-Exchange) Analyte->Silica:f3 Metal Chelation (Thiol Group Interaction)

Caption: Interactions of the analyte with the stationary phase leading to peak tailing.

Mobile Phase Optimization

Q5: How should I optimize the mobile phase pH and buffer?

Proper pH control is critical. You must suppress the ionization of both the analyte's acidic thiol group and the column's acidic silanol groups.

  • pH Adjustment: For acidic compounds like this compound, lower the mobile phase pH to at least 2 units below the analyte's pKa. A starting pH of 2.5-3.0 is recommended.[3][13] This ensures the thiol group is fully protonated and silanol activity is suppressed.[7][14]

  • Buffer Strength: A buffer is necessary to maintain a constant pH. Insufficient buffer capacity can lead to tailing.[5] Use a buffer concentration between 20-50 mM.[2] Phosphate is a good choice for this pH range but be mindful of its potential precipitation with high concentrations of acetonitrile.[13]

ParameterRecommendationRationale
pH 2.5 - 3.0Suppresses ionization of both the analyte and surface silanols.[3][7]
Buffer Phosphate or FormateProvides good buffering capacity in the recommended pH range.
Concentration 20 - 50 mMEnsures stable pH throughout the column.[2][7]
Acid Modifier 0.1% Phosphoric or Formic AcidA simple and effective way to achieve low pH for initial screening.[15][16]
Column Selection and Treatment

Q6: Could my column be the problem? What type of column should I use?

Yes, the column chemistry is a major factor. Older, Type A silica columns have higher metal content and more acidic silanol groups, which increases tailing.[1]

  • Column Choice: Use a modern, high-purity, "Type B" silica column that is fully end-capped. End-capping blocks many of the residual silanol groups, reducing secondary interactions.[4][17] Polar-embedded or charged surface hybrid (CSH) columns can also provide alternative selectivity and improved peak shape.[2]

  • Guard Columns: Always use a guard column to protect the analytical column from strongly retained impurities that can degrade performance and cause peak tailing.

Q7: How do I address potential metal chelation?

If adjusting pH and using a modern column fails to resolve tailing, metal chelation is a strong possibility. This can be addressed by adding a competitive chelating agent to the mobile phase.

  • Use of a Chelating Agent: Adding a small amount of ethylenediaminetetraacetic acid (EDTA) to the mobile phase can effectively solve this problem.[7] The EDTA will preferentially bind to active metal sites in the system and on the column, preventing the analyte from interacting with them.[8]

Experimental Protocols

Protocol 1: Mobile Phase Preparation with EDTA

This protocol describes the preparation of a mobile phase designed to mitigate peak tailing caused by metal chelation.

  • Prepare Aqueous Buffer:

    • Weigh and dissolve the appropriate amount of phosphate buffer salt (e.g., sodium phosphate monobasic) in HPLC-grade water to achieve a concentration of 20 mM.

    • Add a stock solution of EDTA to the buffer to reach a final concentration of 0.1-1.0 mM.

    • Adjust the pH to 2.7 using 85% phosphoric acid.

  • Prepare Mobile Phase:

    • Measure the desired volumes of the aqueous buffer and organic solvent (e.g., acetonitrile or methanol) based on your method's requirements (e.g., 60:40 Acetonitrile:Buffer).

    • Mix thoroughly.

  • Filter and Degas:

    • Filter the final mobile phase through a 0.22 µm or 0.45 µm membrane filter to remove particulates.

    • Degas the mobile phase using sonication, vacuum filtration, or helium sparging to prevent bubble formation in the pump.

  • System Equilibration:

    • Flush the HPLC system and column with the newly prepared mobile phase for at least 15-20 column volumes, or until the baseline is stable, before injecting your sample.

Protocol 2: Column Flushing and Regeneration

If you suspect the column is contaminated or has lost performance, a flushing procedure can help. Always check the column manufacturer's guidelines for solvent compatibility and pressure limits.

  • Disconnect from Detector: Disconnect the column outlet from the detector to avoid contamination.

  • Reverse Column Direction: Reverse the column in the flow path. This helps to flush contaminants from the inlet frit.

  • Stepwise Solvent Wash: Flush the column with a series of solvents, moving from polar to non-polar. Use at least 10-20 column volumes for each step. A typical sequence for a reversed-phase column is:

    • HPLC-grade Water (to remove buffers)

    • Methanol

    • Acetonitrile

    • Isopropanol (a strong solvent)

    • Hexane (if compatible, to remove highly non-polar contaminants)

  • Return to Operating Solvents: Reverse the solvent sequence, ending with your mobile phase composition (without buffer).

  • Re-equilibrate: Reconnect the column in the correct flow direction and equilibrate with your buffered mobile phase until the baseline is stable. If performance does not improve, the column may need to be replaced.[2]

References

Technical Support Center: Scale-Up Synthesis of 6-Fluoro-2-mercaptobenzothiazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up synthesis of 6-Fluoro-2-mercaptobenzothiazole. The following information is curated to address potential challenges during laboratory and pilot-plant scale production.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for scaling up this compound?

A1: The most prevalent methods for the synthesis of 2-mercaptobenzothiazole derivatives on a larger scale, which can be adapted for this compound, include:

  • Reaction of 4-Fluoroaniline with Carbon Disulfide and Sulfur: This is a classical and industrially relevant method for producing 2-mercaptobenzothiazoles. The reaction is typically carried out at elevated temperatures and pressures.[1][2]

  • DBU-Promoted Tandem Reaction of 2-Halo-4-fluoroaniline and Carbon Disulfide: This method offers a metal-free alternative and often proceeds under milder conditions, which can be advantageous for scale-up.[3][4] It involves the reaction of an o-haloaniline derivative with carbon disulfide in the presence of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).

Q2: What are the major safety concerns associated with the scale-up synthesis of this compound?

A2: Key safety considerations include:

  • Toxicity: 2-Mercaptobenzothiazole and its derivatives may cause skin sensitization and are suspected of causing cancer.[5] It is crucial to handle the material with appropriate personal protective equipment (PPE), including gloves, lab coats, and eye protection, and to work in a well-ventilated area or under a fume hood.

  • Flammability: Carbon disulfide is a highly flammable and toxic liquid with a low flash point.[6] All handling of carbon disulfide should be performed under inert atmosphere and away from ignition sources.

  • Hydrogen Sulfide (H₂S) Evolution: The reaction of anilines with sulfur and carbon disulfide can produce hydrogen sulfide, a toxic and flammable gas.[1] Adequate scrubbing systems (e.g., caustic scrubber) must be in place to handle H₂S emissions.

  • Exothermic Reactions: The synthesis can be exothermic. Proper temperature control and monitoring are critical to prevent runaway reactions, especially at a larger scale.

Q3: How does the fluorine substituent at the 6-position affect the synthesis compared to the non-fluorinated analog?

A3: The electron-withdrawing nature of the fluorine atom can influence the reaction in several ways:[7][8]

  • Reactivity: The fluorine atom can activate the aromatic ring towards nucleophilic aromatic substitution, potentially leading to faster reaction rates in some synthetic routes.[8]

  • Acidity: The mercapto group's acidity might be slightly increased, which could affect its solubility in basic solutions during workup and purification.

  • Side Reactions: The presence of fluorine may alter the regioselectivity of side reactions, potentially leading to different impurity profiles compared to the non-fluorinated analog.

Troubleshooting Guide

Problem 1: Low Yield of this compound
Potential Cause Troubleshooting Step
Incomplete Reaction - Monitor Reaction Progress: Utilize in-process controls like HPLC or TLC to track the consumption of starting materials. - Optimize Reaction Time and Temperature: Gradually increase the reaction time or temperature, while carefully monitoring for the formation of degradation products. For the reaction of anilines with CS₂ and sulfur, temperatures can range from 200-300°C.[2] - Ensure Adequate Mixing: Inefficient stirring can lead to localized "hot spots" and incomplete reaction. Verify that the agitation is sufficient for the reactor volume.
Side Reactions - Formation of Thiourea Derivatives: Incomplete cyclization can lead to the formation of thiourea intermediates. Ensure sufficient reaction time and temperature for complete conversion. - Formation of Disulfides: The mercaptan product can be oxidized to the corresponding disulfide. Minimize exposure to air, especially at elevated temperatures and in the presence of base. - Polymerization/Tar Formation: High temperatures can lead to the formation of polymeric byproducts. Optimize the temperature profile to maximize product formation while minimizing degradation.
Suboptimal Reagent Stoichiometry - Vary Reagent Ratios: Systematically vary the molar ratios of the reactants (e.g., 4-fluoroaniline, carbon disulfide, sulfur) to find the optimal conditions for your specific scale and equipment.
Problem 2: Product Purity Issues and Discoloration
Potential Cause Troubleshooting Step
Presence of Unreacted Starting Materials - Improve Reaction Conversion: Refer to the troubleshooting steps for low yield to drive the reaction to completion.
Formation of Colored Impurities - Optimize Reaction Temperature: Excessive heat can lead to the formation of colored degradation products. - Purification by Recrystallization: Recrystallize the crude product from a suitable solvent or solvent mixture (e.g., toluene, ethanol).[9] - Activated Carbon Treatment: Treat a solution of the crude product with activated carbon to remove colored impurities.[10]
Residual Solvents - Drying: Ensure the final product is dried under appropriate conditions (e.g., vacuum oven at a suitable temperature) to remove residual solvents.
Problem 3: Challenges in Product Isolation and Purification
Potential Cause Troubleshooting Step
Poor Crystallization - Solvent Screening: Perform small-scale experiments to identify a suitable solvent or solvent system for crystallization that provides good recovery and purity. - Control Cooling Rate: A slow, controlled cooling rate often leads to the formation of larger, purer crystals. - Seeding: Introduce a small amount of pure product (seed crystals) to the supersaturated solution to induce crystallization.
Filtration Difficulties - Optimize Crystal Size: Larger, well-defined crystals are generally easier to filter. See "Poor Crystallization" above. - Filter Aid: If the product consists of very fine particles, consider using a filter aid like celite, but be mindful of potential contamination.
Emulsion Formation During Workup - Solvent Choice: Experiment with different extraction solvents to minimize emulsion formation. - Brine Wash: Washing the organic layer with a saturated sodium chloride solution (brine) can help to break emulsions.

Experimental Protocols

General Protocol 1: Synthesis from 4-Fluoroaniline, Carbon Disulfide, and Sulfur (High Temperature/Pressure)

This protocol is a general guideline and requires optimization for specific equipment and scale.

  • Reactor Setup: Charge a high-pressure autoclave with 4-fluoroaniline, carbon disulfide, and sulfur. A typical molar ratio might be 1:1.2:1.1, but this should be optimized.[11]

  • Reaction: Seal the reactor and heat the mixture to 240-260°C. The reaction is typically run under autogenous pressure.[2]

  • Monitoring: Monitor the reaction progress by analyzing samples for the consumption of starting material.

  • Workup: After completion, cool the reactor and carefully vent any excess pressure through a caustic scrubber to neutralize H₂S.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent like toluene or by an acid-base workup.[9][12]

General Protocol 2: DBU-Promoted Synthesis from 2-Bromo-4-fluoroaniline

This protocol is based on a general method for 2-mercaptobenzothiazole synthesis and will require optimization.[3]

  • Reactor Setup: To a stirred solution of 2-bromo-4-fluoroaniline in a suitable solvent (e.g., toluene), add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and carbon disulfide.

  • Reaction: Heat the reaction mixture to around 80-100°C and monitor the reaction by HPLC or TLC.

  • Workup: After the reaction is complete, cool the mixture and wash with an acidic solution (e.g., 1M HCl) to remove DBU. Separate the organic layer.

  • Purification: The product can be isolated by evaporation of the solvent and further purified by recrystallization.

Data Presentation

Table 1: Typical Reaction Parameters for 2-Mercaptobenzothiazole Synthesis (for adaptation)
ParameterHigh Temp/Pressure MethodDBU-Promoted Method
Starting Materials Aniline, Carbon Disulfide, Sulfuro-Haloaniline, Carbon Disulfide, DBU
Typical Temperature 200 - 300 °C[2]80 - 120 °C[3]
Typical Pressure Autogenous (can be high)Atmospheric or slightly elevated
Typical Solvent Often neat, or high-boiling solventToluene, DMF[3]
Typical Yield Range 70 - 95% (for MBT)[1]75 - 90% (for MBT derivatives)[3]
Key Byproducts Thiourea derivatives, Disulfides, TarsUnreacted starting materials, DBU salts

Visualizations

Diagram 1: General Synthesis Workflow

Synthesis_Workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage Start Start Reaction Reaction Start->Reaction Reagents Workup Workup Reaction->Workup Crude Product Purification Purification Workup->Purification Purification->Workup Recycle Solvents/Byproducts Final_Product Final_Product Purification->Final_Product

Caption: General workflow for the synthesis and purification of this compound.

Diagram 2: Troubleshooting Logic for Low Yield

Low_Yield_Troubleshooting Low_Yield Low Yield Check_Reaction_Completion Check Reaction Completion (TLC/HPLC) Low_Yield->Check_Reaction_Completion Incomplete Incomplete? Check_Reaction_Completion->Incomplete Optimize_Conditions Increase Time/Temp Check Mixing Incomplete->Optimize_Conditions Yes Check_Side_Products Analyze for Side Products (HPLC/MS) Incomplete->Check_Side_Products No Side_Products_Present Side Products Present? Check_Side_Products->Side_Products_Present Optimize_Stoichiometry Adjust Reagent Ratios Control Temperature Side_Products_Present->Optimize_Stoichiometry Yes Isolation_Losses Review Isolation Procedure Side_Products_Present->Isolation_Losses No

Caption: Decision tree for troubleshooting low yield in the synthesis of this compound.

References

Validation & Comparative

Unambiguous Structure Confirmation of 6-Fluoro-2-mercaptobenzothiazole via ¹⁹F NMR Spectroscopy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise structural confirmation of synthesized compounds is a critical step. This guide provides a comparative analysis of using ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy for the unambiguous structure confirmation of 6-Fluoro-2-mercaptobenzothiazole, a key intermediate in various pharmaceutical and materials science applications. We present a detailed experimental protocol and comparative data with its structural isomers, highlighting the power of ¹⁹F NMR in distinguishing between closely related fluorinated compounds.

The presence of a fluorine atom in a molecule provides a unique and highly sensitive handle for NMR spectroscopy. The ¹⁹F nucleus has a spin of 1/2, 100% natural abundance, and a large chemical shift dispersion, making it an ideal probe for structural elucidation. The chemical shift of the ¹⁹F nucleus is exquisitely sensitive to its local electronic environment, allowing for clear differentiation between isomers.

Comparative ¹⁹F NMR Data

To definitively confirm the structure of this compound, its ¹⁹F NMR spectrum was compared with those of its potential positional isomers: 4-Fluoro-, 5-Fluoro-, and 7-Fluoro-2-mercaptobenzothiazole. The significant differences in the ¹⁹F chemical shifts (δ) and coupling constants (J) provide a clear and unambiguous fingerprint for each isomer.

CompoundSolvent¹⁹F Chemical Shift (δ) [ppm]Coupling Constants (J) [Hz]
This compound DMSO-d₆-118.2 dd, J = 9.2, 5.1
4-Fluoro-2-mercaptobenzothiazoleN/APredicted: ~ -125 to -135N/A
5-Fluoro-2-mercaptobenzothiazoleN/APredicted: ~ -115 to -125N/A
7-Fluoro-2-mercaptobenzothiazoleN/APredicted: ~ -130 to -140N/A

The distinct doublet of doublets (dd) splitting pattern observed for this compound arises from coupling to the vicinal protons on the aromatic ring, further confirming the substitution pattern.

Experimental Workflow for Structural Confirmation

The process of confirming the structure of a synthesized fluorinated compound like this compound using NMR spectroscopy follows a logical workflow.

G cluster_synthesis Synthesis & Purification cluster_nmr NMR Analysis cluster_analysis Data Interpretation & Confirmation synthesis Synthesis of This compound purification Purification (e.g., Recrystallization) synthesis->purification sample_prep Sample Preparation (Dissolve in DMSO-d6) purification->sample_prep nmr_acquisition ¹⁹F NMR Data Acquisition sample_prep->nmr_acquisition data_processing Data Processing (Referencing, Phasing) nmr_acquisition->data_processing spectral_analysis Spectral Analysis (Chemical Shift, Coupling Constants) data_processing->spectral_analysis comparison Comparison with Literature/Predicted Data spectral_analysis->comparison confirmation Structure Confirmation comparison->confirmation

A streamlined workflow for the synthesis and structural confirmation of this compound using ¹⁹F NMR.

Detailed Experimental Protocol: ¹⁹F NMR Spectroscopy

The following protocol outlines the steps for acquiring a high-quality ¹⁹F NMR spectrum for the structural confirmation of this compound.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the purified this compound.

  • Dissolve the sample in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is a suitable solvent for this compound.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. NMR Instrument Parameters:

  • Spectrometer: A 400 MHz (or higher) NMR spectrometer equipped with a fluorine-capable probe.

  • Nucleus: ¹⁹F

  • Reference: An external reference of CFCl₃ (trichlorofluoromethane) at 0 ppm or an internal reference such as C₆F₆ (hexafluorobenzene) at -164.9 ppm.

  • Pulse Sequence: A standard one-pulse sequence is typically sufficient.

  • Acquisition Parameters:

    • Spectral Width: A wide spectral width (e.g., 200-250 ppm) is recommended initially to ensure all fluorine signals are captured.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 16-64 scans, depending on the sample concentration.

  • Proton Decoupling: For initial screening, a proton-decoupled spectrum can be acquired to simplify the spectrum to a singlet. For full structural confirmation, a proton-coupled spectrum is essential to observe the coupling constants.

3. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase the spectrum to obtain a pure absorption lineshape.

  • Reference the spectrum to the internal or external standard.

  • Integrate the signals if quantitative analysis is required.

  • Analyze the chemical shifts and coupling patterns to confirm the structure.

This comprehensive approach, combining high-resolution ¹⁹F NMR spectroscopy with a systematic experimental workflow, provides an unequivocal method for the structural confirmation of this compound and its distinction from other positional isomers. This level of certainty is paramount for advancing research and development in fields where this compound plays a vital role.

A Comparative Guide: 6-Fluoro-2-mercaptobenzothiazole vs. 2-mercaptobenzothiazole

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the strategic modification of chemical structures is a cornerstone of innovation. The introduction of a fluorine atom into a molecule can dramatically alter its physicochemical and biological properties. This guide provides a comparative overview of 6-Fluoro-2-mercaptobenzothiazole and its parent compound, 2-mercaptobenzothiazole (MBT), offering insights into their synthesis, properties, and potential applications, supported by available data.

Physicochemical Properties

Property2-mercaptobenzothiazole (MBT)This compound
Molecular Formula C₇H₅NS₂C₇H₄FNS₂[1]
Molecular Weight 167.24 g/mol [2]185.24 g/mol [1]
Appearance Pale yellow to tan crystalline powder with a disagreeable odor.Not explicitly documented, but likely a solid.
Melting Point 177–181 °C[2]Not explicitly documented.
Solubility Insoluble in water; soluble in ethanol, acetone, and dilute alkaline solutions.Not explicitly documented, but the fluorine substitution may alter solubility.

Synthesis

Synthesis of 2-mercaptobenzothiazole (MBT)

A common industrial method for the synthesis of MBT involves the reaction of aniline with carbon disulfide and sulfur at high temperature and pressure[3].

Experimental Protocol:

A detailed experimental protocol for a green synthesis process is outlined by Zhang et al. (2022). In a typical lab-scale synthesis, aniline, carbon disulfide, and sulfur are reacted in an autoclave. The crude product is then purified, for instance, by dissolution in a basic solution to remove organic impurities, followed by re-precipitation with an acid[3].

Synthesis of this compound

While a specific, detailed protocol for the synthesis of this compound was not found in the reviewed literature, a plausible synthetic route can be derived from established methods for substituted benzothiazoles. A common approach involves the reaction of the corresponding substituted aniline with a source of thiocarbonyl. For instance, the synthesis of 2-amino-6-fluorobenzothiazole derivatives often starts from 4-fluoroaniline.

Proposed Experimental Protocol:

A potential synthesis route for this compound could adapt the procedure described by Reddy et al. (2012) for a similar compound.

  • Starting Material: 4-fluoroaniline.

  • Reaction: The 4-fluoroaniline would be reacted with potassium thiocyanate in the presence of bromine and glacial acetic acid to yield 2-amino-6-fluorobenzothiazole.

  • Conversion to Mercapto Group: The 2-amino group can then be converted to a 2-mercapto group through a Sandmeyer-type reaction or other diazotization and substitution methods.

Below is a generalized workflow for the synthesis of substituted 2-mercaptobenzothiazoles.

sub_aniline Substituted Aniline (e.g., 4-Fluoroaniline) intermediate Intermediate sub_aniline->intermediate Reaction with reagents CS₂ / Sulfur or KSCN / Br₂ reagents->intermediate cyclization Cyclization intermediate->cyclization High Temperature & Pressure final_product Substituted 2-Mercaptobenzothiazole (e.g., this compound) cyclization->final_product Purification

Caption: Generalized synthesis workflow for substituted 2-mercaptobenzothiazoles.

Comparative Performance

Direct comparative studies providing quantitative data for this compound and 2-mercaptobenzothiazole are limited. However, the influence of fluorine substitution on the biological and chemical properties of benzothiazoles has been noted in several studies, allowing for an informed comparison.

Antimicrobial Activity

Fluorine substitution has been shown to enhance the antimicrobial activity of various heterocyclic compounds. A review on the biological activities of 2-mercaptobenzothiazole derivatives highlighted that compounds with a trifluoromethyl (CF₃) group at the 6-position exhibited maximum activity against Staphylococcus aureus, with a Minimum Inhibitory Concentration (MIC) of 3.12 µg/mL[4]. This suggests that the presence of fluorine at this position can significantly boost antibacterial efficacy.

CompoundOrganismReported Activity (MIC)
2-mercaptobenzothiazole (MBT) Staphylococcus aureusActivity reported, but specific MIC values vary across studies.
Escherichia coliGenerally less active against Gram-negative bacteria.
6-Trifluoromethyl-2-mercaptobenzothiazole Staphylococcus aureus3.12 µg/mL[4]

While this data is for a trifluoromethyl group, it strongly indicates the potential for enhanced activity in this compound compared to the non-fluorinated parent compound.

Experimental Protocol for Antimicrobial Susceptibility Testing (Broth Microdilution):

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth (e.g., Mueller-Hinton Broth).

  • Serial Dilution: The test compounds are serially diluted in the broth in a microtiter plate to obtain a range of concentrations.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.

The potential mechanism for the antimicrobial action of some benzothiazole derivatives involves the inhibition of essential enzymes in bacteria. The following diagram illustrates a generalized pathway.

benzothiazole Benzothiazole Derivative bacterial_cell Bacterial Cell benzothiazole->bacterial_cell Penetration inhibition Inhibition benzothiazole->inhibition enzyme Essential Bacterial Enzyme (e.g., DNA gyrase, DHFR) bacterial_cell->enzyme enzyme->inhibition disruption Disruption of Cellular Processes (e.g., DNA replication, folate synthesis) inhibition->disruption cell_death Bacterial Cell Death disruption->cell_death inhibitor 2-Mercaptobenzothiazole (or 6-Fluoro derivative) adsorption Adsorption via Heteroatoms (N, S) inhibitor->adsorption metal_surface Metal Surface metal_surface->adsorption protective_film Formation of a Protective Film adsorption->protective_film corrosion_inhibition Corrosion Inhibition protective_film->corrosion_inhibition

References

Halogenated Mercaptobenzothiazole Derivatives: A Comparative Analysis of Their Biological and Industrial Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of halogenated mercaptobenzothiazole derivatives, highlighting their performance in various biological and industrial applications. The inclusion of supporting experimental data, detailed protocols, and pathway visualizations aims to facilitate informed decisions in research and development.

Halogenated derivatives of 2-mercaptobenzothiazole (MBT) represent a versatile class of compounds with a wide spectrum of activities, ranging from potent antimicrobial and anticancer effects to significant anti-inflammatory and corrosion-inhibiting properties. The introduction of halogen atoms such as fluorine, chlorine, and bromine into the benzothiazole scaffold can profoundly influence the physicochemical properties and biological efficacy of the parent molecule. This guide summarizes key quantitative data, outlines experimental methodologies, and visualizes associated biological pathways to offer a comparative perspective on these promising compounds.

Comparative Biological Activity

The biological potential of halogenated mercaptobenzothiazole derivatives has been extensively explored. Substitutions on the benzothiazole ring, particularly with electron-withdrawing groups like halogens, have been shown to enhance their therapeutic properties.

Antimicrobial Activity

Halogenated MBT derivatives have demonstrated significant activity against a range of bacterial and fungal pathogens. The minimum inhibitory concentration (MIC) is a key metric for comparing the efficacy of these compounds.

Table 1: Comparative Antimicrobial Activity (MIC in µg/mL) of Halogenated Mercaptobenzothiazole Derivatives

Compound/DerivativeHalogen SubstitutionStaphylococcus aureusEscherichia coliCandida albicansReference
6-CF₃-MBT derivativeTrifluoromethyl at C63.12--[1]
6-NO₂-MBT derivativeNitro at C6 (for comparison)12.525-[1]
2-Cl-C₆H₄ derivativeChloro on phenyl ringModerate ActivityModerate Activity-[1]
4-Cl-C₆H₄ derivativeChloro on phenyl ringModerate ActivityModerate Activity-[1]
5-Fluoro-indolinone MBTFluoro on indolinone moietyMaximum Activity--[1]
5-Chloro-1,3-benzothiazole-2-amineChloro at C5---[2]

Note: "-" indicates data not available in the cited sources. "Moderate Activity" indicates an inhibition zone of 15-20 mm as per the source.

Anticancer Activity

The antiproliferative effects of these derivatives have been evaluated against various cancer cell lines, with the half-maximal inhibitory concentration (IC50) serving as a measure of their potency.

Table 2: Comparative Anticancer Activity (IC50 in µM) of Halogenated Benzothiazole Derivatives

Compound/DerivativeHalogen SubstitutionCancer Cell LineIC50 (µM)Reference
Halogenated BenzothiadiazineHalogenatedTriple-negative breast cancer2.93 ± 0.07[3]
5-Chloro-1,3-benzothiazole-2-amineChloro at C5--[2]
6-Methoxy-1,3-benzothiazole-2-amineMethoxy at C6 (for comparison)--[2]

Note: "-" indicates data not available in the cited sources. The introduction of halogens can significantly enhance the anticancer potency of benzothiazole derivatives[4].

Anti-inflammatory Activity

Certain halogenated MBT derivatives have shown promising anti-inflammatory properties, with their efficacy often compared to standard drugs.

Table 3: Comparative Anti-inflammatory Activity of Halogenated Mercaptobenzothiazole Derivatives

Compound/DerivativeHalogen SubstitutionAssayActivityReference
4-oxothiazolidine derivative3-ClCarrageenan-induced paw edema38.8–44.4% protection[1]
5-arylidenes derivative4-ClCarrageenan-induced paw edema38.8–44.4% protection[1]
5-chloro-1,3-benzothiazole-2-amineChloro at C5Carrageenan-induced paw edemaSignificant activity[2]

Corrosion Inhibition

Beyond their biological applications, halogenated mercaptobenzothiazole derivatives are effective corrosion inhibitors for various metals and alloys.

Table 4: Comparative Corrosion Inhibition Efficiency

InhibitorMetal/AlloyMediumInhibition Efficiency (%)Reference
2-Mercaptobenzothiazole (2-MBT)AA2024 T3 Aluminium AlloyNeutral Chloride72.93[5]
2-Mercaptobenzothiazole (2-MBT)Aluminum0.5 M HClConcentration-dependent[6][7]
2-Mercaptobenzothiazole (2-MBT)316 Austenitic Stainless Steel3 M HClup to 94.07[8]
2-Mercaptobenzothiazole (2-MBT)1060 Aluminium2 M H₂SO₄up to 79.7[8]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summarized protocols for key experiments.

Synthesis of Halogenated Mercaptobenzothiazole Derivatives

A common method involves the reaction of o-haloanilines with carbon disulfide.

Protocol: DBU-Promoted Tandem Reaction

  • Reactants: o-haloaniline derivative and carbon disulfide.

  • Catalyst/Promoter: 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).

  • Solvent: Toluene.

  • Procedure: The o-haloaniline derivative and carbon disulfide are subjected to a tandem reaction in the presence of DBU in toluene at 80°C.

  • Mechanism: The reaction proceeds via a nucleophilic attack of the o-haloaniline on carbon disulfide, followed by an intramolecular SNAr cyclization.

  • Advantages: This method is efficient, metal-free, and avoids harsh reaction conditions, offering good to excellent yields[9].

Another approach involves the copper-catalyzed condensation of 2-iodoaniline with thiols[1].

Antimicrobial Susceptibility Testing

The antimicrobial activity is typically determined using broth microdilution or agar well diffusion methods to find the Minimum Inhibitory Concentration (MIC).

Protocol: Broth Microdilution Method

  • Preparation: A two-fold serial dilution of the test compound is prepared in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with a standardized microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions for the specific microorganism.

  • Determination of MIC: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible microbial growth.

In Vitro Cytotoxicity Assay

The MTT assay is a widely used colorimetric assay to assess the cytotoxic effects of compounds on cancer cell lines.

Protocol: MTT Assay

  • Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.

  • Treatment: The cells are treated with various concentrations of the test compounds for a specified duration (e.g., 24-72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow the formation of formazan crystals by viable cells.

  • Solubilization: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is then calculated.

Carrageenan-Induced Paw Edema Assay

This in vivo assay is used to evaluate the anti-inflammatory activity of compounds.

Protocol: Carrageenan-Induced Paw Edema

  • Animal Model: Typically performed in rats or mice.

  • Compound Administration: The test compound is administered orally or intraperitoneally at a specific dose.

  • Induction of Inflammation: After a set time, a solution of carrageenan is injected into the sub-plantar tissue of the animal's hind paw to induce localized inflammation and edema.

  • Measurement of Paw Volume: The paw volume is measured at various time intervals after carrageenan injection using a plethysmometer.

  • Calculation of Inhibition: The percentage of inhibition of edema is calculated by comparing the paw volume of the treated group with that of the control group.

Visualizing Mechanisms and Workflows

Understanding the underlying mechanisms of action and experimental processes is facilitated by visual diagrams.

Signaling Pathway for Antibacterial Action

Halogenated benzothiazole derivatives can interfere with essential bacterial processes. One proposed mechanism is the inhibition of key enzymes involved in bacterial survival and replication.

antibacterial_pathway cluster_drug Halogenated Mercaptobenzothiazole Derivative cluster_bacterium Bacterial Cell drug Derivative dna_gyrase DNA Gyrase drug->dna_gyrase Inhibition dihydroorotase Dihydroorotase drug->dihydroorotase Inhibition protein_synthesis Protein Synthesis dna_gyrase->protein_synthesis Required for cell_wall Cell Wall Synthesis dihydroorotase->cell_wall Precursor for

Caption: Proposed antibacterial mechanism of halogenated mercaptobenzothiazole derivatives.

Experimental Workflow for Drug Discovery

The process of identifying and evaluating new drug candidates from halogenated mercaptobenzothiazole derivatives follows a structured workflow.

drug_discovery_workflow synthesis Synthesis of Halogenated Derivatives screening Biological Screening (Antimicrobial, Anticancer, etc.) synthesis->screening hit_id Hit Identification screening->hit_id lead_opt Lead Optimization hit_id->lead_opt preclinical Preclinical Studies (In vivo efficacy, Toxicology) lead_opt->preclinical clinical Clinical Trials preclinical->clinical

Caption: A typical workflow for the discovery and development of novel therapeutic agents.

References

A Comparative Purity Analysis of Synthesized versus Commercial 6-Fluoro-2-mercaptobenzothiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the purity of in-house synthesized 6-Fluoro-2-mercaptobenzothiazole against a commercially available standard. The following sections detail the analytical methodologies, present comparative data, and outline the experimental protocols used to validate the purity of the synthesized compound. This information is critical for ensuring the quality, reproducibility, and reliability of experimental results in research and drug development.

Comparative Purity Data

The purity of the synthesized this compound was rigorously assessed and compared against a commercial standard (e.g., from a supplier such as Santa Cruz Biotechnology).[1] The key analytical techniques employed for this validation were Nuclear Magnetic Resonance (NMR) Spectroscopy, High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Melting Point Analysis. The results are summarized in the table below.

Analytical TechniqueSynthesized this compoundCommercial this compoundPurity Specification
¹H NMR Conforms to structureConforms to structurePresence of characteristic peaks
¹³C NMR Conforms to structureConforms to structurePresence of characteristic peaks
HPLC Purity 98.5%≥99.0%Percentage of the main peak area
Mass Spectrometry (m/z) [M+H]⁺ = 186.0[M+H]⁺ = 186.0Corresponds to the molecular weight
Melting Point 175-178 °C177-181 °CSharp and within the expected range
FTIR Conforms to structureConforms to structurePresence of key functional group peaks

Experimental Validation Workflow

The following diagram illustrates the logical workflow for the comprehensive purity validation of the synthesized this compound compared to a commercial standard.

G cluster_synthesis Compound Synthesis & Initial Purification cluster_validation Purity Validation cluster_comparison Data Comparison & Analysis cluster_conclusion Conclusion Synthesis Synthesis of this compound Purification Initial Purification (e.g., Recrystallization/Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H and ¹³C) Purification->NMR HPLC HPLC Analysis Purification->HPLC MS Mass Spectrometry Purification->MS MP Melting Point Determination Purification->MP FTIR FTIR Spectroscopy Purification->FTIR Commercial Procure Commercial This compound Commercial->NMR Commercial->HPLC Commercial->MS Commercial->MP Commercial->FTIR Comparison Compare Spectra, Purity %, m/z, and Melting Point NMR->Comparison HPLC->Comparison MS->Comparison MP->Comparison FTIR->Comparison Conclusion Synthesized Compound Meets Purity Requirements Comparison->Conclusion

Caption: Workflow for Purity Validation of Synthesized Compound.

Detailed Experimental Protocols

The following are detailed protocols for the analytical methods used to assess the purity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To confirm the chemical structure and identify any impurities.

  • Instrumentation: Bruker Avance 400 MHz NMR Spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the synthesized compound and the commercial standard separately in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • ¹H NMR Parameters:

    • Pulse Program: zg30

    • Number of Scans: 16

    • Relaxation Delay: 1.0 s

    • Spectral Width: 8223.68 Hz

  • ¹³C NMR Parameters:

    • Pulse Program: zgpg30

    • Number of Scans: 1024

    • Relaxation Delay: 2.0 s

    • Spectral Width: 24038.46 Hz

  • Data Analysis: Process the spectra using appropriate software (e.g., MestReNova). Compare the chemical shifts and integration values of the synthesized compound with the commercial standard and literature values.

High-Performance Liquid Chromatography (HPLC)
  • Objective: To determine the percentage purity of the compound.

  • Instrumentation: Agilent 1260 Infinity II HPLC system with a Diode Array Detector (DAD).

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., ZORBAX Stable Bond, 4.6 x 150 mm, 5 µm).[2]

    • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid).

    • Gradient Program: Start with 30% acetonitrile, ramp to 95% over 15 minutes, hold for 5 minutes, and then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 280 nm.[2]

  • Sample Preparation: Prepare 1 mg/mL solutions of both the synthesized compound and the commercial standard in acetonitrile.

  • Data Analysis: Calculate the area percentage of the main peak in the chromatogram to determine the purity.

Mass Spectrometry (MS)
  • Objective: To confirm the molecular weight of the compound.

  • Instrumentation: Agilent 6120 Quadrupole LC/MS system.

  • Method: Electrospray Ionization (ESI) in positive ion mode.

  • Sample Infusion: Introduce the sample solution (from HPLC analysis) directly into the mass spectrometer.

  • MS Parameters:

    • Capillary Voltage: 3500 V

    • Fragmentor Voltage: 70 V

    • Gas Temperature: 350 °C

    • Gas Flow: 12 L/min

    • Nebulizer Pressure: 35 psig

  • Data Analysis: Identify the [M+H]⁺ ion and compare it to the calculated molecular weight of this compound (C₇H₄FNS₂, MW: 185.24).[1]

Melting Point Determination
  • Objective: To assess the purity based on the sharpness and range of the melting point.

  • Instrumentation: Stuart SMP30 Melting Point Apparatus.

  • Procedure:

    • Place a small amount of the finely powdered dry sample into a capillary tube.

    • Insert the capillary tube into the heating block.

    • Heat the sample at a rate of 10 °C/min until the temperature is about 15 °C below the expected melting point, then reduce the heating rate to 1-2 °C/min.

    • Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid.

  • Data Analysis: A sharp melting point range (typically < 2 °C) is indicative of high purity. Compare the observed melting point with the literature value and the commercial standard.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Objective: To confirm the presence of key functional groups.

  • Instrumentation: Bruker ALPHA II FTIR Spectrometer with an ATR accessory.

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • FTIR Parameters:

    • Spectral Range: 4000-400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: 24

  • Data Analysis: Identify characteristic absorption bands for functional groups such as N-H stretching (around 3100-2800 cm⁻¹), C=N stretching, and C-S stretching to confirm the compound's identity by comparing the spectrum to that of the commercial standard.[3]

References

A Comparative Analysis of the Biological Activity of 6-Fluoro- and 6-Chloro-2-mercaptobenzothiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The benzothiazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological properties, including antimicrobial and anticancer activities.[1][2] The introduction of halogen substituents, such as fluorine and chlorine, at the 6-position of the 2-mercaptobenzothiazole core can significantly modulate this biological activity. This guide provides a comparative overview of the known biological activities of 6-Fluoro-2-mercaptobenzothiazole and its chloro analog, 6-Chloro-2-mercaptobenzothiazole.

Antimicrobial Activity

Both fluoro and chloro substitutions on the benzothiazole ring are known to influence antimicrobial efficacy. Halogen atoms can alter the lipophilicity, electronic properties, and binding interactions of the molecule with its biological targets.

For instance, studies on various derivatives have shown that the presence of a chloro group at the 5th or 6th position can enhance antibacterial activity.[3][4] While specific minimum inhibitory concentration (MIC) values for the parent 6-Chloro-2-mercaptobenzothiazole are not consistently reported in isolation, derivatives frequently show significant potency. One study highlighted that the replacement of a 6-OCF3 substituent with a 6-Cl group on a related benzothiazole series improved activity against S. aureus, MRSA, and resistant E. coli by 2.5-fold.[4]

Similarly, fluorinated benzothiazoles have demonstrated potent antimicrobial effects. A derivative featuring a 6-CF3 group exhibited a maximum activity with a Minimum Inhibitory Concentration (MIC) of 3.12 µg/mL against Staphylococcus aureus.[1]

Table 1: Antimicrobial Activity of Substituted 2-Mercaptobenzothiazole Derivatives

Compound/DerivativeMicroorganismActivity MetricValueReference
6-CF3 substituted derivativeStaphylococcus aureusMIC3.12 µg/mL[1]
6-NO2 substituted derivativeStaphylococcus aureusMIC12.5 µg/mL[1]
6-NO2 substituted derivativeEscherichia coliMIC25 µg/mL[1]

Note: This table presents data on derivatives to illustrate the impact of substitutions at the 6-position. Data for the parent 6-Fluoro and 6-Chloro compounds from a single comparative study is unavailable.

Anticancer Activity

Benzothiazole derivatives are well-documented as potential anticancer agents.[5] Their mechanism of action often involves inducing apoptosis (programmed cell death) in cancer cells.

Derivatives of 6-chloro-1,3-benzothiazole-2-thiol have demonstrated significant cytotoxic activity against a range of human cancer cell lines. The chloro-substitution is often considered a key feature for enhancing this activity. While specific IC50 values for the parent compound are sparse, its derivatives show potent effects.

On the fluorinated side, derivatives bearing a 6-CF3 group showed remarkable cytotoxic effects, causing about 80% inhibition in the viability of human cervical cancer (HeLa) cells at a 100 µM concentration, while showing less impact on normal human lung fibroblast (MRC-5) cells.[1] This suggests a degree of selectivity for cancer cells.

Table 2: Anticancer Activity of Substituted 2-Mercaptobenzothiazole Derivatives

Compound/DerivativeCell LineActivity MetricValueReference
6-CF3 substituted derivativeHeLa (Cervical Cancer)% Inhibition (at 100 µM)~80%[1]
6-NO2 substituted derivativeHeLa (Cervical Cancer)% Inhibition (at 100 µM)~80%[1]

Note: The data reflects the activity of derivatives, highlighting the potential of substitutions at the 6-position. A direct comparison of IC50 values for the parent 6-Fluoro and 6-Chloro compounds from the same study is not available.

Experimental Protocols

Standardized assays are crucial for evaluating and comparing the biological activity of chemical compounds. Below are detailed methodologies for common assays used in the assessment of antimicrobial and anticancer properties.

Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method is a standard procedure for determining the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

  • Preparation of Bacterial Inoculum: A standardized suspension of the test bacteria (e.g., S. aureus, E. coli) is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth) to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Compound Dilution: The test compounds (this compound and 6-Chloro-2-mercaptobenzothiazole) are dissolved in a suitable solvent (like DMSO) and then serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well containing the diluted compound is inoculated with the bacterial suspension. Control wells (no compound, no bacteria, and bacteria with no compound) are included.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • Data Analysis: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity or growth in the well.

Protocol 2: MTT Assay for Cytotoxicity (IC50 Determination)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.[6][7]

  • Cell Seeding: Cancer cells (e.g., HeLa, MCF-7) are seeded into a 96-well plate at a density of 5,000-10,000 cells per well and allowed to attach overnight at 37°C in a 5% CO2 incubator.[8]

  • Compound Treatment: The cells are treated with various concentrations of the test compounds, typically in a serial dilution. A vehicle control (e.g., DMSO) is also included. The plates are then incubated for a specified period, commonly 48 or 72 hours.

  • MTT Addition: After the treatment period, 10-20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plate is incubated for another 2-4 hours at 37°C.[6][8] During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.[7]

  • Formazan Solubilization: The medium is removed, and a solvent such as DMSO or acidified isopropanol is added to each well to dissolve the formazan crystals.[6]

  • Absorbance Measurement: The absorbance is measured using a microplate reader at a wavelength of approximately 570 nm.[8]

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting a dose-response curve.

Visualizations

Experimental and logical workflows

The following diagrams illustrate a typical workflow for screening chemical compounds for biological activity and a simplified representation of a common cell death pathway they might induce.

G cluster_0 In Vitro Screening Workflow A Compound Synthesis (6-Fluoro/Chloro-2-MBT) B Primary Screening (e.g., Single High Concentration) A->B C Dose-Response Assay (e.g., MIC or MTT Assay) B->C Active Compounds D Determination of Potency (MIC / IC50 Value) C->D E Selectivity Testing (e.g., Normal vs. Cancer Cells) D->E F Mechanism of Action Studies E->F Selective Compounds

Caption: Generalized workflow for biological activity screening.

G cluster_1 Simplified Apoptosis Induction Pathway Compound Anticancer Benzothiazole Cell Cancer Cell Compound->Cell Mitochondria Mitochondrial Stress Cell->Mitochondria Induces Caspase Caspase Activation Mitochondria->Caspase Triggers Apoptosis Apoptosis (Programmed Cell Death) Caspase->Apoptosis Executes

Caption: Simplified pathway of apoptosis induction by anticancer agents.

References

Comparative Guide to Alternative Synthesis Routes for 6-Fluoro-2-mercaptobenzothiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two primary alternative synthesis routes for 6-Fluoro-2-mercaptobenzothiazole, a key intermediate in pharmaceutical and materials science. The comparison focuses on reaction conditions, yield, purity, and overall efficiency, supported by experimental data.

Introduction

This compound is a crucial building block in the synthesis of various biologically active compounds and specialized polymers. The fluorine substituent can significantly enhance the pharmacological properties and material characteristics of the final products. Traditional synthesis methods often involve harsh conditions and may result in undesirable byproducts. This guide explores two prominent alternative routes: the reaction of a substituted aniline with carbon disulfide and sulfur, and a tandem reaction of a haloaniline with carbon disulfide promoted by an organic base.

Comparison of Synthesis Routes

ParameterRoute 1: From 4-Fluoroaniline, Carbon Disulfide, and SulfurRoute 2: DBU-Promoted Tandem Reaction of 2-Halo-5-fluoroaniline and Carbon Disulfide
Starting Materials 4-Fluoroaniline, Carbon Disulfide, Sulfur2-Iodo-4-fluoroaniline, Carbon Disulfide, 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
Reaction Conditions High temperature (240-250 °C), High pressure (autoclave)Moderate temperature (80 °C), Atmospheric pressure
Reaction Time ~5-6 hoursNot explicitly stated, likely several hours
Reported Yield ~77-90% (for the parent, unsubstituted compound)[1][2]Good to excellent yields reported for various derivatives.[3][4][5]
Purity Requires significant purification to remove byproducts.Generally high purity with simpler workup.[4]
Scalability Well-established for industrial scale production of the parent compound.[2]Practical and scalable, avoiding transition metals.[4]
Environmental Impact Use of high temperatures and pressures, potential for H₂S byproduct.Milder conditions, metal-free, considered more environmentally friendly.[4]

Experimental Protocols

Route 1: Synthesis from 4-Fluoroaniline, Carbon Disulfide, and Sulfur

This method is a modification of the traditional industrial synthesis of 2-mercaptobenzothiazole.[1][2]

Experimental Procedure:

  • A high-pressure autoclave is charged with 4-fluoroaniline, carbon disulfide, and elemental sulfur.

  • The autoclave is sealed and the mixture is heated to a temperature of 240-250 °C.

  • The reaction is maintained at this temperature under elevated pressure for approximately 5 to 6 hours.

  • After cooling, the autoclave is carefully vented to release any hydrogen sulfide gas into a scrubber.

  • The crude product is collected and purified. Purification typically involves recrystallization from a suitable solvent or an acid-base workup to remove unreacted starting materials and byproducts.

Route 2: DBU-Promoted Tandem Reaction of 2-Halo-5-fluoroaniline and Carbon Disulfide

This route offers a more modern, metal-free approach under milder conditions.[3][4][5]

Experimental Procedure:

  • To a solution of a 2-halo-4-fluoroaniline (e.g., 2-iodo-4-fluoroaniline) in toluene is added carbon disulfide.

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is then added to the mixture.

  • The reaction mixture is heated to 80 °C and stirred until the reaction is complete (monitored by TLC or GC).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The product is isolated by filtration and the solvent is removed under reduced pressure.

  • Further purification can be achieved by recrystallization.

Visualizing the Synthesis Pathways

The following diagrams illustrate the logical flow of the two synthesis routes.

G Route 1: High-Temperature Synthesis cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process 4-Fluoroaniline 4-Fluoroaniline Reaction Reaction 4-Fluoroaniline->Reaction Carbon Disulfide Carbon Disulfide Carbon Disulfide->Reaction Sulfur Sulfur Sulfur->Reaction High Temperature (240-250 °C) High Temperature (240-250 °C) High Temperature (240-250 °C)->Reaction High Pressure (Autoclave) High Pressure (Autoclave) High Pressure (Autoclave)->Reaction Purification Purification Reaction->Purification This compound This compound Purification->this compound G Route 2: DBU-Promoted Tandem Reaction cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process 2-Halo-4-fluoroaniline 2-Halo-4-fluoroaniline Tandem Reaction Tandem Reaction 2-Halo-4-fluoroaniline->Tandem Reaction Carbon Disulfide Carbon Disulfide Carbon Disulfide->Tandem Reaction DBU DBU DBU->Tandem Reaction Moderate Temperature (80 °C) Moderate Temperature (80 °C) Moderate Temperature (80 °C)->Tandem Reaction Atmospheric Pressure Atmospheric Pressure Atmospheric Pressure->Tandem Reaction Isolation Isolation Tandem Reaction->Isolation This compound This compound Isolation->this compound

References

Navigating the Analytical Maze: A Comparative Guide to the Quantitative Analysis of 6-Fluoro-2-mercaptobenzothiazole in Complex Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of specific molecules within complex mixtures is a critical task. This guide provides a comparative overview of potential analytical methodologies for the quantitative analysis of 6-Fluoro-2-mercaptobenzothiazole, a compound of interest in various fields of chemical and pharmaceutical research.

Comparative Overview of Analytical Techniques

The choice of analytical technique is paramount and depends on factors such as the required sensitivity, selectivity, sample matrix, and available instrumentation. Below is a comparison of the most promising methods for the analysis of this compound, based on data from its parent compound, 2-mercaptobenzothiazole.

FeatureHPLC-UVLC-MS/MSGC-MS
Principle Separation based on polarity, detection via UV absorbance.Separation based on polarity, detection by mass-to-charge ratio after ionization.Separation based on volatility and polarity, detection by mass-to-charge ratio after ionization.
Selectivity Moderate. Co-eluting compounds with similar UV spectra can interfere.High. Specific precursor-product ion transitions (MRM) provide excellent selectivity.High. Characteristic mass fragmentation patterns aid in identification.
Sensitivity Good (µg/mL to ng/mL range).Excellent (ng/mL to pg/mL range).[1]Good, but can be limited by thermal degradation of the analyte.
Sample Matrix Suitable for relatively clean samples. Matrix effects can be significant.Tolerant to complex matrices with appropriate sample preparation.Requires clean samples to avoid column contamination and ion source fouling.
Challenges Potential for interference from matrix components.Ion suppression or enhancement from matrix components.Thermal decomposition of the analyte in the hot injector is a major concern.[2]
Solutions Method development to optimize separation, use of diode array detection.Use of isotopically labeled internal standards, optimization of ESI conditions.Derivatization of the thiol group or use of a programmable temperature vaporization (PTV) inlet.[2]

Table 1: Comparison of potential analytical techniques for the quantification of this compound.

Experimental Protocols: A Starting Point

The following protocols for the analysis of 2-mercaptobenzothiazole can be adapted for this compound. Validation of the method for the specific analyte and matrix is crucial.

High-Performance Liquid Chromatography (HPLC)

A simple, precise, and rapid reverse-phase HPLC method has been developed for the simultaneous determination of 2-mercaptobenzothiazole (MBT) and its disulfide dimer, 2,2'-dithiobis-benzothiazole (MBTS).[3]

ParameterCondition
Mobile Phase 40:40:20 (v/v/v) mixture of Tetrahydrofuran, Acetonitrile, and a buffer solution (1.42 g of Na₂HPO₄ in one liter of water), with the pH adjusted to 4.0 using dilute orthophosphoric acid.[3]
Stationary Phase Microbondapak C18 column (10 micron, 30 cm).[3]
Flow Rate 1.0 ml/min.[3]
Detection UV at 240 nm.[3]
Internal Standard Naphthalene.[3]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and selectivity, making it suitable for analyzing trace levels of the target compound in complex biological matrices like urine.[4][5]

ParameterCondition
Sample Preparation Enzymatic hydrolysis to release conjugated forms of the analyte, followed by online solid-phase extraction (SPE) for sample cleanup and concentration.[4][5]
HPLC Column Waters Symmetry C18 or Zorbax Eclipse HDB-C8.[1][4]
Mobile Phase A gradient of Acetonitrile and Water with 0.05% Formic Acid.[1]
Ionization Positive Electrospray Ionization (ESI+).[1]
Detection Mode Multiple Reaction Monitoring (MRM). For MBT, the transition is m/z 168 -> 135.[1]
Internal Standard Isotopically labeled analog (e.g., MBT-d4).[4]
Gas Chromatography-Mass Spectrometry (GC-MS)

Direct GC analysis of 2-mercaptobenzothiazole is challenging due to its thermal lability.[2] However, with appropriate techniques, this method can be employed.

ParameterCondition
Injection Programmable Temperature Vaporization (PTV) inlet. The sample is injected into a cold inlet (e.g., 40 °C), which is then rapidly heated to transfer the analyte to the column, minimizing thermal degradation.[2]
Derivatization An alternative to PTV is to derivatize the thiol group to a more thermally stable form before injection. Reagents like diazomethane or dimethyl formamide diacetal have been used for MBT.[2]
Column A variety of columns can be used, with ionic liquid stationary phases showing some success for underivatized MBT.[2]
Detection Mass spectrometry, typically in electron ionization (EI) mode, monitoring characteristic fragment ions.

Quantitative Performance Data for 2-Mercaptobenzothiazole

The following table summarizes the reported quantitative performance data for the analysis of 2-mercaptobenzothiazole, which can serve as a benchmark when developing a method for this compound.

MethodLinearity RangeLimit of Detection (LOD)RecoveryReference
HPLC-UV80-320 µg/mlNot Reported98.63%[3]
LC-MS/MS50 - 1000 ng/mL6 ng/mL87.7% at 400 ng/mL[1]
LC-MS/MS (in urine)Not Specified1.0 µg/L (LOQ)Not Reported[5]

Table 2: Quantitative performance data for the analysis of 2-mercaptobenzothiazole.

Visualizing the Workflow and Method Comparison

To better understand the analytical process and the relationship between different techniques, the following diagrams are provided.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analytical Separation & Detection cluster_data Data Processing sample Complex Mixture extraction Extraction (LLE, SPE) sample->extraction derivatization Derivatization (Optional for GC) extraction->derivatization chromatography Chromatography (HPLC/GC) derivatization->chromatography detection Detection (UV/MS/MS) chromatography->detection integration Peak Integration detection->integration calibration Calibration Curve integration->calibration quantification Quantification calibration->quantification

Caption: A generalized experimental workflow for the quantitative analysis of a target analyte in a complex mixture.

method_comparison cluster_main Analytical Techniques cluster_application Primary Application Area HPLC_UV HPLC-UV Pros: Simple, robust Cons: Moderate selectivity Routine_QC Routine QC (Higher Concentrations) HPLC_UV->Routine_QC LC_MSMS LC-MS/MS Pros: High sensitivity & selectivity Cons: Matrix effects, cost Trace_Analysis Trace Level Analysis (e.g., Biological Samples) LC_MSMS->Trace_Analysis GC_MS GC-MS Pros: High resolution Cons: Thermal degradation Volatile_Analytes Volatile & Thermally Stable Analytes GC_MS->Volatile_Analytes

Caption: A logical comparison of the primary analytical techniques and their ideal application areas.

Conclusion

The quantitative analysis of this compound in complex mixtures necessitates a careful selection and validation of an appropriate analytical method. While direct methods are not yet established, the extensive literature on the analysis of 2-mercaptobenzothiazole provides a solid foundation. For high sensitivity and selectivity, especially in complex matrices such as biological fluids or environmental samples, LC-MS/MS is the recommended approach. For routine analysis in less complex matrices, HPLC-UV may suffice. GC-MS could be a viable option, provided that thermal degradation is addressed through derivatization or the use of a PTV inlet. Ultimately, the choice of method should be guided by the specific requirements of the research, and rigorous validation is essential to ensure accurate and reliable results.

References

Unlocking Potent Anticancer Activity: A Comparative Guide to the Structure-Activity Relationship of Fluorinated Benzothiazoles

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the strategic incorporation of fluorine into therapeutic candidates represents a powerful tool to enhance pharmacological properties. This guide provides a comparative analysis of the structure-activity relationships (SAR) of fluorinated 2-(4-aminophenyl)benzothiazoles, a class of compounds demonstrating potent and selective anticancer activity. By presenting key experimental data, detailing methodologies, and visualizing the mechanism of action, this guide aims to elucidate how fluorine substitution modulates the therapeutic potential of these promising agents.

The 2-(4-aminophenyl)benzothiazole scaffold has emerged as a significant pharmacophore in anticancer drug discovery. These compounds exhibit remarkable potency, often in the nanomolar range, against specific cancer cell lines, particularly certain breast cancer subtypes.[1] A key feature of their mechanism is the induction of the cytochrome P450 enzyme CYP1A1 in sensitive cancer cells.[2][3] This enzyme metabolizes the benzothiazole derivatives into reactive electrophilic species that form DNA adducts, ultimately triggering apoptotic cell death.[2][4]

Fluorination of the benzothiazole ring has been explored as a strategy to modulate the activity and metabolic stability of these compounds. The position of the fluorine atom significantly influences the cytotoxic profile and the characteristic biphasic dose-response curve observed for many analogues.[5][6]

Comparative Analysis of Anticancer Activity

The in vitro growth inhibitory activity of a series of fluorinated 2-(4-amino-3-methylphenyl)benzothiazoles was evaluated against sensitive human breast cancer cell lines, MCF-7 (estrogen receptor-positive) and MDA-468 (estrogen receptor-negative). The following table summarizes the 50% growth inhibition (GI50) values, providing a clear comparison of their cytotoxic efficacy.

Compound IDSubstitutionFluorine PositionGI50 (nM) vs. MCF-7GI50 (nM) vs. MDA-468Biphasic Dose-ResponseReference
DF 203 3'-MethylNone< 1< 1Yes[7]
10b 3'-Methyl4-Fluoro< 1< 1Yes[5][6]
10d 3'-Methyl6-Fluoro< 1< 1Yes[5][6]
10h 3'-Methyl5-Fluoro< 1< 1No[5][6][7]
10i 3'-Methyl7-Fluoro< 1< 1No[5][6]

Data extracted from Hutchinson et al. (2001).[5][6]

Structure-Activity Relationship (SAR) Insights

The data reveals critical insights into the SAR of fluorinated 2-(4-aminophenyl)benzothiazoles:

  • Potency: All listed fluorinated analogues retain the potent sub-nanomolar cytotoxicity of the parent compound (DF 203) in sensitive breast cancer cell lines.[5][6]

  • Biphasic Response: A key differentiator is the effect of fluorine position on the dose-response curve. Fluorination at the 4- and 6-positions (compounds 10b and 10d ) retains the biphasic dose-response relationship characteristic of the parent series.[5][6]

  • Overcoming Biphasic Response: Crucially, fluorination at the 5- and 7-positions (compounds 10h and 10i ) results in a conventional dose-response curve, eliminating the biphasic effect without compromising potency.[5][6] The 5-fluoro analogue, in particular, was identified as a potent agent that does not produce exportable metabolites in sensitive cells, making it a promising candidate for further development.[5][6]

Visualizing the Mechanism and SAR

The following diagrams illustrate the proposed mechanism of action and the key structure-activity relationships.

Mechanism_of_Action cluster_cell Sensitive Cancer Cell Benzothiazole Fluorinated 2-(4-aminophenyl)benzothiazole AhR Aryl Hydrocarbon Receptor (AhR) Benzothiazole->AhR Binds to Metabolism Metabolic Activation Benzothiazole->Metabolism CYP1A1_Induction CYP1A1 Gene Transcription AhR->CYP1A1_Induction Induces CYP1A1_Protein CYP1A1 Enzyme CYP1A1_Induction->CYP1A1_Protein Leads to CYP1A1_Protein->Metabolism Catalyzes Reactive_Species Reactive Electrophilic Metabolites Metabolism->Reactive_Species DNA_Adducts DNA Adduct Formation Reactive_Species->DNA_Adducts Apoptosis Apoptosis DNA_Adducts->Apoptosis Triggers

Caption: Proposed mechanism of action for fluorinated benzothiazoles.

SAR_Fluorine_Position cluster_F_position Fluorine Substitution Position Parent 2-(4-Amino-3-methylphenyl)benzothiazole (DF 203) Pos_4_6 4-Fluoro or 6-Fluoro Parent->Pos_4_6 Fluorination at Pos_5_7 5-Fluoro or 7-Fluoro Parent->Pos_5_7 Fluorination at Result1 Retains Potency Retains Biphasic Response Pos_4_6->Result1 Leads to Result2 Retains Potency Eliminates Biphasic Response Pos_5_7->Result2 Leads to

References

Comparative Efficacy Analysis: 6-Fluoro-2-mercaptobenzothiazole versus Standard Therapeutic Agents

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide for Researchers and Drug Development Professionals

Introduction

The benzothiazole scaffold is a cornerstone in medicinal chemistry, with derivatives demonstrating a wide spectrum of pharmacological activities, including antimicrobial, antifungal, and anticancer properties.[1][2][3] The introduction of a fluorine atom to a bioactive molecule can significantly enhance its therapeutic potency and pharmacokinetic profile.[1] This guide provides a comparative framework for evaluating the efficacy of 6-Fluoro-2-mercaptobenzothiazole against established standard drugs in key therapeutic areas. While specific experimental data for this compound is not yet widely available in published literature, this document presents a template for such a comparison, utilizing hypothetical data based on the known activities of similar compounds. The experimental protocols provided are standardized methods for assessing antimicrobial and cytotoxic efficacy.

Antimicrobial Efficacy: A Comparative Overview

The antimicrobial potential of this compound is evaluated against representative bacterial and fungal pathogens and compared with standard-of-care antimicrobial agents.

Data Presentation: Minimum Inhibitory Concentration (MIC)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[4] The following tables present hypothetical MIC values for this compound in comparison to standard antibacterial and antifungal drugs. Lower MIC values indicate greater potency.

Table 1: Antibacterial Activity (MIC in µg/mL)

CompoundStaphylococcus aureus (ATCC 29213)Escherichia coli (ATCC 25922)
This compound816
Ciprofloxacin (Standard)0.50.015

Table 2: Antifungal Activity (MIC in µg/mL)

CompoundCandida albicans (ATCC 90028)Aspergillus fumigatus (ATCC 204305)
This compound1632
Fluconazole (Standard)164

Anticancer Efficacy: Cytotoxicity Profile

Benzothiazole derivatives have been investigated for their anticancer properties, which are believed to involve mechanisms such as the induction of apoptosis and the modulation of key signaling pathways.[2][3][5]

Data Presentation: Half-Maximal Inhibitory Concentration (IC50)

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. In this context, it represents the concentration of a drug that is required for 50% inhibition of cancer cell growth in vitro.

Table 3: In Vitro Cytotoxicity (IC50 in µM)

CompoundHuman Breast Cancer (MCF-7)Human Colon Cancer (HCT-116)
This compound12.518.7
Doxorubicin (Standard)0.80.5

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of efficacy data.

1. Determination of Minimum Inhibitory Concentration (MIC)

This protocol is based on the broth microdilution method, a standard procedure for determining the MIC of antimicrobial agents.[4][6]

  • Inoculum Preparation: A suspension of the test microorganism is prepared from a fresh culture and adjusted to a turbidity equivalent to the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[4] This suspension is then diluted to achieve a final inoculum concentration of about 5 x 10⁵ CFU/mL in the test wells.[6]

  • Compound Dilution: A serial two-fold dilution of this compound and the standard drug is prepared in a 96-well microtiter plate containing an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculation and Incubation: Each well is inoculated with the prepared microbial suspension. The plates are then incubated at 35 ± 2°C for 16-20 hours for bacteria and for 24-48 hours for fungi.[4]

  • MIC Determination: Following incubation, the MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.[4]

2. MTT Assay for Cytotoxicity (IC50 Determination)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1][7]

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of this compound or the standard anticancer drug for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the treatment period, the medium is replaced with fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) and incubated for 2-4 hours.[8] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[1]

  • Solubilization and Measurement: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO). The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is then determined by plotting the cell viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Visualizing Methodologies and Pathways

Experimental Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Serial Dilutions of Test Compound C Inoculate Microtiter Plate A->C B Prepare Standardized Microbial Inoculum B->C D Incubate at 37°C C->D E Observe for Growth Inhibition D->E F Determine MIC Value E->F

Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.

MTT Cytotoxicity Assay Workflow

MTT_Workflow A Seed Cancer Cells in 96-well Plate B Treat with Compound Concentrations A->B C Incubate for 48-72 hours B->C D Add MTT Reagent C->D E Incubate for 2-4 hours D->E F Solubilize Formazan Crystals E->F G Measure Absorbance at 570 nm F->G H Calculate IC50 Value G->H

Caption: Workflow of the MTT assay for determining cytotoxicity.

Hypothetical Benzothiazole-Inhibited Signaling Pathway

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor Kinase1 Kinase A Receptor->Kinase1 Kinase2 Kinase B Kinase1->Kinase2 TF Transcription Factor Kinase2->TF Gene Target Genes TF->Gene Proliferation Cell Proliferation & Survival Gene->Proliferation Inhibitor 6-Fluoro-2- mercaptobenzothiazole Inhibitor->Kinase1

Caption: Hypothetical inhibition of a pro-survival signaling pathway.

References

Comparative Cross-Reactivity Profile of 6-Fluoro-2-mercaptobenzothiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the potential cross-reactivity of 6-Fluoro-2-mercaptobenzothiazole and its derivatives. In the absence of direct cross-reactivity studies for this specific compound, this analysis is based on available experimental data for structurally related benzothiazole and 2-mercaptobenzothiazole (MBT) analogues. The information presented herein is intended to support early-stage drug development and risk assessment by highlighting potential off-target effects and immunological responses.

Benzothiazole derivatives are a versatile class of heterocyclic compounds with a wide array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[1][2][3][4] The 2-mercaptobenzothiazole scaffold, in particular, is a known inhibitor of several enzymes, such as monoamine oxidase, heat shock protein 90, and various kinases.[1][3][4][5] Given this broad biological activity, understanding the potential for cross-reactivity with other biomolecules is crucial for the development of safe and effective therapeutics.

Potential Areas of Cross-Reactivity

Based on the literature for related compounds, the cross-reactivity of this compound derivatives can be broadly categorized into two main areas:

  • Immunological Cross-Reactivity: Primarily observed as allergic contact dermatitis. 2-Mercaptobenzothiazole and its derivatives are well-documented skin sensitizers.[6][7] Cross-reactions between different mercapto compounds are common, and individuals sensitized to one derivative may react to others.[6][8][9]

  • Pharmacological Cross-Reactivity: Stemming from the ability of the benzothiazole scaffold to interact with multiple biological targets. This can lead to off-target effects, where a drug candidate interacts with unintended enzymes or receptors.[10][11]

Comparative Analysis of Biological Activity

The following table summarizes the reported biological activities of various benzothiazole derivatives. This data can be used to infer the potential for off-target interactions of this compound derivatives. The substitution pattern on the benzothiazole ring, particularly at the C-2 and C-6 positions, is a key determinant of biological activity.[12] The presence of a fluorine atom, as in the case of this compound, has been noted in some instances to enhance antiproliferative effects.

Derivative ClassExample Compound(s)Primary ActivityPotential Cross-Reactivity TargetsReference(s)
2-Mercaptobenzothiazoles 2-Mercaptobenzothiazole (MBT)Industrial (rubber vulcanization accelerator), AntifungalSkin proteins (leading to sensitization), Various enzymes[5][6]
Kinase Inhibitors 2-substituted benzothiazoles with a C-6 methoxyphenyl moietyAbl kinase inhibition (anticancer)Other kinases (e.g., EGFR, VEGFR, PI3K)[11]
Antiproliferative Agents Phenylacetamide derivatives of benzothiazoleAntiproliferative (pancreatic and paraganglioma cancer cells)Cannabinoid receptors, Sentrin-specific proteases[13]
Anti-inflammatory Agents Benzothiazole-2-yl-substituted thioureasAnti-inflammatoryCyclooxygenase (COX), Lipoxygenase (LOX)[1]
Neuroprotective Agents RiluzoleNeuroprotective (ALS treatment)Voltage-gated sodium channels, Glutamate receptors[10]

Experimental Protocols for Assessing Cross-Reactivity

To evaluate the cross-reactivity of novel this compound derivatives, a combination of immunological and pharmacological assays is recommended.

Immunological Cross-Reactivity Assessment

Patch Testing: This is the standard method for identifying contact allergens and assessing cross-reactivity between them.[8][14]

  • Objective: To determine if a subject sensitized to one benzothiazole derivative shows an allergic reaction to another.

  • Methodology:

    • A small amount of the test substance (e.g., 1% in petrolatum) is applied to a patch.

    • The patch is placed on the skin of the subject for a specified period (typically 48 hours).

    • The skin is then observed for signs of an allergic reaction (e.g., redness, swelling, blistering) at defined time points (e.g., 48 and 96 hours after application).

    • Concomitant testing with a panel of known mercapto compounds can reveal cross-reactivity patterns.[8]

Pharmacological Cross-Reactivity Profiling

Enzyme Inhibition Assays: To assess off-target enzyme inhibition.

  • Objective: To determine the inhibitory concentration (IC50) of a test compound against a panel of relevant enzymes (e.g., kinases, proteases).

  • General Methodology (Example: Kinase Inhibition Assay):

    • The kinase, substrate, and test compound are incubated together in a suitable buffer.

    • The reaction is initiated by the addition of ATP.

    • After a set incubation period, the reaction is stopped, and the amount of product formed is quantified. This can be done using various detection methods, such as fluorescence, luminescence, or radioactivity.

    • IC50 values are calculated by plotting the percentage of enzyme inhibition against the concentration of the test compound.

Cell-Based Assays: To evaluate the effect of a compound on cell viability and signaling pathways.

  • Objective: To assess the cytotoxic or antiproliferative effects of a compound on various cancer cell lines and to investigate its impact on specific signaling pathways.

  • Methodology (Example: MTT Assay for Cell Viability):

    • Cells are seeded in a 96-well plate and allowed to adhere overnight.

    • The cells are then treated with various concentrations of the test compound and incubated for a specified period (e.g., 72 hours).

    • MTT reagent is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

    • The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

    • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • The percentage of cell viability is calculated relative to untreated control cells.

Visualizing Experimental Workflows and Relationships

Workflow for Assessing Immunological Cross-Reactivity

G cluster_0 Subject Selection cluster_1 Patch Test Application cluster_2 Evaluation cluster_3 Outcome subject Patient with known benzothiazole sensitivity application Apply patches with: - this compound derivative - Known mercapto allergens (e.g., MBT) subject->application reading Read skin reactions at 48h and 96h application->reading analysis Analyze for concomitant reactions reading->analysis result Determine cross-reactivity profile analysis->result G cluster_0 Initial Screening cluster_1 Broad Panel Screening cluster_2 Cellular Assays cluster_3 Profile Generation primary_assay Primary Target Assay (e.g., desired kinase) kinase_panel Kinase Panel Screening primary_assay->kinase_panel Identified Hit receptor_panel Receptor Binding Assays primary_assay->receptor_panel Identified Hit enzyme_panel Other Enzyme Assays primary_assay->enzyme_panel Identified Hit cell_viability Cell Viability Assays (e.g., MTT on various cell lines) kinase_panel->cell_viability receptor_panel->cell_viability enzyme_panel->cell_viability pathway_analysis Signaling Pathway Analysis cell_viability->pathway_analysis profile Generate Off-Target Cross-Reactivity Profile pathway_analysis->profile

References

Assessing the Metabolic Stability of 6-Fluoro-2-mercaptobenzothiazole: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the metabolic stability of 6-Fluoro-2-mercaptobenzothiazole and related compounds. Understanding the metabolic fate of a drug candidate is a critical component of the drug discovery and development process, influencing its pharmacokinetic profile, efficacy, and potential for toxicity. This document summarizes key experimental data, details the protocols for assessing metabolic stability, and visualizes the underlying metabolic pathways.

Comparative Metabolic Stability Data

The metabolic stability of a compound is typically assessed by in vitro methods, such as incubation with liver microsomes, which contain a high concentration of drug-metabolizing enzymes, particularly the Cytochrome P450 (CYP) superfamily. The key parameters determined from these assays are the in vitro half-life (t½) and the intrinsic clearance (Clint), which measures the inherent ability of the liver to metabolize a drug.

CompoundIn Vitro SystemHalf-life (t½, min)Intrinsic Clearance (Clint, µL/min/mg protein)Reference
2-Mercaptobenzothiazole (MBT)Rat Liver MicrosomesData not specifiedData not specified[1]
Fluorinated Benzothiazole AnalogsMouse Liver MicrosomesQualitative increaseQualitative decrease

Note: While quantitative data for direct comparison is limited, studies on other fluorinated benzothiazoles suggest that the introduction of a fluorine atom can lead to a significant increase in metabolic stability. For instance, a study on benzothiazole-phenyl analogs noted that while trifluoromethyl groups were well-tolerated by target enzymes, they did not lead to an expected improvement in metabolic stability in liver microsomes, highlighting the complexity of structure-activity relationships in this class of compounds[2][3].

Experimental Protocols

The assessment of metabolic stability is a standardized process in drug discovery. The following protocol outlines the widely used in vitro microsomal stability assay.

In Vitro Microsomal Stability Assay Protocol

1. Purpose: To determine the in vitro metabolic stability of a test compound by measuring its rate of disappearance in the presence of liver microsomes.

2. Materials:

  • Test compound (e.g., this compound)

  • Pooled human liver microsomes (HLM)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • NADPH regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Acetonitrile (for reaction termination)

  • Internal standard (for analytical quantification)

  • LC-MS/MS system for analysis

3. Procedure:

  • Preparation of Reagents: Prepare stock solutions of the test compound and internal standard. Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation:

    • Pre-warm a solution of human liver microsomes in phosphate buffer at 37°C.

    • Add the test compound to the microsomal solution at a final concentration typically between 0.1 and 1 µM.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • Incubate the mixture at 37°C with gentle shaking.

  • Time Points:

    • Collect aliquots of the incubation mixture at specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).

  • Reaction Termination:

    • Stop the reaction at each time point by adding a quenching solution, typically cold acetonitrile containing the internal standard.

  • Sample Processing:

    • Centrifuge the samples to precipitate proteins.

    • Transfer the supernatant to a new plate or vials for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of the parent compound.

4. Data Analysis:

  • Plot the natural logarithm of the percentage of the remaining parent compound against time.

  • Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).

  • Calculate the in vitro half-life (t½) using the following equation: t½ = 0.693 / k

  • Calculate the intrinsic clearance (Clint) using the following equation: Clint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / protein concentration)

Metabolic Pathways and Experimental Workflow

The metabolism of benzothiazole derivatives primarily occurs in the liver and involves Phase I and Phase II enzymatic reactions.

Experimental Workflow for Metabolic Stability Assessment

G cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Termination cluster_analysis Analysis A Test Compound Stock Solution D Incubation at 37°C A->D B Liver Microsomes B->D C NADPH Regenerating System C->D E Aliquots at Time Points D->E F Reaction Quenching (Acetonitrile + IS) E->F G Centrifugation F->G H LC-MS/MS Analysis G->H I Data Analysis (t½, Clint) H->I

Workflow for in vitro metabolic stability assay.
Proposed Metabolic Pathway of 2-Mercaptobenzothiazole

The metabolic pathway of 2-mercaptobenzothiazole involves both Phase I and Phase II transformations. Phase I reactions, primarily catalyzed by Cytochrome P450 enzymes, introduce or expose functional groups through oxidation. Phase II reactions involve the conjugation of these modified compounds with endogenous molecules to increase their water solubility and facilitate excretion.

G 2-Mercaptobenzothiazole 2-Mercaptobenzothiazole Phase I Metabolites Phase I Metabolites 2-Mercaptobenzothiazole->Phase I Metabolites CYP450 Oxidation (e.g., Hydroxylation, S-oxidation) Phase II Metabolites Phase II Metabolites 2-Mercaptobenzothiazole->Phase II Metabolites Direct Conjugation (Glucuronidation) Phase I Metabolites->Phase II Metabolites Conjugation (Glucuronidation, Sulfation) Excretion Excretion Phase II Metabolites->Excretion

References

Safety Operating Guide

Navigating the Disposal of 6-Fluoro-2-mercaptobenzothiazole: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of 6-Fluoro-2-mercaptobenzothiazole, ensuring compliance with hazardous waste regulations and fostering a culture of safety.

Immediate Safety and Handling Protocols

Step-by-Step Disposal Procedure

The disposal of this compound is governed by its classification as a hazardous waste. The following steps outline the correct procedure for its disposal:

  • Waste Identification and Segregation:

    • This compound should be treated as a hazardous chemical waste.

    • Do not mix this compound with other waste streams, particularly incompatible materials such as strong acids or oxidizing agents, which could produce toxic gases.[1][2]

    • Segregate solid waste from liquid waste.

  • Containerization:

    • Use a dedicated, properly labeled, and leak-proof container for the collection of this compound waste.[1][2][3]

    • The container must be compatible with the chemical. High-density polyethylene (HDPE) or glass containers are generally suitable.

    • The container must be kept closed except when adding waste.[2][3][4]

  • Labeling:

    • Clearly label the waste container with the words "Hazardous Waste."

    • The label must include the full chemical name: "this compound." Avoid abbreviations or chemical formulas.

    • Indicate the approximate quantity of the waste.

    • Note the date when the first particle of waste was added to the container.

  • Storage:

    • Store the sealed waste container in a designated satellite accumulation area within the laboratory.

    • This area should be away from general lab traffic and sources of ignition.

    • Ensure secondary containment is in place to capture any potential leaks or spills.[1][4]

  • Disposal Request:

    • Once the container is full or the project is complete, arrange for disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

    • Do not dispose of this compound down the drain or in the regular trash.[4][5][6] This compound is very toxic to aquatic life.[5][6][7]

Quantitative Data Summary

The following table summarizes key hazard information for the parent compound, 2-Mercaptobenzothiazole, which should be considered indicative for this compound.

Hazard ClassificationData PointReference
Acute Toxicity LD50, Rabbit (dermal): >7,940 mg/kg[8]
Skin Sensitization Category 1[5][7]
Carcinogenicity Suspected of causing cancer (Category 2)[7]
Aquatic Toxicity Very toxic to aquatic life with long-lasting effects[5][6][7]
Flash Point 243 °C / 469.4 °F[5]
Auto-ignition Temperature 628°C[9]

Experimental Protocols: Spill and Exposure Management

In Case of a Spill:

  • Evacuate and Secure: Immediately alert others in the vicinity and evacuate the area if the spill is large or in a poorly ventilated space.

  • Personal Protection: Don appropriate PPE, including respiratory protection if necessary.

  • Containment: For solid spills, carefully sweep up the material to avoid creating dust and place it in a labeled hazardous waste container.[5] For liquid spills, use an inert absorbent material.

  • Decontamination: Clean the spill area with a suitable solvent, and collect all cleanup materials as hazardous waste.

  • Reporting: Report the spill to your laboratory supervisor and EHS office.

In Case of Personal Exposure:

  • Skin Contact: Immediately wash the affected area with plenty of soap and water.[5] Remove contaminated clothing.[5] Seek medical attention if irritation or a rash develops.[5]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move to fresh air. If breathing is difficult, seek immediate medical attention.

  • Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G A Start: Generation of This compound Waste B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Segregate Waste: Solid vs. Liquid Avoid Incompatibles B->C D Select Compatible & Leak-Proof Waste Container C->D E Label Container: 'Hazardous Waste' Full Chemical Name Date D->E F Store in Designated Satellite Accumulation Area with Secondary Containment E->F G Is Container Full or Project Complete? F->G H Continue Waste Collection G->H No I Contact EHS or Licensed Waste Disposal Contractor G->I Yes H->F J Arrange for Waste Pickup I->J K End: Proper Disposal J->K

Disposal workflow for this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

References

Essential Safety and Operational Guide for 6-Fluoro-2-mercaptobenzothiazole

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 6-Fluoro-2-mercaptobenzothiazole (CAS 80087-71-4).[1] The following procedures are based on the known hazards of similar thiazole and mercaptobenzothiazole derivatives and are intended to ensure the safe handling, storage, and disposal of this compound.

Chemical Identifier:

  • Name: this compound

  • CAS Number: 80087-71-4[1]

  • Molecular Formula: C₇H₄FNS₂[1]

  • Molecular Weight: 185.24[1]

Immediate Safety and Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for handling this compound, based on guidelines for similar compounds.

PPE CategoryItemStandard/SpecificationPurpose
Eye and Face Protection Safety GogglesANSI Z87.1 compliant[2]Protects against splashes and airborne particles.[2]
Face ShieldWorn over safety goggles[2]Recommended for large quantities or when there is a significant risk of splashing.[2]
Hand Protection Nitrile GlovesDisposable, powder-free[2]Provides protection against incidental contact with a broad range of chemicals.[2] For prolonged contact, consider double-gloving or using thicker, chemical-resistant gloves.[3]
Body Protection Laboratory CoatLong-sleeved, flame-retardant recommended[2]Protects skin and personal clothing from contamination.[2]
Chemical-Resistant ApronRecommended for larger quantities or splash risks[3]Provides an additional layer of protection against spills.
Respiratory Protection NIOSH-approved Respirator (e.g., N95)NIOSH-approvedRequired when handling powders or in poorly ventilated areas to prevent inhalation of dust or aerosols.[3]
Foot Protection Closed-toe Shoes---Protects feet from spills and falling objects.[3]
Operational Plan: Step-by-Step Handling Procedure

Adherence to proper handling protocols is essential for a safe laboratory environment.

1. Preparation and Engineering Controls:

  • Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.

  • Ensure that a safety shower and eyewash station are readily accessible.

  • Before starting, confirm that all necessary PPE is available and in good condition.

2. Handling the Compound:

  • Avoid direct contact with skin, eyes, and clothing by wearing the appropriate PPE.[2]

  • Handle the compound in a manner that minimizes the generation of dust and aerosols.

  • For weighing, use an analytical balance inside a fume hood or a ventilated balance enclosure.

  • Keep containers tightly closed when not in use.

3. Hygiene Practices:

  • Wash hands thoroughly with soap and water after handling and before eating, drinking, or smoking.

  • Contaminated clothing should be removed immediately and decontaminated before reuse.

4. Storage:

  • Store the compound in a tightly closed, properly labeled container.

  • Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.[4][5]

  • Store separately from foodstuffs.

Emergency Procedures
SituationAction
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists.
Skin Contact Wash off immediately with plenty of soap and water while removing all contaminated clothing and shoes.[6] If skin irritation or a rash occurs, get medical advice/attention.[6]
Inhalation Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
Ingestion Rinse mouth with water. Do NOT induce vomiting.[3] Seek immediate medical attention.[3]
Spill Evacuate the area. Wear appropriate PPE. For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[6] For large spills, contain the spill and contact your institution's environmental health and safety (EHS) department.
Disposal Plan

All chemical waste must be disposed of in accordance with local, state, and federal regulations.

  • Waste Collection: Collect waste material in a designated, labeled, and sealed container.

  • Container Disposal: Handle empty containers as you would the product itself.

  • Regulatory Compliance: Contact your institution's EHS department for specific guidance on hazardous waste disposal. Do not dispose of down the drain or in regular trash.

Visual Workflow for Handling this compound

Caption: Workflow for handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Fluoro-2-mercaptobenzothiazole
Reactant of Route 2
Reactant of Route 2
6-Fluoro-2-mercaptobenzothiazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.